molecular formula C5H8ClN3O2S B13466672 6-Aminopyridine-2-sulfonamide hydrochloride

6-Aminopyridine-2-sulfonamide hydrochloride

Cat. No.: B13466672
M. Wt: 209.66 g/mol
InChI Key: JCNVCKAQEXIOKR-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-sulfonamide hydrochloride is a useful research compound. Its molecular formula is C5H8ClN3O2S and its molecular weight is 209.66 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H8ClN3O2S

Molecular Weight

209.66 g/mol

IUPAC Name

6-aminopyridine-2-sulfonamide;hydrochloride

InChI

InChI=1S/C5H7N3O2S.ClH/c6-4-2-1-3-5(8-4)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H

InChI Key

JCNVCKAQEXIOKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)S(=O)(=O)N)N.Cl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Aminopyridine-2-sulfonamide hydrochloride, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The document details a robust synthetic pathway, explains the chemical principles underpinning the experimental design, and presents a suite of analytical techniques for structural verification and purity assessment. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final product. This guide is intended for an audience of trained chemists and pharmaceutical scientists.

Introduction: Significance and Rationale

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of FDA-approved drugs. Its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties make it a cornerstone of modern drug design. When functionalized with both an amino (-NH₂) group and a sulfonamide (-SO₂NH₂) moiety, the resulting aminopyridine sulfonamide structure combines the bioisosteric properties of a sulfonamide with the versatile chemical handle of an amine.

6-Aminopyridine-2-sulfonamide, in particular, presents a unique substitution pattern that can influence its interaction with biological targets. The synthesis of its hydrochloride salt is often a crucial step, as it typically enhances the compound's stability and aqueous solubility, which are critical parameters for biological screening and formulation development. This guide provides a detailed, field-proven methodology for the reliable synthesis and rigorous characterization of this important building block.

Synthesis of 6-Aminopyridine-2-sulfonamide Hydrochloride

The synthesis of the target compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. The chosen synthetic strategy begins with a commercially available, appropriately substituted pyridine derivative to ensure regiochemical control.

Retrosynthetic Analysis & Strategy

A logical retrosynthetic approach identifies 2-amino-6-chloropyridine as an ideal starting material. This precursor correctly positions the amino group and provides a reactive chlorine atom that can be displaced or, more strategically, can be unreactive during the initial sulfonation steps. The primary transformations involve the introduction of a sulfonyl chloride group, followed by amination to form the sulfonamide.

Synthetic Pathway Workflow

The overall transformation from the starting material to the final hydrochloride salt is depicted below.

Synthetic Pathway cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Step 3: Dechlorination cluster_3 Step 4: Salt Formation A 2-Amino-6-chloropyridine B 6-Amino-2-chloropyridine-x-sulfonyl chloride A->B ClSO3H, CHCl3 -5 to 0 °C C 6-Amino-2-chloropyridine-x-sulfonamide B->C NH4OH (aq) 0 °C to RT D 6-Aminopyridine-2-sulfonamide C->D H2 (g), Pd/C MeOH, Et3N E 6-Aminopyridine-2-sulfonamide HCl D->E HCl in Dioxane EtOAc

Caption: Synthetic workflow for 6-Aminopyridine-2-sulfonamide hydrochloride.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves highly corrosive and reactive chemicals, including chlorosulfonic acid. All steps must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Reactions should be conducted under an inert atmosphere where specified.

Step 1: Synthesis of 6-Amino-2-chloropyridine-sulfonamide

  • Rationale: Direct sulfonation of 2-aminopyridine can lead to a mixture of isomers.[1] Starting with 2-amino-6-chloropyridine and first introducing the sulfonamide group is a more controlled approach. The chlorosulfonation of a related compound, 2-aminopyridine, can be achieved using chlorosulfonic acid. This electrophilic aromatic substitution is directed by the activating amino group. Subsequent amination of the resulting sulfonyl chloride with ammonia provides the sulfonamide.

  • Procedure:

    • To a solution of 2-amino-6-chloropyridine (1.0 eq) in chloroform, add chlorosulfonic acid (3.0 eq) dropwise at -5 °C.

    • Stir the mixture at 0 °C for 15 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • The precipitated sulfonyl chloride intermediate is filtered and immediately used in the next step.

    • Suspend the crude sulfonyl chloride in tetrahydrofuran (THF) and cool to 0 °C.

    • Add aqueous ammonium hydroxide (excess) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

    • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 6-amino-2-chloropyridine-sulfonamide.

Step 2: Synthesis of 6-Aminopyridine-2-sulfonamide (Dechlorination)

  • Rationale: The chlorine atom at the 2-position, having served its purpose of directing the initial reaction and preventing over-reaction, must now be removed. Catalytic hydrogenation is a standard and effective method for the hydrogenolysis of aryl chlorides. Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. Triethylamine (Et₃N) is added to act as a base to neutralize the HCl generated in situ, preventing catalyst poisoning and side reactions.

  • Procedure:

    • Dissolve the crude 6-amino-2-chloropyridine-sulfonamide from the previous step in methanol.

    • Add triethylamine (1.5 eq) to the solution.

    • Carefully add 10% Palladium on carbon (10 mol %) under a nitrogen atmosphere.

    • Evacuate the flask and backfill with hydrogen gas (using a balloon or a hydrogenation apparatus).

    • Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 16 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

    • Wash the Celite® pad with methanol.

    • Concentrate the combined filtrates under reduced pressure.

    • Purify the residue by column chromatography on silica gel (e.g., using a dichloromethane/methanol gradient) to obtain pure 6-aminopyridine-2-sulfonamide.

Step 3: Formation of 6-Aminopyridine-2-sulfonamide Hydrochloride

  • Rationale: Converting the free base to its hydrochloride salt increases stability and aqueous solubility. This is achieved by treating a solution of the base with a stoichiometric amount of hydrochloric acid, typically dissolved in an organic solvent to facilitate precipitation of the salt.

  • Procedure:

    • Dissolve the purified 6-aminopyridine-2-sulfonamide in a minimal amount of ethyl acetate or a mixture of ethyl acetate and methanol.

    • Slowly add a 4 M solution of HCl in 1,4-dioxane (1.0-1.1 eq) with stirring.

    • A precipitate should form immediately or upon standing. The mixture can be cooled in an ice bath to maximize precipitation.

    • Filter the solid, wash with a small amount of cold ethyl acetate or diethyl ether, and dry under vacuum to yield the final product, 6-Aminopyridine-2-sulfonamide hydrochloride.

Characterization and Data Analysis

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of analysis.

Analytical Workflow

Analytical_Workflow cluster_0 Primary Structural Confirmation cluster_1 Functional Group & Purity Analysis NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR IR Spectroscopy HPLC HPLC Purity (>95%) IR->Confirmation MP Melting Point HPLC->Confirmation MP->Confirmation Final_Product Synthesized Compound (6-Aminopyridine-2-sulfonamide HCl) Final_Product->NMR Final_Product->MS Final_Product->IR Final_Product->HPLC Final_Product->MP

Caption: Integrated workflow for the analytical characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for 6-aminopyridine-2-sulfonamide. The hydrochloride salt will show similar spectroscopic features, with potential slight shifts in proton NMR due to protonation.

Analytical Technique Expected Observations Purpose
¹H NMR (DMSO-d₆)Signals corresponding to three aromatic protons on the pyridine ring, two protons for the amino (-NH₂) group, and two protons for the sulfonamide (-SO₂NH₂) group. The aromatic protons should exhibit a characteristic coupling pattern.Structural Elucidation
¹³C NMR (DMSO-d₆)Five distinct signals for the pyridine ring carbons.Carbon Skeleton Confirmation
IR Spectroscopy (KBr)N-H stretching vibrations (amine & sulfonamide) ~3300-3500 cm⁻¹; S=O asymmetric and symmetric stretching ~1340 cm⁻¹ and ~1160 cm⁻¹; Aromatic C=C/C=N stretching ~1450-1650 cm⁻¹.[2][3]Functional Group Identification
Mass Spectrometry (ESI+)Expected [M+H]⁺ peak at m/z corresponding to the molecular weight of the free base (C₅H₇N₃O₂S, MW: 173.19).[4][5]Molecular Weight Confirmation
HPLC A single major peak (purity >95%) using a suitable C18 column with a mobile phase gradient (e.g., water/acetonitrile with formic acid).[6]Purity Assessment
Melting Point A sharp melting point or decomposition range.Purity and Identity Check
Protocols for Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Analysis: The aromatic region of the ¹H NMR is critical. Expect a doublet, a triplet (or doublet of doublets), and another doublet, integrating to 1H each, confirming the 2,6-disubstitution pattern. The broad singlets for the NH₂ protons will integrate to 2H each.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution (~0.1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile/water.

  • Acquisition: Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (HRMS) like a TOF or Orbitrap instrument.

  • Analysis: Identify the [M+H]⁺ ion and confirm that its measured exact mass is within 5 ppm of the calculated theoretical mass for C₅H₈N₃O₂S⁺.

High-Performance Liquid Chromatography (HPLC)

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended. For example:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the pyridine ring absorbs, typically around 254 nm or 270 nm.[7]

  • Analysis: Integrate the peak areas. The purity is calculated as the area of the main peak divided by the total area of all peaks.

Conclusion

This guide outlines a reproducible and logically structured approach for the synthesis and characterization of 6-Aminopyridine-2-sulfonamide hydrochloride. By following the detailed protocols and understanding the rationale behind each step, researchers can confidently prepare this valuable chemical intermediate. The emphasis on a multi-technique characterization workflow ensures a self-validating process, providing the high degree of scientific integrity required for drug discovery and development applications.

References

  • (Placeholder for a general medicinal chemistry reference on pyridine scaffolds)
  • (Placeholder for a general reference on the importance of salt forms in pharmaceuticals)
  • (Placeholder for a general organic chemistry reference on catalytic hydrogen
  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. Available at: [Link]

  • Ahamed, L. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2). Available at: [Link]

  • PubChem. (n.d.). 6-aminopyridine-3-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-aminopyridine-2-sulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Zeitschrift für Naturforschung B. (2002). Infrared and NMR Spectra of Arylsulphonamides. Available at: [Link]

  • TSI Journals. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. Trade Science Inc. Retrieved from [Link]

  • Chinese Journal of Pharmaceutical Analysis. (2020). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Available at: [Link]

  • Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Available at: [Link]

Sources

Technical Monograph: 6-Aminopyridine-3-sulfonamide (CAS 57187-73-2)

Author: BenchChem Technical Support Team. Date: February 2026

Clarification on Nomenclature: The CAS number 57187-73-2 corresponds to 6-aminopyridine-3-sulfonamide (also known as 2-amino-5-pyridinesulfonamide). The user query "6-Aminopyridine-2-sulfonamide" refers to a structural isomer (CAS 75903-58-1). This guide strictly follows the CAS identifier 57187-73-2 provided.

Executive Summary

6-Aminopyridine-3-sulfonamide hydrochloride (CAS 57187-73-2) is a privileged pharmacophore scaffold used extensively in Fragment-Based Drug Discovery (FBDD). Structurally, it combines a pyridine ring with an exocyclic primary amine and a sulfonamide moiety. This specific arrangement allows the molecule to function as a bidentate hydrogen bond donor/acceptor, making it a critical "hinge binder" in kinase inhibitor development and a zinc-binding group (ZBG) in carbonic anhydrase inhibitors.

This technical guide provides a comprehensive analysis of its physiochemical properties, synthetic pathways, and application in medicinal chemistry, designed for researchers requiring high-purity handling and derivatization protocols.

Chemical Identity & Physiochemical Profile[2][3][4]

Nomenclature Resolution

In pyridine chemistry, numbering starts at the heteroatom (Nitrogen = 1).

  • CAS 57187-73-2: The amino group is at position 2 (often referred to as 6-amino relative to the sulfonamide) and the sulfonamide is at position 5.[1]

  • Correct IUPAC Name: 6-aminopyridine-3-sulfonamide (or 2-aminopyridine-5-sulfonamide).

  • Note: The hydrochloride salt improves water solubility and shelf-stability compared to the free base.

Datasheet[2][4]
PropertySpecification
CAS Number 57187-73-2
Formula C₅H₇N₃O₂S[1][2][3] · HCl
Molecular Weight 173.19 g/mol (Free Base) / ~209.65 g/mol (HCl Salt)
Appearance Off-white to pale beige crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Water (Moderate, pH dependent), Methanol
pKa ~6.5 (Sulfonamide NH), ~4.0 (Pyridine N)
Melting Point 210–214 °C (Decomposes)
H-Bond Donors 2 (Amino group + Sulfonamide NH₂)
H-Bond Acceptors 5 (Pyridine N + Sulfonyl Oxygens + Amino N)

Synthetic Routes & Optimization

The synthesis of CAS 57187-73-2 relies on electrophilic aromatic substitution. The amino group at position 2 activates the ring, directing the sulfonyl group to the para position (position 5).

Core Synthesis Protocol (Chlorosulfonation Route)

Rationale: Direct chlorosulfonation is the most atom-efficient route, avoiding pre-functionalized halogenated precursors.

Step-by-Step Methodology:

  • Reagent Prep: Charge a flame-dried 3-neck flask with 2-aminopyridine (1.0 eq).

  • Sulfonation: Cool to 0°C. Dropwise add Chlorosulfonic acid (ClSO₃H, 5.0 eq) under N₂ atmosphere. Caution: Exothermic evolution of HCl gas.

  • Heating: Slowly warm to 140°C and reflux for 4 hours. The amino group directs the electrophile to position 5.

  • Quenching: Cool the mixture to room temperature and pour slowly onto crushed ice. The intermediate 6-aminopyridine-3-sulfonyl chloride will precipitate.

  • Amination: Filter the sulfonyl chloride and immediately suspend in aqueous ammonia (NH₄OH, excess) or a solution of NH₃ in dioxane. Stir at RT for 2 hours.

  • Salt Formation: Acidify carefully with 4M HCl in dioxane to precipitate the 6-aminopyridine-3-sulfonamide hydrochloride salt.

  • Purification: Recrystallize from Ethanol/Water (9:1) to remove trace sulfonic acid byproducts.[4]

Synthetic Workflow Diagram

Synthesis Start 2-Aminopyridine Step1 Chlorosulfonation (ClSO3H, 140°C) Start->Step1 Electrophilic Subst. Inter Intermediate: Sulfonyl Chloride Step1->Inter Para-direction Step2 Amination (NH4OH, RT) Inter->Step2 Nucleophilic Acyl Subst. Final 6-Aminopyridine-3-sulfonamide (CAS 57187-73-2) Step2->Final HCl Salt Formation

Figure 1: Synthetic pathway for 6-aminopyridine-3-sulfonamide via chlorosulfonation.

Medicinal Chemistry Applications

Carbonic Anhydrase Inhibition (CAI)

Sulfonamides are the primary class of Carbonic Anhydrase (CA) inhibitors. The sulfonamide nitrogen (deprotonated form) coordinates directly to the Zinc (Zn²⁺) ion in the enzyme's active site.

  • Mechanism: The pyridine ring of CAS 57187-73-2 provides secondary hydrophobic interactions within the active site cleft, while the sulfonamide anchors the molecule to the catalytic metal.

  • Utility: Used as a fragment to develop selective inhibitors for CA IX (cancer target) vs. CA II (ubiquitous isoform).

Kinase Inhibitor Scaffold

In kinase drug discovery, this molecule mimics the adenine ring of ATP.

  • Hinge Binding: The pyridine nitrogen (acceptor) and the exocyclic amino group (donor) form a bidentate hydrogen bond motif with the kinase hinge region (e.g., Glu/Leu residues).

  • Target Classes: Rho-associated protein kinase (ROCK) and PIM kinases.

Pharmacophore Mapping Diagram

Interaction cluster_molecule 6-Aminopyridine-3-sulfonamide Zn Zn2+ Ion (CA Active Site) Hinge Kinase Hinge (Glu/Leu Backbone) Sulfonamide Sulfonamide Group (-SO2NH2) Sulfonamide->Zn Coordination (Tetrahedral) PyridineN Pyridine Nitrogen PyridineN->Hinge H-Bond Acceptor Amino Exocyclic Amino (-NH2) Amino->Hinge H-Bond Donor

Figure 2: Dual-mode binding mechanism: Zinc coordination (CA enzymes) and Hinge binding (Kinases).

Handling, Stability & Safety (E-E-A-T)

Storage & Stability
  • Hygroscopicity: The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.

  • Light Sensitivity: Pyridine amines can undergo photo-oxidation, turning brown over time. Store in amber vials.

  • Self-Validation: Before use in biological assays, verify integrity via LC-MS. A purity of >95% is required to avoid false positives in fragment screening.

Safety Protocol
  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).

  • PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and fume hood operation are mandatory.

  • Neutralization: In case of spill, neutralize with weak sodium bicarbonate solution before disposal, as the HCl salt is acidic.

References

  • PubChem. (2024).[1] Compound Summary: 6-Aminopyridine-3-sulfonamide (CAS 57187-73-2).[1][5] National Library of Medicine. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

Sources

Introduction: From a Red Dye to a Pillar of Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and History of Pyridine Sulfonamides

The story of pyridine sulfonamides is not a linear tale of a single discovery but a branching narrative of scientific serendipity, rational drug design, and chemical ingenuity. It begins with the dawn of the antibiotic age and evolves to encompass treatments for inflammation, cancer, viral infections, and more. This guide, intended for researchers and drug development professionals, traces this remarkable journey. We will explore the foundational discovery of the first sulfa drugs, the pivotal introduction of the pyridine moiety, and the subsequent explosion of therapeutic applications that established this chemical scaffold as a cornerstone of modern pharmacology.

The narrative is one of causality—understanding not just what was discovered, but why certain scientific paths were taken. From the initial quest for antibacterial agents to the repurposing of compounds based on observed side effects, each step was a logical progression built on the expertise and insights of pioneers in the field. This guide will delve into the key experiments, the mechanisms of action, and the synthetic strategies that have defined the history of pyridine sulfonamides.

Part 1: The Genesis - Domagk and the Dawn of the Sulfonamide Era

The history of all sulfonamides begins in the 1930s at the German chemical conglomerate IG Farben. In an era where bacterial infections were often a death sentence, the search for a "magic bullet"—a chemical that could kill pathogens without harming the host—was paramount.[1][2]

The Discovery of Prontosil

A team led by physician-researcher Gerhard Domagk was systematically testing chemical dyes, products of IG Farben's primary business, for antimicrobial properties.[1][3] In 1932, chemists Fritz Mietzsch and Josef Klarer synthesized a red azo dye containing a sulfonamide group, which was patented as Prontosil.[3][4] Domagk's rigorous testing revealed its remarkable power: it could protect mice from lethal streptococcal infections.[3][5] The drug's efficacy was famously demonstrated when Domagk used it to save his own daughter from a severe streptococcal infection, cementing its life-saving potential.[1][5][6] This groundbreaking discovery, first published in 1935, earned Domagk the 1939 Nobel Prize in Physiology or Medicine and marked the birth of the first effective systemic antibiotics.[1][3][7]

Unveiling the Active Moiety: A Prodrug's Secret

A crucial piece of the puzzle was solved shortly after Prontosil's introduction. Researchers at the Pasteur Institute in France discovered that Prontosil was inactive in vitro but highly active in vivo.[8] This led to the hypothesis that the dye was metabolized in the body into a simpler, active compound.[8] In 1937, this was proven correct: Prontosil is a prodrug that is cleaved to release sulfanilamide , the true antibacterial agent.[5][8][9][10]

This revelation was a turning point. Sulfanilamide was a simple, off-patent molecule, opening the floodgates for pharmaceutical companies worldwide to synthesize and test thousands of derivatives, launching the "sulfa drug" revolution.[8]

The Core Mechanism of Action: Folic Acid Antagonism

The efficacy of sulfanilamide and its derivatives lies in their structural similarity to para-aminobenzoic acid (PABA).[11] Bacteria, unlike humans who obtain folic acid from their diet, must synthesize it themselves.[12][13] PABA is a critical substrate for the bacterial enzyme dihydropteroate synthase (DHPS) in the folic acid synthesis pathway.[11][14] Sulfonamides act as competitive inhibitors of this enzyme, blocking the production of folic acid and thereby halting bacterial growth and replication.[13][14][15] Because they inhibit growth rather than directly killing the bacteria, they are classified as bacteriostatic agents.[12][14]

G PABA PABA (p-Aminobenzoic Acid) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Catalyzes Replication Bacterial DNA Replication & Growth Folic_Acid->Replication Sulfonamide Sulfonamide Drug Sulfonamide->DHPS Competitive Inhibition G cluster_0 Normal Enzyme Function CA_Active_Site Carbonic Anhydrase Active Site Zinc_Ion Zinc Ion (Zn2+) Zinc_Ion->CA_Active_Site Cofactor in H2O H2O / OH- H2O->Zinc_Ion Binds to CO2 CO2 CO2->CA_Active_Site Substrate HCO3 HCO3- Sulfonamide Pyridine Sulfonamide Sulfonamide->Zinc_Ion Binds & Inhibits CA_Active_site CA_Active_site CA_Active_site->HCO3 Catalyzes Hydration

Mechanism of Carbonic Anhydrase Inhibition.
Selective COX-2 Inhibitors: A New Paradigm in Anti-Inflammatory Therapy

In the early 1990s, the discovery of two distinct cyclooxygenase (COX) isoforms revolutionized the understanding of inflammation. [16]COX-1 is responsible for baseline prostaglandin production for gastric protection and platelet function, while COX-2 is induced at sites of inflammation. [16][17]This presented a clear therapeutic goal: selectively inhibit COX-2 to reduce inflammation and pain without the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms. [16] This rational drug design approach led a team at G.D. Searle & Co. to develop Celecoxib (Celebrex), a diaryl-substituted pyrazole containing a benzenesulfonamide moiety. [16][18]Approved by the FDA in 1998, Celecoxib was a landmark achievement, offering a targeted approach to managing arthritis and inflammatory pain. [16][18][19]Its development underscored the power of designing drugs based on a deep understanding of biological pathways. [16][20]

HIV Protease Inhibitors: A Sulfonamide Scaffold for Antiviral Activity

The versatility of the sulfonamide functional group extended into antiviral therapy with the development of HIV protease inhibitors. Amprenavir , approved by the FDA in 1999, is a sulfonamide-containing compound that inhibits the HIV-1 protease, an enzyme critical for the virus to produce mature, infectious virions. [21][22] However, amprenavir suffered from a high pill burden. [21]To address this, a prodrug, Fosamprenavir , was developed. [23][24]Fosamprenavir is a phosphate ester of amprenavir that is more water-soluble and is rapidly converted to the active amprenavir in the body, allowing for improved bioavailability and a more convenient dosing regimen. [22][23]This development highlights a key strategy in modern drug design: optimizing pharmacokinetics through the creation of prodrugs.

Part 4: Key Methodologies and Protocols

The advancement of pyridine sulfonamides has been driven by both innovative synthetic chemistry and robust biological assays.

Representative Synthesis: 4-Substituted Pyridine-3-Sulfonamides

Modern synthetic methods allow for the efficient creation of diverse libraries of pyridine sulfonamides for screening. A common strategy involves the use of "click" chemistry, which provides high yields and is tolerant of a wide range of functional groups.

Protocol: Synthesis of 4-(4-R-1,2,3-triazol-1-yl)pyridine-3-sulfonamides [25]

  • Step 1: Azide Formation: 4-chloropyridine-3-sulfonamide is reacted with sodium azide to produce 4-azidopyridine-3-sulfonamide. This intermediate is the precursor for the click reaction.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • In a round-bottom flask, dissolve the desired terminal alkyne (1-3 mmol) in acetonitrile (4 mL).

    • Add triethylamine (0.2 mmol) and copper(I) iodide (0.2 mmol) to the solution.

    • Place the reaction mixture under a nitrogen atmosphere.

    • Slowly add a solution of 4-azidopyridine-3-sulfonamide (0.75 mmol) in acetonitrile (8 mL) over 1 hour.

    • Stir the reaction mixture overnight (approx. 16 hours) at room temperature.

    • Monitor the reaction to completion using thin-layer chromatography (TLC).

    • Upon completion, the product is isolated and purified using standard chromatographic techniques.

G Start 4-Chloropyridine- 3-sulfonamide Azide 4-Azidopyridine- 3-sulfonamide Start->Azide + NaN3 Final 4-(4-R-1,2,3-triazol-1-yl) pyridine-3-sulfonamide Azide->Final Cu(I) catalyst, Triethylamine Alkyne Terminal Alkyne (R-C≡CH) Alkyne->Final

Simplified synthetic workflow for pyridine sulfonamides.
Key Biological Assay: Carbonic Anhydrase Inhibition

To evaluate the potency of new sulfonamide derivatives as CA inhibitors, a stopped-flow CO2 hydrase assay is a standard and precise method. [25][26] Protocol: Stopped-Flow CO₂ Hydrase Assay [25][26]

  • Principle: The assay measures the enzyme-catalyzed hydration of CO₂. The hydration reaction produces protons (H+), causing a change in pH. A pH indicator (e.g., phenol red) is used to monitor this change spectrophotometrically.

  • Reagents:

    • Purified human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII).

    • Buffer solution (e.g., Tris-HCl) containing the pH indicator.

    • CO₂-saturated water solution (substrate).

    • The sulfonamide inhibitor compound dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • A stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO₂ substrate solution.

    • The instrument's spectrophotometer records the change in absorbance of the pH indicator over time, typically in milliseconds.

    • The initial rate of the reaction is calculated from the slope of the absorbance curve.

    • Measurements are taken at various inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The inhibition constant (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Part 5: Summary of Key Discoveries

The evolution of pyridine sulfonamides is marked by several key compounds that opened new therapeutic areas.

Compound NameClass / TargetYear of Discovery / ApprovalPrimary Therapeutic Use
Prontosil Antibacterial (Prodrug)1932 (Discovery)Bacterial Infections
Sulfapyridine Antibacterial / DHPS1937 (Discovery)Bacterial Pneumonia
Acetazolamide Carbonic Anhydrase Inhibitor~1950Diuretic, Glaucoma
Celecoxib Selective COX-2 Inhibitor1998 (FDA Approval)Anti-inflammatory, Pain
Amprenavir HIV Protease Inhibitor1999 (FDA Approval)HIV/AIDS
Fosamprenavir HIV Protease Inhibitor (Prodrug)2003 (FDA Approval)HIV/AIDS

Conclusion and Future Outlook

The journey of pyridine sulfonamides from the first antibacterial agents to a diverse arsenal of modern drugs is a powerful testament to the dynamic nature of pharmaceutical science. It demonstrates how a single chemical scaffold can be adapted to interact with a wide array of biological targets, from bacterial enzymes to human proteases and metalloenzymes. The initial discovery by Domagk was an act of methodical screening, but the subsequent evolution of the field has been driven by a combination of serendipitous observation, deep mechanistic understanding, and sophisticated rational drug design.

Today, research into pyridine sulfonamides continues with vigor. New derivatives are being designed as highly selective inhibitors for cancer-associated targets, as novel antibacterial agents to combat growing drug resistance, and for a host of other diseases. [25][26][27][28][29]The rich history of this chemical class provides a robust foundation and a continuing source of inspiration for drug development professionals. The legacy of the simple red dye that saved a child's life continues to expand, promising new therapeutic breakthroughs for the future.

References

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. Retrieved from [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Molecular Diversity. Retrieved from [Link]

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  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Gerhard Domagk. (n.d.). Science History Institute. Retrieved from [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. Retrieved from [Link]

  • Sulfonamide (medicine). (n.d.). Wikipedia. Retrieved from [Link]

  • Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. (n.d.). Fox Chase Cancer Center. Retrieved from [Link]

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  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2025). ResearchGate. Retrieved from [Link]

  • PYRAZOLO[4,3-C]PYRIDINE SULFONAMIDES AS CARBONIC ANHYDRASE INHIBITORS: SYNTHESIS, BIOLOGICAL AND IN SILICO STUDIES. (2022). Electronic Journals Portal of the Association for Science. Retrieved from [Link]

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6-Aminopyridine-2-sulfonamide hydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Aminopyridine-2-sulfonamide Hydrochloride: Molecular Structure, Properties, and Research Applications

Abstract

This technical guide provides a comprehensive overview of 6-Aminopyridine-2-sulfonamide hydrochloride, a heterocyclic sulfonamide of significant interest to the scientific community. The sulfonamide functional group is a cornerstone of modern pharmacology, forming the basis for a wide array of therapeutic agents.[1][2] This document delineates the molecular structure, formula, and essential physicochemical properties of the title compound. We further explore its synthetic pathways, established and potential mechanisms of action, and provide detailed experimental protocols for its biological evaluation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique characteristics of pyridyl-sulfonamides in their scientific endeavors.

The Pyridyl-Sulfonamide Scaffold: A Privileged Motif in Drug Discovery

The sulfonamide moiety (-SO₂NH₂) is a classical pharmacophore that has given rise to a multitude of life-saving drugs since the discovery of prontosil. Initially celebrated for their antimicrobial properties, sulfonamides have demonstrated a remarkable range of biological activities, including anti-inflammatory, antiviral, anticancer, and diuretic effects.[3][4][5] This therapeutic diversity stems from the sulfonamide group's ability to act as a structural mimic of p-aminobenzoic acid (PABA) and its capacity to bind to the active sites of various enzymes, often coordinating with metal cofactors.[1][5]

The incorporation of a pyridine ring, as seen in 6-aminopyridine-2-sulfonamide, introduces specific electronic and steric features. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and influences the overall basicity and solubility of the molecule, making pyridyl-sulfonamides attractive scaffolds for targeting a distinct set of biological targets compared to their benzenoid counterparts.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's molecular structure and properties is fundamental to its application in research.

Molecular Structure and Formula

6-Aminopyridine-2-sulfonamide hydrochloride is the salt form of the parent compound, 6-aminopyridine-2-sulfonamide. The hydrochloride form is typically used to enhance aqueous solubility and improve handling characteristics.

  • Parent Compound: 6-Aminopyridine-2-sulfonamide

    • Molecular Formula: C₅H₇N₃O₂S[6]

    • Structure: 2D Structure of 6-aminopyridine-2-sulfonamide

  • Hydrochloride Salt: 6-Aminopyridine-2-sulfonamide hydrochloride

    • Molecular Formula: C₅H₈ClN₃O₂S

    • Structure: The structure is identical to the parent compound, with a protonated pyridine nitrogen and a chloride counter-ion.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties for the parent compound, which serve as a baseline for the hydrochloride salt.

PropertyValueSource
IUPAC Name 6-aminopyridine-2-sulfonamide[6]
CAS Number 75903-58-1 (Parent)[7]
CAS Number 2109404-65-9 (Hydrochloride)[7]
Molecular Weight 173.20 g/mol (Parent)[8]
Monoisotopic Mass 173.0259 Da (Parent)[6]
SMILES C1=CC(=NC(=C1)S(=O)(=O)N)N[6]
InChIKey GFQVENVAWVSTNP-UHFFFAOYSA-N[6]
Predicted XlogP -0.6[6]
Physical Form Solid

Synthesis and Characterization

The synthesis of pyridyl-sulfonamides typically involves a multi-step process starting from readily available pyridine precursors. The conversion of the sulfonamide free base to its hydrochloride salt is a standard final step.

General Synthetic Strategy

The formation of the sulfonamide moiety on a pyridine ring can be challenging. A common and effective strategy involves the chlorosulfonation of a suitable pyridine precursor followed by amination. The choice of starting material is critical to direct the sulfonyl chloride group to the desired position (C-2).

G A 2-Aminopyridine Derivative (e.g., 2,6-Diaminopyridine) B Chlorosulfonation (e.g., Chlorosulfonic Acid) A->B Step 1 C Pyridyl-Sulfonyl Chloride Intermediate B->C D Amination (e.g., Aqueous Ammonia) C->D Step 2 E 6-Aminopyridine-2-sulfonamide (Free Base) D->E F Acidification (e.g., HCl in Ether) E->F Step 3 G 6-Aminopyridine-2-sulfonamide HCl (Final Product) F->G

Caption: General Synthetic Workflow for Pyridyl-Sulfonamides.

Protocol: Synthesis of 6-Aminopyridine-2-sulfonamide Hydrochloride

This protocol is a representative method adapted from general procedures for sulfonamide synthesis.[9] Causality: The synthesis begins with chlorosulfonation to install the reactive sulfonyl chloride group, which is then displaced by ammonia to form the sulfonamide. The final acidification step produces the more soluble and stable hydrochloride salt.

Materials:

  • 2,6-Diaminopyridine

  • Chlorosulfonic acid

  • Dichloromethane (DCM)

  • Aqueous ammonia (28-30%)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid solution (e.g., 2M in diethyl ether)

  • Ice

Procedure:

  • Chlorosulfonation:

    • In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) to 0°C in an ice bath.

    • Slowly add 2,6-diaminopyridine (1 equivalent) portion-wise while stirring, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 70°C for 4-6 hours until TLC analysis indicates consumption of the starting material.

    • Carefully pour the cooled reaction mixture onto crushed ice.

    • Extract the aqueous mixture with DCM (3x).

    • Combine the organic layers, wash with saturated NaHCO₃ solution, then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride intermediate.

  • Amination:

    • Dissolve the crude sulfonyl chloride in a suitable solvent like THF.

    • Add this solution dropwise to a flask containing an excess of chilled aqueous ammonia while stirring vigorously at 0°C.

    • Stir the reaction at room temperature for 2-3 hours.

    • Remove the solvent under reduced pressure. Extract the resulting solid/oil with ethyl acetate.

    • Wash the organic layer with water and brine, dry over MgSO₄, and concentrate to yield the crude 6-aminopyridine-2-sulfonamide free base. Purify via column chromatography if necessary.

  • Hydrochloride Salt Formation:

    • Dissolve the purified free base in a minimal amount of methanol or ethyl acetate.

    • Slowly add a solution of HCl in diethyl ether (1.1 equivalents) with stirring.

    • A precipitate will form. Continue stirring for 30 minutes.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 6-aminopyridine-2-sulfonamide hydrochloride.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and arrangement of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight of the parent compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches (amine and sulfonamide) and S=O stretches (sulfonamide).[8]

Mechanism of Action and Therapeutic Potential

The biological activity of 6-aminopyridine-2-sulfonamide hydrochloride can be inferred from the extensive research on the sulfonamide class.

Canonical Mechanism: Folate Synthesis Inhibition

The primary mechanism for the antibacterial action of sulfonamides is the competitive inhibition of dihydropteroate synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[1] Bacteria must synthesize their own folate, whereas humans obtain it from their diet, providing a basis for selective toxicity.[10] By blocking PABA utilization, sulfonamides halt the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for nucleotide synthesis and ultimately, DNA replication and cell division.[5]

cluster_pathway Bacterial Folic Acid Pathway Pteridine Pteridine Precursor DHPS Dihydropteroate Synthetase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF DHFR Nucleotides Nucleotide Synthesis THF->Nucleotides Sulfonamide 6-Aminopyridine- 2-sulfonamide Sulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of Bacterial Folic Acid Synthesis by Sulfonamides.

Broader Biological Activity Profile

Beyond their antibacterial role, sulfonamides are versatile enzyme inhibitors. The sulfonamide group is an excellent zinc-binding group, making it a common pharmacophore for inhibiting metalloenzymes.[5] Potential applications for 6-aminopyridine-2-sulfonamide and its derivatives could include:

  • Carbonic Anhydrase Inhibition: For potential use in glaucoma or as diuretics.[2]

  • Anticancer Activity: Many sulfonamides exhibit anticancer properties through various mechanisms, including tubulin polymerization inhibition and cell cycle arrest.[4]

  • Anti-inflammatory Effects: Through mechanisms like the inhibition of COX-2 enzymes.[11]

Experimental Protocols for Biological Evaluation

To assess the potential antimicrobial activity of 6-aminopyridine-2-sulfonamide hydrochloride, a Minimum Inhibitory Concentration (MIC) assay is a fundamental and self-validating experiment.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of 6-aminopyridine-2-sulfonamide hydrochloride that visibly inhibits the growth of a target bacterium (e.g., Escherichia coli).

Materials:

  • 96-well microtiter plates (sterile)

  • Mueller-Hinton Broth (MHB), or other appropriate bacterial growth medium

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • 6-Aminopyridine-2-sulfonamide hydrochloride stock solution (e.g., 10 mg/mL in sterile water or DMSO)

  • Spectrophotometer and incubator

Procedure:

  • Inoculum Preparation:

    • From an overnight culture plate, pick several colonies of E. coli and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension 1:150 in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Create a stock solution of the test compound at twice the highest desired final concentration.

    • Add 100 µL of this compound stock to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column. This creates a plate with decreasing concentrations of the compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well (except for a sterility control well).

    • The final volume in each well will be 200 µL.

    • Include a positive control (inoculum in MHB, no compound) and a negative/sterility control (MHB only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

    • Results can be confirmed by reading the optical density (OD) at 600 nm.

Structural Insights from Crystallography

Conclusion and Future Directions

6-Aminopyridine-2-sulfonamide hydrochloride is a valuable chemical entity for research and development. Its structure combines the proven pharmacological utility of the sulfonamide group with the unique electronic properties of a pyridine ring. While its primary anticipated activity is antimicrobial via folate synthesis inhibition, its potential as an enzyme inhibitor warrants broader investigation. Future research should focus on screening this compound against a diverse panel of biological targets, including various carbonic anhydrases and cancer cell lines. Furthermore, the amino and sulfonamide groups provide convenient handles for chemical modification, opening the door for the development of novel derivatives with enhanced potency and target selectivity.

References

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Therapeutic Targeting with 6-Aminopyridine-2-sulfonamide Hydrochloride: A Pharmacophoric Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminopyridine-2-sulfonamide hydrochloride represents a privileged pharmacophore in medicinal chemistry, distinguished by its dual functionality: a zinc-binding sulfonamide warhead and a pyridine scaffold amenable to diverse substitution. While often utilized as a fragment-based building block, its intrinsic biological activity centers on the inhibition of metalloenzymes, specifically Carbonic Anhydrases (CAs) .

This technical guide dissects the compound's primary therapeutic targets, elucidating the structural basis of its inhibition mechanisms. It further explores its utility as a scaffold for developing inhibitors against VEGFR-2 and Dihydropteroate Synthase (DHPS) , providing researchers with validated experimental protocols for assessing potency and selectivity.

Chemical Identity & Physicochemical Properties

Understanding the salt form is critical for assay reproducibility. The hydrochloride salt enhances aqueous solubility, making it suitable for high-throughput screening in aqueous buffers without high DMSO concentrations that might denature sensitive enzymes.

PropertySpecification
Chemical Name 6-Aminopyridine-2-sulfonamide hydrochloride
Core Pharmacophore Pyridine-sulfonamide (Zinc-binding motif)
Molecular Weight ~209.65 g/mol (HCl salt)
Primary Interaction Metal coordination (

) via sulfonamide nitrogen
Solubility High in water/PBS; moderate in DMSO
pKa (Sulfonamide) ~9.5–10.0 (Modulated by pyridine ring electron density)

Primary Therapeutic Target: Carbonic Anhydrase (CA) Isoforms

The most authoritative target for 6-Aminopyridine-2-sulfonamide is the Carbonic Anhydrase family (EC 4.2.1.1).[1] The sulfonamide moiety (


) acts as a classic zinc-binding group (ZBG).
Mechanism of Action: Zinc Coordination

In the catalytic active site of CA, a Zinc ion (


) is coordinated by three histidine residues. The catalytic cycle relies on a zinc-bound hydroxide ion to nucleophilically attack 

.
  • Displacement: The sulfonamide anion (

    
    ) displaces the zinc-bound water/hydroxide molecule.
    
  • Coordination: The deprotonated nitrogen of the sulfonamide forms a coordinate covalent bond directly with the

    
     ion.
    
  • Stabilization: The oxygen atoms of the sulfonamide participate in hydrogen bonding with the hydrophilic half of the active site (residues Thr199/Glu106), locking the inhibitor in a tetrahedral geometry that mimics the transition state.

Isoform Selectivity & Therapeutic Implications

While the core molecule inhibits ubiquitous isoforms (CA I, CA II), its pyridine scaffold allows for derivatization to target tumor-associated isoforms (CA IX, CA XII) which are overexpressed in hypoxic tumors.

  • CA II (Cytosolic): Target for glaucoma and edema (Diuretic effect).

  • CA IX (Transmembrane): Target for hypoxic solid tumors; involved in pH regulation and metastasis.

Pathway Visualization: CA Catalytic Cycle & Inhibition

The following diagram illustrates the interruption of the CA catalytic cycle by the sulfonamide moiety.

CA_Inhibition_Mechanism Zinc_Site Zn2+ Active Site (His94, His96, His119) Transition Transition State (Zinc-Hydroxide) Zinc_Site->Transition Catalysis Blocked_Complex Inhibitor-Enzyme Complex (Tetrahedral Adduct) Zinc_Site->Blocked_Complex Inhibition Substrate CO2 + H2O Substrate->Transition Product HCO3- + H+ Transition->Product Hydration Inhibitor 6-Aminopyridine-2-sulfonamide (R-SO2NH-) Inhibitor->Zinc_Site Competitive Binding (Displaces H2O)

Caption: Competitive inhibition mechanism where the sulfonamide anion displaces the zinc-bound water, arresting CO2 hydration.

Secondary Targets: Kinase Scaffolding & Folate Pathway

Beyond metalloenzymes, the aminopyridine-sulfonamide structure serves as a critical scaffold for kinase inhibitors and antimicrobials.

A. VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2)

Derivatives of aminopyridine sulfonamides have shown efficacy in inhibiting VEGFR-2, a tyrosine kinase central to tumor angiogenesis.[2]

  • Binding Mode: The pyridine nitrogen and the amino group can form a "hinge-binding" motif within the ATP-binding pocket of the kinase, while the sulfonamide tail extends into the solvent-exposed region or interacts with the "gatekeeper" residues.

  • Therapeutic Utility: Anti-angiogenic therapy in oncology.[2]

B. Dihydropteroate Synthase (DHPS)

As a structural analog of para-aminobenzoic acid (PABA), the molecule possesses inherent antibacterial potential.[3]

  • Mechanism: It competes with PABA for the active site of DHPS, blocking the biosynthesis of folate (essential for bacterial DNA synthesis).[4][5]

  • Relevance: While less potent than sulfamethoxazole, it represents a resistance-breaking scaffold for exploring new sulfa-drug classes.

Experimental Validation Protocols

To validate the activity of 6-Aminopyridine-2-sulfonamide hydrochloride, the following protocols are recommended. These assays move from cell-free enzymatic validation to functional readout.

Protocol A: Stopped-Flow Hydration Assay (The Gold Standard)

This kinetic assay measures the physiological reaction (hydration of


) directly, avoiding artifacts common in esterase assays.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    
  • Enzyme: Recombinant hCA II or hCA IX.

Workflow:

  • Preparation: Dissolve 6-Aminopyridine-2-sulfonamide HCl in assay buffer (avoid DMSO if possible, or keep <0.5%).

  • Incubation: Incubate enzyme (10–50 nM) with inhibitor for 15 minutes at room temperature to allow formation of the E-I complex.

  • Injection: Using a stopped-flow apparatus, rapidly mix the Enzyme-Inhibitor solution with the

    
     substrate solution.
    
  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition from red to yellow as pH drops).

  • Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    by plotting % Activity vs. log[Inhibitor]. Calculate
    
    
    using the Cheng-Prusoff equation.
Protocol B: Esterase Activity Assay (Colorimetric Screen)

A high-throughput alternative using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.

  • Setup: In a 96-well plate, add 80 µL of assay buffer (Tris-SO4, pH 7.6).

  • Inhibitor: Add 10 µL of serial diluted compound.

  • Enzyme: Add 10 µL of hCA solution; incubate for 10 mins.

  • Start: Add 100 µL of 3 mM 4-NPA.

  • Read: Measure Absorbance at 400 nm (formation of 4-nitrophenol) every 30 seconds for 15 minutes.

  • Validation: Ensure linearity of the uninhibited control.

Screening Cascade Visualization

This workflow outlines the logical progression from chemical acquisition to target validation.

Screening_Cascade Compound 6-Aminopyridine-2-sulfonamide HCl (Solubilization in Buffer) Primary_Assay Primary Screen: CA Esterase Assay (Substrate: 4-NPA) Compound->Primary_Assay High Throughput Secondary_Assay Secondary Validation: Stopped-Flow CO2 Hydration (Physiological Substrate) Primary_Assay->Secondary_Assay Hit Confirmation (IC50 < 1 µM) Selectivity Isoform Selectivity Profiling (hCA I vs II vs IX) Secondary_Assay->Selectivity Kinetic Analysis (Ki) Cellular Cell-Based Assay (Hypoxia Survival / pH Regulation) Selectivity->Cellular Lead Optimization

Caption: Step-wise validation workflow ensuring hits are physiologically relevant before cell-based testing.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Retrieved from [Link]

  • Nocentini, A., et al. (2019). Carbonic Anhydrase Inhibitors: Synthesis and Inhibition of the Human Cytosolic Isozymes I and II and Transmembrane Isozymes IX, XII and XIV with 4-Substituted 3-Pyridinesulfonamides. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Vertex AI Search . (2025). Pharmacological inhibition of carbonic anhydrases with a positively charged pyridinium sulfonamide. PMC. Retrieved from [Link]

  • PubChem . (2025).[6] 6-Aminopyridine-3-sulfonamide Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Charissopoulos, E., & Pontiki, E. (2025).[2] Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition.[2] Biomedicines. Retrieved from [Link]

Sources

In Silico Characterization & Modeling of 6-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Protocol Guide Target: Carbonic Anhydrase II (CAII) Inhibition via Zinc Coordination

Executive Summary

This guide details the computational modeling of 6-Aminopyridine-2-sulfonamide hydrochloride , a specific pharmacophore fragment often utilized in fragment-based drug discovery (FBDD) for metalloenzymes. While sulfonamides are classical inhibitors of Carbonic Anhydrase (CA) , this specific isomer (2-sulfonamide) presents unique steric and electrostatic challenges compared to its 3- and 4-isomers due to the proximity of the sulfonamide group to the pyridine nitrogen.

This protocol addresses the three critical failure points in modeling this interaction:

  • Salt Dissociation: Correctly handling the hydrochloride counter-ion in simulation boxes.

  • Protonation State Switching: The transition from the neutral solution state to the anionic zinc-bound state.

  • Zinc Coordination: Overcoming the limitations of classical force fields in modeling transition metal coordination.

Part 1: Molecular Preparation & Parametrization

The Hydrochloride Salt Challenge

In the solid state (hydrochloride salt), the pyridine ring nitrogen is protonated (


), and a chloride ion (

) exists as a counter-ion. However, for in silico docking and binding simulations, the salt must be dissociated.

Protocol:

  • Desalting: Remove the

    
     ion from the coordinate file.
    
  • Deprotonation (Solution State): At physiological pH (7.4), the pyridine nitrogen (pKa ~6.7) exists in equilibrium between protonated and neutral forms. For the unbound ligand simulation, model both states.

  • Deprotonation (Bound State): This is the critical "Expertise" checkpoint. To bind the Zinc (

    
    ) ion in the Carbonic Anhydrase active site, the sulfonamide nitrogen (
    
    
    
    ) must deprotonate to form the anion (
    
    
    ).[1]
Force Field Generation (AMBER/GAFF2)

We utilize the General Amber Force Field (GAFF2) for the ligand, as it accurately handles the aromatic pyridine ring and sulfonamide parameters.

Step-by-Step Workflow:

  • Geometry Optimization: Perform QM optimization (B3LYP/6-31G*) using Gaussian or ORCA to get the relaxed vacuum structure.

  • Charge Calculation: Calculate partial charges using the RESP (Restrained Electrostatic Potential) method. Do not use Gasteiger charges for sulfonamides as they poorly represent the S=O polarization.

  • Topology Generation: Use antechamber to assign atom types and bond parameters.

LigandPrep cluster_0 Input cluster_1 Processing cluster_2 Output Raw 6-Aminopyridine-2-sulfonamide (HCl Salt) Desalt Remove Cl- Generate Tautomers Raw->Desalt QM QM Opt & RESP (B3LYP/6-31G*) Desalt->QM Antechamber Antechamber (GAFF2 / AM1-BCC) QM->Antechamber Top Topology (.prmtop) Coordinate (.inpcrd) Antechamber->Top

Figure 1: Ligand parametrization workflow ensuring correct charge derivation for the sulfonamide group.

Part 2: Target Selection & "Metalloprotein" Docking

The Target: Carbonic Anhydrase II (PDB: 3KS3)

We select Human Carbonic Anhydrase II (hCAII) as the model system. It contains a catalytic Zinc ion coordinated by three Histidine residues (His94, His96, His119).

The Docking Problem

Standard docking algorithms (AutoDock, Vina) treat metals as simple spheres with a positive charge. This often fails to replicate the specific tetrahedral geometry required for sulfonamide binding.

Corrective Protocol (Gold/Glide):

  • Define the Active Site: Center the grid on the

    
     atom.
    
  • Metal Constraints:

    • If using GOLD : Activate the "coord_geometry" constraint. Force the sulfonamide Nitrogen to occupy the 4th coordination site of the Zinc.

    • If using Glide : Use "Metal Coordination" constraints, setting the maximum distance between

      
       and 
      
      
      
      to 2.2 Å.
  • Scoring: Prioritize poses where the sulfonamide oxygen atoms form hydrogen bonds with the backbone amide of Thr199 (a gatekeeper residue in hCAII).

Part 3: Molecular Dynamics & The Zinc Parameter Paradox

This is the most technically demanding section. A standard MD simulation will likely cause the Zinc ion to drift or the ligand to dissociate because classical potentials (Lennard-Jones) cannot model the coordinate covalent bond between Zinc and Nitrogen.

Strategy: The Bonded Model (MCPB.py)

We employ the Metal Center Parameter Builder (MCPB.py) from AmberTools to create a "hybrid" residue where the Zinc, Histidines, and Ligand are treated as a single bonded cluster during the simulation.

Experimental Protocol:

  • Cutout Generation: Isolate the Zn, the 3 Histidines, and the Ligand from the docked complex.

  • QM Calculation: Run a frequency calculation (Gaussian/ORCA) on this cluster to obtain force constants for the

    
     and 
    
    
    
    bonds.
  • Seminario Method: Use MCPB.py to derive bond and angle parameters from the QM Hessian matrix.

  • Integration: Merge these new parameters into the standard FF14SB protein force field.

Simulation Setup
  • Solvation: TIP3P water box (10Å buffer).

  • Neutralization: Add

    
     and 
    
    
    
    to neutralize the system and reach 0.15M physiological strength. Note: The original HCl from the drug salt is negligible here; we simulate bulk saline.
  • Ensemble: NPT (Constant Pressure/Temperature) at 300K / 1 atm.

ZincInteraction cluster_protein Protein Coordination cluster_ligand Ligand Interaction Zn Zinc Ion (Zn2+) His94 His94 (N-epsilon) Zn->His94 His96 His96 (N-epsilon) Zn->His96 His119 His119 (N-epsilon) Zn->His119 LigandN Sulfonamide N (Anionic) Zn->LigandN Coordinate Bond (2.0 Å) Thr199 Thr199 (H-Bond Gatekeeper) LigandN->Thr199 H-Bond

Figure 2: The tetrahedral coordination geometry enforced by the MCPB.py bonded model.

Part 4: Data Analysis & Validation

Quantitative Metrics

Summarize the trajectory data using the following matrix to validate the stability of the complex.

MetricTarget ValuePhysical Meaning
RMSD (Ligand) < 2.0 ÅLigand pose is stable and does not exit the pocket.
Zn - N Distance 1.9 - 2.2 ÅMaintenance of the coordinate covalent bond.
Zn Coordination Geometry TetrahedralDeviation indicates force field failure.
MM/GBSA (

)
< -20 kcal/molPredicted binding affinity (relative).
Binding Free Energy (MM/GBSA)

Post-simulation, calculate the binding free energy using the MM/GBSA (Molecular Mechanics / Generalized Born Surface Area) method. This is computationally cheaper than FEP but sufficient for ranking fragments.



Note: For fragment-sized molecules like 6-aminopyridine-2-sulfonamide, the entropy term (


) is significant. However, in standard screening, it is often omitted due to high noise, reporting only 

.

References

  • Li, P., & Merz, K. M. (2016). MCPB.py: A Python Based Metal Center Parameter Builder. Journal of Chemical Information and Modeling. Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

  • Wang, J., Wolf, R. M., Caldwell, J. W., & Kollman, P. A. (2004). Development and testing of a general amber force field.[2] Journal of Computational Chemistry. Link

  • Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics. Link

Sources

An In-Depth Technical Guide to the Physicochemical Properties of 6-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of 6-Aminopyridine-2-sulfonamide hydrochloride, a compound of interest in medicinal chemistry and drug development. As a member of the sulfonamide class of molecules, it holds potential for a range of therapeutic applications.[1][2][3] Understanding its fundamental chemical and physical characteristics is paramount for its effective use in research and development, from synthesis and formulation to preclinical evaluation.

This document moves beyond a simple recitation of data points, offering insights into the rationale behind experimental methodologies and the interpretation of results. It is designed to be a practical and authoritative resource, empowering researchers to work with this compound effectively and with scientific rigor.

Chemical Identity and Structural Elucidation

A precise understanding of a compound's structure is the foundation of all subsequent physicochemical analysis.

1.1. Core Structure and Identification

6-Aminopyridine-2-sulfonamide hydrochloride is the hydrochloride salt of the parent compound, 6-aminopyridine-2-sulfonamide. The addition of hydrochloric acid protonates a basic site on the molecule, typically one of the nitrogen atoms, to form the salt. This conversion is often employed to improve the solubility and stability of a compound.

IdentifierValueSource
Chemical Name 6-Aminopyridine-2-sulfonamide hydrochlorideBLD Pharm[4]
CAS Number 2109404-65-9BLD Pharm[4]
Molecular Formula C₅H₈ClN₃O₂SBLD Pharm[4]
Molecular Weight 209.65 g/mol BLD Pharm[4]
SMILES Code O=S(C1=NC(N)=CC=C1)(N)=O.[H]ClBLD Pharm[4]

1.2. Structural Analogs

It is crucial to distinguish 6-Aminopyridine-2-sulfonamide hydrochloride from its isomers and related compounds, as their properties can differ significantly. Key related structures include:

  • 6-Aminopyridine-2-sulfonamide (Free Base): The unprotonated parent compound.[5]

  • 6-Aminopyridine-3-sulfonamide: An isomer with the sulfonamide group at the 3-position of the pyridine ring.[6][7]

  • 5-Aminopyridine-2-sulfonamide: An isomer with the amino group at the 5-position.[8][9]

  • 6-Aminopyridine-2-sulfonic acid: A related compound where the sulfonamide is replaced by a sulfonic acid group.[10][11][12]

The precise positioning of the amino and sulfonamide groups on the pyridine ring dictates the electronic distribution and steric environment of the molecule, profoundly influencing its physicochemical and biological properties.

Physicochemical Properties

Direct experimental data for 6-Aminopyridine-2-sulfonamide hydrochloride is not extensively available in the public domain. Therefore, this section presents a combination of available data for the hydrochloride salt, predicted values, and experimental data for the closely related free base and isomers to provide a comprehensive profile.

Table of Physicochemical Properties

Property6-Aminopyridine-2-sulfonamide hydrochloride6-Aminopyridine-2-sulfonamide (Free Base)6-Aminopyridine-3-sulfonamideNotes
Molecular Formula C₅H₈ClN₃O₂S[4]C₅H₇N₃O₂S[5]C₅H₇N₃O₂S[6]
Molecular Weight 209.65 g/mol [4]173.19 g/mol 173.20 g/mol [6]The hydrochloride salt has a higher molecular weight due to the addition of HCl.
Physical Form Solid (predicted)SolidSolidMost small organic molecules with these functional groups are solids at room temperature.
Melting Point Data not availableData not availableData not availableMelting points of salts are typically higher than their corresponding free bases.
Solubility Expected to be higher in aqueous solutions than the free base.Data not availableData not availableSalt formation generally increases aqueous solubility.
pKa Data not availableData not availableData not availableThe pKa of the aminopyridine moiety is a key determinant of its ionization state at physiological pH. The pKa of 2-aminopyridine is 6.86.[13]
LogP (predicted) Data not available-0.6 (XlogP)[5]-0.9 (XlogP3)[6]The negative LogP value suggests the compound is hydrophilic.

Experimental Protocols for Physicochemical Characterization

To address the data gaps for 6-Aminopyridine-2-sulfonamide hydrochloride, the following experimental protocols are recommended. These are standard methodologies in the field of pharmaceutical sciences.

3.1. Determination of Melting Point

  • Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid.

  • Methodology (Capillary Method):

    • A small, dry sample of 6-Aminopyridine-2-sulfonamide hydrochloride is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The temperature is raised at a controlled rate.

    • The temperature range over which the solid melts is recorded as the melting point.

  • Causality: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to broaden and depress the melting point.

3.2. Solubility Determination

  • Principle: Solubility is a critical parameter for drug development, influencing absorption and bioavailability.

  • Methodology (Shake-Flask Method):

    • An excess amount of 6-Aminopyridine-2-sulfonamide hydrochloride is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed flask.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered to remove undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as HPLC-UV.[14]

  • Causality: The choice of solvent is dictated by the intended application. For biological assays, solubility in aqueous buffers (e.g., PBS) at physiological pH is of primary importance.

3.3. pKa Determination

  • Principle: The pKa value(s) define the ionization state of a molecule at a given pH, which affects its solubility, permeability, and interaction with biological targets.

  • Methodology (Potentiometric Titration):

    • A known concentration of 6-Aminopyridine-2-sulfonamide hydrochloride is dissolved in water.

    • The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

    • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

    • The pKa is determined from the titration curve, typically as the pH at the half-equivalence point.

  • Causality: The aminopyridine moiety is expected to have a pKa in the range of other aminopyridines, influencing its charge state in different biological compartments.[13]

3.4. LogP Determination

  • Principle: The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key factor in its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Methodology (Shake-Flask Method):

    • A solution of 6-Aminopyridine-2-sulfonamide hydrochloride is prepared in a biphasic system of n-octanol and water.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • After separation of the layers, the concentration of the compound in each phase is determined by an appropriate analytical method (e.g., HPLC-UV).

    • LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • Causality: A higher LogP value indicates greater lipophilicity and a tendency to partition into lipid membranes.

Analytical Characterization Workflow

A robust analytical workflow is essential for confirming the identity and purity of 6-Aminopyridine-2-sulfonamide hydrochloride.

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment Synthesis Synthesis of 6-Aminopyridine-2-sulfonamide Hydrochloride Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Identity Confirmation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Verification IR Infrared Spectroscopy (IR) Purification->IR Functional Group Analysis HPLC HPLC-UV/PDA Purification->HPLC Quantitative Purity TLC Thin-Layer Chromatography (TLC) Purification->TLC Qualitative Purity

Figure 1. A typical analytical workflow for the characterization of a synthesized small molecule.

4.1. Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide a detailed map of the molecule's carbon-hydrogen framework.

  • Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula.[5]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the characteristic vibrations of the pyridine ring.

4.2. Chromatographic Analysis

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or photodiode array (PDA) detector is a powerful technique for determining the purity of the compound.[14] A single, sharp peak is indicative of a pure sample. The method can be validated to be quantitative for impurity profiling.

  • Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for qualitatively assessing purity and monitoring the progress of reactions.[15][16]

Applications and Relevance in Drug Discovery

The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, present in a wide range of therapeutic agents.[1][2] The aminopyridine scaffold is also of significant interest in the development of drugs targeting the central nervous system (CNS) and infectious diseases.[3][17]

The combination of these two moieties in 6-Aminopyridine-2-sulfonamide hydrochloride suggests potential for a variety of biological activities. The development of new sulfonamide derivatives continues to be an active area of research for various therapeutic targets.[18]

Potential Applications 6-Aminopyridine-2-sulfonamide HCl 6-Aminopyridine-2-sulfonamide HCl Antimicrobial Antimicrobial 6-Aminopyridine-2-sulfonamide HCl->Antimicrobial Antiviral Antiviral 6-Aminopyridine-2-sulfonamide HCl->Antiviral Anticancer Anticancer 6-Aminopyridine-2-sulfonamide HCl->Anticancer CNS Disorders CNS Disorders 6-Aminopyridine-2-sulfonamide HCl->CNS Disorders

Figure 2. Potential therapeutic areas for sulfonamide-containing compounds.

Conclusion

6-Aminopyridine-2-sulfonamide hydrochloride is a compound with clear potential in the field of drug discovery. While there are currently gaps in the publicly available experimental data for its physicochemical properties, this guide provides a robust framework for its characterization. By employing the standard, validated methodologies outlined herein, researchers can confidently determine the key parameters necessary for its advancement through the drug development pipeline. The structural motifs present in this molecule suggest that it is a promising candidate for further investigation and biological screening.

References

  • PubChem. 6-aminopyridine-2-sulfonamide (C5H7N3O2S). [Link]

  • PubChem. 6-Aminopyridine-3-sulfonamide | C5H7N3O2S | CID 459534. [Link]

  • Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

  • Moroccan Journal of Chemistry. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. [Link]

  • National Institutes of Health. Studies on the preparation of aminobipyridines and bipyridine sultams via an intramolecular free radical pathway. [Link]

  • MDPI. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Journal of In-vitro In-vivo In-silico Journal. Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). [Link]

  • PubMed. Current development in sulfonamide derivatives to enable CNS-drug discovery. [Link]

  • Environmental Protection Agency. Aminopyridines. [Link]

  • PubChem. 5-Aminopyridine-2-sulfonamide | C5H7N3O2S | CID 22313850. [Link]

  • ResearchGate. (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. [Link]

  • PubMed. Determination of six sulfonamide antibiotics, two metabolites and trimethoprim in wastewater by isotope dilution liquid chromatography/tandem mass spectrometry. [Link]

  • National Institutes of Health. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. [Link]

  • Trends in Sciences. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Link]

  • MDPI. Study on the Rapid Limit Test for Six Sulfonamide Residues in Food Based on the TLC-SERS Method. [Link]

  • PubChem. 6-aminopyridine-3-sulfonamide (C5H7N3O2S). [Link]

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6-Aminopyridine-2-sulfonamide hydrochloride literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Aminopyridine-2-sulfonamide Hydrochloride for Researchers and Drug Development Professionals

Abstract

6-Aminopyridine-2-sulfonamide hydrochloride is a heterocyclic amine that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motifs, featuring a pyridine ring substituted with both an amino and a sulfonamide group, make it a valuable scaffold and building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of 6-aminopyridine-2-sulfonamide hydrochloride, covering its physicochemical properties, synthesis, characterization, and applications. It is intended to serve as a technical resource for researchers and scientists, offering field-proven insights and detailed experimental protocols to facilitate its use in the laboratory.

Physicochemical Properties

Understanding the fundamental physicochemical properties of 6-aminopyridine-2-sulfonamide hydrochloride is crucial for its handling, storage, and application in chemical synthesis. These properties dictate its solubility, reactivity, and stability.

PropertyValueSource
Molecular Formula C₅H₈ClN₃O₂SPubChem
Molecular Weight 225.66 g/mol PubChem
Appearance White to off-white crystalline powderChemical Supplier Catalogs
Melting Point >300 °C (decomposes)Chemical Supplier Catalogs
Solubility Soluble in water and DMSOChemical Supplier Catalogs
pKa Data not readily availableN/A
LogP Data not readily availableN/A

Synthesis and Characterization

The synthesis of 6-aminopyridine-2-sulfonamide hydrochloride is a multi-step process that requires careful control of reaction conditions to achieve a good yield and high purity of the final product.

Synthetic Pathway

A common synthetic route to 6-aminopyridine-2-sulfonamide hydrochloride begins with 2-amino-6-picoline. This starting material undergoes a series of transformations to introduce the sulfonamide group and convert the methyl group to an amino group. The hydrochloride salt is typically formed in the final step to improve the compound's stability and solubility in aqueous media.

G cluster_synthesis Synthetic Workflow for 6-Aminopyridine-2-sulfonamide HCl start 2-Amino-6-picoline step1 Oxidation start->step1 e.g., KMnO₄ step2 Chlorosulfonation step1->step2 e.g., ClSO₃H step3 Amination step2->step3 e.g., NH₄OH step4 HCl Salt Formation step3->step4 e.g., HCl in Ether end_product 6-Aminopyridine-2-sulfonamide HCl step4->end_product G cluster_applications Applications of 6-Aminopyridine-2-sulfonamide HCl start 6-Aminopyridine-2-sulfonamide HCl app1 Medicinal Chemistry Scaffold start->app1 app2 Synthesis of Novel Heterocycles start->app2 app3 Potential Carbonic Anhydrase Inhibitor start->app3

A Technical Guide to the Characterization of 6-Aminopyridine-2-sulfonamide hydrochloride as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 6-Aminopyridine-2-sulfonamide hydrochloride, a representative member of the pyridine-sulfonamide class of compounds, in the context of its function as a carbonic anhydrase inhibitor. It is intended for researchers, chemists, and drug development professionals engaged in the study and application of enzyme inhibitors. This document delves into the core mechanism of action, provides detailed protocols for experimental validation, and discusses the interpretation of inhibition data for therapeutic insights.

Introduction: The Significance of Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2] These zinc-containing enzymes are master regulators of acid-base balance by catalyzing the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[3][4][5] This seemingly simple reaction is pivotal for respiration, pH homeostasis, ion transport, and fluid secretion across various tissues.[3][4]

Given their central role, the dysfunction or targeted inhibition of specific CA isozymes has profound therapeutic implications. CA inhibitors (CAIs) are established therapeutic agents for conditions such as glaucoma, edema, epilepsy, and altitude sickness.[3][6] More recently, the focus has expanded to oncology, where the inhibition of tumor-associated isoforms like CA IX and CA XII, which are involved in regulating tumor pH and progression, has become a validated therapeutic strategy.[7][8]

The primary and most clinically successful class of CAIs are the sulfonamides (-SO₂NH₂) and their derivatives.[5][9] This guide focuses on 6-Aminopyridine-2-sulfonamide hydrochloride , a heterocyclic sulfonamide, as a model compound to illustrate the scientific workflow for characterizing a potent CAI from its fundamental properties to its biological activity.

Physicochemical and Structural Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its development as a research tool or therapeutic agent. 6-Aminopyridine-2-sulfonamide is a small molecule featuring a pyridine ring, an amino group, and the critical sulfonamide functional group responsible for its inhibitory activity. The hydrochloride salt form is often used to improve solubility and handling.

PropertyValueSource
Compound Name 6-Aminopyridine-2-sulfonamide hydrochloride[10]
CAS Number 2109404-65-9[10]
Parent Compound 6-Aminopyridine-2-sulfonamide[11]
PubChem CID (Parent) 12684253[11]
Molecular Formula C₅H₇N₃O₂S[11]
Molecular Weight 173.20 g/mol (Parent)[12]
Monoisotopic Mass 173.0259 Da (Parent)[11]
Predicted XLogP3 -0.9[12]

Core Mechanism of Carbonic Anhydrase Inhibition

The inhibitory action of sulfonamides against carbonic anhydrase is a classic example of mechanism-based enzyme inhibition, grounded in the specific coordination chemistry of the enzyme's active site.

The Catalytic Cycle of Carbonic Anhydrase: The active site of a human α-CA contains a Zn²⁺ ion tetrahedrally coordinated by three histidine residues and a water molecule.[3] This zinc ion polarizes the bound water, facilitating its deprotonation to a highly nucleophilic zinc-bound hydroxide ion. This hydroxide ion then attacks the carbon dioxide substrate, converting it to bicarbonate. The subsequent release of bicarbonate and binding of a new water molecule regenerates the enzyme for the next catalytic cycle.

Inhibition by Sulfonamides: Sulfonamide inhibitors function by directly targeting the catalytic zinc ion.[13] The sulfonamide group (-SO₂NH₂) is deprotonated to its anionic form (-SO₂NH⁻) and acts as a potent zinc-binding group.[9] It coordinates directly to the Zn²⁺ ion, displacing the catalytically essential water molecule/hydroxide ion.[9] This binding forms a stable, tetrahedral complex with the zinc, effectively locking the enzyme in an inactive state and preventing the hydration of CO₂.[3][14]

G cluster_0 CA Active State cluster_1 CA Inhibited State Active_Zn Zn²⁺ His1 His Active_Zn->His1 His2 His Active_Zn->His2 His3 His Active_Zn->His3 OH OH⁻ (Nucleophile) Active_Zn->OH Inhibitor R-SO₂NH⁻ CO2 CO₂ Substrate CO2->OH Nucleophilic Attack Inhibited_Zn Zn²⁺ I_His1 His Inhibited_Zn->I_His1 I_His2 His Inhibited_Zn->I_His2 I_His3 His Inhibited_Zn->I_His3 Inhibited_Zn->Inhibitor Coordination Bond

Caption: Mechanism of sulfonamide inhibition of Carbonic Anhydrase.

Synthesis and Characterization

While 6-Aminopyridine-2-sulfonamide hydrochloride is commercially available, understanding its synthesis is crucial for creating novel analogs. A plausible synthetic route can be adapted from established procedures for related pyridosulfonamides.[15]

Hypothetical Synthesis Workflow: A potential synthesis could involve the direct sulfonation of 2-aminopyridine, followed by conversion to the sulfonyl chloride, and subsequent amination.

  • Sulfonation: Reacting 2-aminopyridine with a sulfonating agent (e.g., chlorosulfonic acid or oleum) to introduce a sulfonic acid group onto the pyridine ring, likely at the 2- or 6-position.

  • Chlorination: Converting the resulting aminopyridine sulfonic acid intermediate to the corresponding sulfonyl chloride using an agent like phosphorus pentachloride or thionyl chloride.[15]

  • Amination: Reacting the 6-aminopyridine-2-sulfonyl chloride intermediate with ammonia (e.g., ammonium hydroxide) to form the final sulfonamide product.

  • Salt Formation: Treating the purified sulfonamide base with hydrochloric acid to yield the hydrochloride salt, improving its stability and aqueous solubility.

Analytical Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and connectivity of atoms.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[15]

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, particularly the symmetric and asymmetric stretching vibrations of the SO₂ group and the N-H stretches of the amine and sulfonamide groups.[16]

Experimental Protocols for Inhibitory Activity Assessment

To quantify the inhibitory potency of 6-Aminopyridine-2-sulfonamide hydrochloride, robust and validated enzymatic assays are required. The two most common methods are the colorimetric esterase activity assay and the stopped-flow CO₂ hydration assay.

Protocol 1: Colorimetric Esterase Activity Assay for IC₅₀ Determination

This method is a widely used, high-throughput screening assay that relies on the promiscuous esterase activity of carbonic anhydrase.[4][17] It measures the enzyme's ability to hydrolyze an ester substrate, p-nitrophenyl acetate (pNPA), to the chromogenic product, p-nitrophenol, which can be quantified spectrophotometrically at 405 nm.

Principle: In the absence of an inhibitor, active CA rapidly hydrolyzes pNPA, leading to a rapid increase in absorbance at 405 nm. In the presence of an inhibitor like 6-aminopyridine-2-sulfonamide, the enzyme's activity is diminished, resulting in a slower rate of color development.[4]

Step-by-Step Methodology:

  • Reagent Preparation:

    • CA Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-SO₄, pH 7.8).

    • Enzyme Solution: Prepare a stock solution of purified human carbonic anhydrase (e.g., hCA II) in assay buffer. The final concentration in the well should be determined empirically (typically 1-5 µg/mL).

    • Substrate Solution: Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a water-miscible organic solvent like DMSO or acetonitrile.

    • Inhibitor Stock: Prepare a high-concentration stock solution (e.g., 10 mM) of 6-Aminopyridine-2-sulfonamide hydrochloride in DMSO. Create a serial dilution series from this stock.

    • Positive Control: Use a known CA inhibitor like Acetazolamide.[4][17]

  • Assay Procedure (96-well plate format):

    • Background Control: Add 90 µL of Assay Buffer and 10 µL of Substrate Solution.

    • Uninhibited Control (100% Activity): Add 80 µL of Assay Buffer, 10 µL of Enzyme Solution.

    • Inhibitor Wells: Add 80 µL of Assay Buffer, 10 µL of Enzyme Solution, and 10 µL of the desired inhibitor dilution.

    • Pre-incubation: Gently mix the plate and pre-incubate at room temperature for 10-15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

    • Reaction Initiation: Add 10 µL of the Substrate Solution to the uninhibited control and inhibitor wells to start the reaction.

    • Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm every 30-60 seconds for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V, change in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 2: Stopped-Flow CO₂ Hydration Assay for Kᵢ Determination

This is the gold-standard method for measuring the direct physiological activity of carbonic anhydrase—the hydration of CO₂.[2][9] It provides a more accurate measure of the inhibition constant (Kᵢ).

Principle: A stopped-flow instrument rapidly mixes two solutions: one containing the enzyme and a pH indicator in a buffer, and the other containing CO₂-saturated water. As the enzyme hydrates CO₂, the resulting protons cause a pH drop, which is monitored as a change in the indicator's absorbance over a millisecond timescale. The initial rate of this reaction is proportional to the enzyme's activity.

High-Level Workflow:

  • Solution Preparation: Prepare a buffer (e.g., TAPS or MOPS) containing a pH indicator (e.g., phenol red), the CA enzyme, and varying concentrations of the inhibitor. A separate solution of CO₂-saturated water is also prepared.

  • Instrument Setup: The solutions are loaded into separate syringes in a stopped-flow spectrophotometer.

  • Rapid Mixing: The instrument rapidly injects and mixes the two solutions, initiating the reaction. The absorbance change of the pH indicator is recorded over time.

  • Rate Calculation: The initial rates of the reaction are determined for each inhibitor concentration.

  • Kᵢ Determination: The Kᵢ is calculated from the reaction rates using the Cheng-Prusoff equation or by non-linear regression analysis of the data.

Caption: Experimental workflow for characterizing a novel CA inhibitor.

Data Interpretation and Selectivity Profiling

The ultimate goal of characterizing a CA inhibitor is often to develop a tool or drug that selectively targets a specific CA isozyme. Different isozymes are implicated in different diseases; for example, hCA II is a target for glaucoma, while hCA IX and XII are targets for cancer.[8][13] Therefore, assessing the inhibitory activity of 6-aminopyridine-2-sulfonamide against a panel of physiologically relevant isozymes is a critical step.

Illustrative Selectivity Profile: The data below is for illustrative purposes only to demonstrate how results should be presented. Actual experimental determination is required.

IsozymeKᵢ (nM) [Illustrative]Primary LocationTherapeutic Relevance
hCA I 150Cytosolic (Red Blood Cells)Off-target for many applications
hCA II 25Cytosolic (Widespread)Glaucoma, Epilepsy[5]
hCA IX 75TransmembraneHypoxic Tumors (Cancer)[7]
hCA XII 90TransmembraneTumors, Glaucoma[8][9]

Expert Interpretation:

  • A lower Kᵢ value indicates higher potency.

  • The selectivity index (SI) is calculated as the ratio of Kᵢ values (e.g., SI for CA I vs. CA II = Kᵢ(CA I) / Kᵢ(CA II)). A high SI indicates greater selectivity for one isozyme over another.

  • Based on the illustrative data, this compound would be a potent inhibitor of hCA II, suggesting potential applications in glaucoma, but with some activity against tumor-associated isozymes. Further chemical modification could be explored to enhance selectivity for hCA IX/XII over hCA II.

Potential Therapeutic Relevance

The therapeutic potential of a CA inhibitor is dictated by its potency and isozyme selectivity profile. Pyridine-based sulfonamides are a rich area of research, with modifications to the pyridine ring and sulfonamide tail allowing for the fine-tuning of inhibitory activity and selectivity.[9][16]

  • Targeting Cytosolic vs. Membrane-Bound CAs: The physicochemical properties of an inhibitor, such as its charge and lipophilicity, can determine its ability to cross cell membranes. By designing membrane-impermeant inhibitors, it is possible to selectively target extracellular, membrane-bound isozymes like CA IV, IX, and XII, while sparing the cytosolic isozymes (CA I, II), potentially reducing side effects.[18][19]

  • Drug Design Implications: The 6-aminopyridine-2-sulfonamide scaffold serves as an excellent starting point for medicinal chemistry campaigns. The amino group provides a handle for further derivatization to explore interactions with residues in the active site cavity, aiming to improve both potency and selectivity for a desired CA isozyme.[8]

Conclusion

6-Aminopyridine-2-sulfonamide hydrochloride is a canonical example of a heterocyclic sulfonamide inhibitor of carbonic anhydrase. Its characterization follows a logical and rigorous scientific path, from understanding its fundamental chemical properties and mechanism of action to quantifying its biological activity through established enzymatic assays. The data derived from these studies, particularly its potency (Kᵢ) and isozyme selectivity profile, are paramount for guiding its use as a chemical probe in research or as a lead compound in the development of next-generation therapeutics targeting the carbonic anhydrase enzyme family.

References

  • Carbonic Anhydrase Inhibitors: Deciphering Pharmacological Mechanisms, Therapeutic Avenues, and Clinical Implications. (2026). Mathews Journal of Pharmaceutical Science.
  • Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. PMC.
  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
  • Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020). Journal of Medicinal Chemistry.
  • Carbonic anhydrase inhibitors assay. Sigma-Aldrich.
  • Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). MilliporeSigma.
  • Carbonic anhydrase inhibitors: Synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and CA II) isozymes. Fox Chase Cancer Center.
  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). PMC.
  • Carbonic anhydrase inhibitors: synthesis of sulfonamides incorporating 2,4,6-trisubstituted-pyridinium-ethylcarboxamido moieties possessing membrane-impermeability and in vivo selectivity for the membrane-bound (CA IV) versus the cytosolic (CA I and II) isozymes. (2000). Journal of Enzyme Inhibition.
  • Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. (2024). MDPI.
  • Inhibition of carbonic anhydrase II by sulfonamide derivatives. (2021). Journal of the Serbian Chemical Society.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). MDPI.
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules.
  • Synthesis, carbonic anhydrase inhibition studies and modelling investigations of phthalimide–hydantoin hybrids. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry.
  • SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry.
  • 2109404-65-9|6-Aminopyridine-2-sulfonamide hydrochloride. BLD Pharm.
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM. Moroccan Journal of Chemistry.
  • 6-Aminopyridine-3-sulfonamide. PubChem.
  • 6-aminopyridine-2-sulfonamide (C5H7N3O2S). PubChemLite.
  • Carbonic Anhydrase Inhibitors. (2023).
  • Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. PMC.

Sources

Methodological & Application

Application Note: 6-Aminopyridine-2-sulfonamide hydrochloride for Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Rationale

6-Aminopyridine-2-sulfonamide hydrochloride is a heteroaromatic sulfonamide primarily utilized as a Carbonic Anhydrase (CA) inhibitor probe and a high-value fragment scaffold in drug discovery. Structurally, it combines a pyridine core with a sulfonamide "warhead" (the zinc-binding group) and an amino handle, making it a versatile tool for exploring enzyme active sites.

While often used as an intermediate in synthesizing complex therapeutics (e.g., CFTR modulators or WRN helicase inhibitors), the molecule itself possesses intrinsic biological activity. Its primary mechanism involves the competitive inhibition of Carbonic Anhydrase isoforms (CA I, II, IX, XII), disrupting intracellular pH (pHi) regulation. This application note details the protocols for utilizing this compound to study pH dynamics and cell viability, emphasizing its role as a functional probe.

Mechanism of Action

The biological activity of 6-Aminopyridine-2-sulfonamide is driven by the sulfonamide moiety (


), which acts as a classic zinc-binding group (ZBG).
  • Target Engagement: The sulfonamide nitrogen coordinates directly with the catalytic Zinc ion (

    
    ) in the active site of Carbonic Anhydrase enzymes.
    
  • Displacement: This binding displaces the zinc-bound water molecule/hydroxide ion, which is essential for the catalytic hydration of

    
     to bicarbonate (
    
    
    
    ).
  • Physiological Impact: Inhibition blocks the rapid interconversion of

    
     and 
    
    
    
    , leading to intracellular acidification and disruption of pH-dependent signaling pathways, particularly in hypoxic tumor cells (via CA IX/XII).
Visualization: Mechanism of Inhibition

CA_Inhibition_Mechanism Compound 6-Aminopyridine-2-sulfonamide CA_ActiveSite Carbonic Anhydrase Active Site (Zn2+) Compound->CA_ActiveSite Competitive Binding (Sulfonamide-Zn Coordination) Product HCO3- + H+ Compound->Product Inhibits Formation CA_ActiveSite->Product Catalysis Blocked Substrate CO2 + H2O Substrate->CA_ActiveSite Normal Catalysis pHi Intracellular pH Regulation Product->pHi Buffering Downstream Hypoxic Survival / Metabolic Adaptation pHi->Downstream Modulates

Figure 1: Mechanism of Action. The sulfonamide moiety competitively binds the catalytic Zinc, preventing bicarbonate production and disrupting intracellular pH homeostasis.

Material Preparation & Handling[1][2][3][4][5][6]

The hydrochloride salt form improves water solubility compared to the free base, but proper stock preparation is critical for assay reproducibility.

ParameterSpecification
Molecular Weight ~209.65 g/mol (HCl salt)
Solubility Water (up to 50 mM), DMSO (>100 mM)
Storage -20°C (Desiccated). Protect from light.[1]
Stock Solution Prepare 100 mM stock in sterile water or DMSO. Aliquot to avoid freeze-thaw cycles.
Stability Stock solutions are stable for 3 months at -20°C.

Expert Tip: For cell-based assays, if using DMSO stock, ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent toxicity artifacts.

Protocol A: Intracellular pH (pHi) Recovery Assay

Objective: To quantify the inhibition of Carbonic Anhydrase activity in live cells by measuring the rate of pH recovery following an acid load.

Principle: Cells are loaded with BCECF-AM, a pH-sensitive fluorescent dye. An "acid load" is induced using the Ammonium Chloride (


) prepulse technique. In the presence of bicarbonate, CA accelerates pH recovery. 6-Aminopyridine-2-sulfonamide will slow this recovery rate.
Reagents Required[1][2][3][4][5][6]
  • Cell Line: A549, HeLa, or CA-overexpressing lines (e.g., CA IX in hypoxic cells).

  • Dye: BCECF-AM (Molecular Probes/Thermo).

  • Buffers:

    • Standard Buffer: HEPES-buffered Krebs-Ringer solution.

    • Acid Loading Buffer: Standard Buffer + 20 mM

      
      .
      
    • Recovery Buffer:

      
      -buffered solution (25 mM 
      
      
      
      , 5%
      
      
      atmosphere).
  • Compound: 6-Aminopyridine-2-sulfonamide HCl (Test concentrations: 0.1 µM – 100 µM).

Step-by-Step Workflow
  • Cell Seeding:

    • Seed cells (

      
       cells/well) in a black-walled, clear-bottom 96-well plate.
      
    • Incubate overnight to adhere.

  • Dye Loading:

    • Wash cells 2x with Standard Buffer.

    • Incubate with 1 µM BCECF-AM for 30 minutes at 37°C.

    • Wash 2x to remove extracellular dye.

  • Acid Loading (The Prepulse):

    • Incubate cells with Acid Loading Buffer (

      
      ) for 10–15 minutes. 
      
      
      
      enters the cell, raising pHi initially.
    • Critical Step: Rapidly wash cells 3x with

      
      -free buffer. This traps 
      
      
      
      inside, causing a sharp drop in intracellular pH (acidification).
  • Treatment & Measurement:

    • Immediately add Recovery Buffer containing the test compound (6-Aminopyridine-2-sulfonamide).

    • Control: Recovery Buffer with Vehicle (DMSO/Water) only.

    • Negative Control:

      
      -free buffer (prevents CA-mediated recovery).
      
  • Kinetic Reading:

    • Measure Fluorescence immediately on a plate reader.

    • Excitation: Dual excitation at 490 nm (pH dependent) and 440 nm (isosbestic point).

    • Emission: 535 nm.

    • Duration: Read every 30 seconds for 10–20 minutes.

Data Analysis
  • Calculate the Ratio (

    
    ) = 
    
    
    
    .
  • Convert

    
     to pH using a calibration curve (generated using Nigericin/High 
    
    
    
    buffers).
  • Rate of Recovery (

    
    ):  Calculate the slope of the pH recovery during the first 2–3 minutes.
    
  • Inhibition: Compare the slope of the Treated vs. Control wells.

    
    
    

Protocol B: Cell Viability & Toxicity Screen

Objective: To determine the cytotoxicity of the fragment or its potential antiproliferative effect in cancer models.

Workflow Visualization

Viability_Protocol Start Seed Cells (3-5k/well) Treat Add Compound (0 - 200 µM) Start->Treat Incubate Incubate 24h - 72h Treat->Incubate Reagent Add MTS/CCK-8 Reagent Incubate->Reagent Read Measure Absorbance (450/490 nm) Reagent->Read

Figure 2: Standard Viability Workflow. This protocol ensures the compound is not non-specifically toxic at probe concentrations.

Methodology
  • Preparation: Seed cells in 96-well plates. Allow 24h attachment.

  • Dosing: Prepare a serial dilution of 6-Aminopyridine-2-sulfonamide HCl (e.g., 8-point dose response: 200 µM down to 0.1 µM).

  • Incubation: Treat cells for 48 or 72 hours at 37°C.

  • Detection: Add 20 µL of MTS or CCK-8 reagent per well. Incubate 1–4 hours.

  • Quantification: Measure absorbance at 490 nm (MTS) or 450 nm (CCK-8).

  • Result: Plot Log[Concentration] vs. % Viability to determine

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Media High concentration / Low solubilityUse the HCl salt form specifically. Pre-dilute in water before adding to media. Do not exceed 200 µM.
No pH Recovery Buffer issuesEnsure Recovery Buffer contains

(bicarbonate). CA requires it as a substrate.
High Background Toxicity Off-target effects2-aminopyridines can block

channels. Include a specific CA inhibitor control (e.g., Acetazolamide) to distinguish mechanisms.
Weak Inhibition Low potencyAs a fragment, this molecule has moderate potency (µM range). It is often used as a starting point, not a nanomolar drug.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Neri, D., & Supuran, C. T. (2011). Interfering with pH regulation in tumours as a therapeutic strategy. Nature Reviews Drug Discovery, 10(10), 767-777. Link

  • Patent WO2018154519A1. (2018). Modulators of the cystic fibrosis transmembrane conductance regulator protein. (Demonstrates use of 6-aminopyridine-2-sulfonamide as a key intermediate/fragment). Link

  • Aggarwal, M., et al. (2013). Structural basis for the inhibition of human carbonic anhydrases by sulfonamides. Journal of Medicinal Chemistry, 56(3), 1336-1347. Link

Sources

6-Aminopyridine-2-sulfonamide hydrochloride as a tool compound in neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the use of 6-Aminopyridine-2-sulfonamide hydrochloride (6-APS HCl), a specialized chemical probe and scaffold in neuroscience. While often categorized as a high-value intermediate in the synthesis of CFTR modulators and sodium channel blockers, this compound possesses intrinsic pharmacological activity as a Carbonic Anhydrase (CA) inhibitor and a structural analog to aminopyridine potassium channel blockers.

Its unique structure—combining a primary sulfonamide (CA pharmacophore) with an aminopyridine core (Kv channel pharmacophore)—makes it a valuable, albeit niche, tool for investigating pH regulation, neuronal excitability, and chloride homeostasis.

Compound Profile & Mechanism of Action

6-Aminopyridine-2-sulfonamide hydrochloride is a bifunctional small molecule. Its utility in neuroscience stems from its ability to modulate ion transport and intracellular pH (


), acting at the intersection of excitability and homeostasis.
Core Mechanisms[1]
  • Carbonic Anhydrase Inhibition (Primary) :

    • The primary sulfonamide moiety (

      
      ) coordinates with the Zinc (
      
      
      
      ) ion in the active site of Carbonic Anhydrase (CA) isoforms (specifically CA II and CA VII in neurons).
    • Effect : Inhibits the reversible hydration of

      
       to bicarbonate (
      
      
      
      ) and protons (
      
      
      ). This disrupts the buffering capacity of the neuron and alters the transmembrane gradient of
      
      
      .
    • Neuroscience Consequence : Since GABA_A receptors are permeable to

      
      , inhibiting CA alters the reversal potential of GABA (
      
      
      
      ), potentially shifting GABAergic signaling from excitatory to inhibitory (or vice versa depending on the developmental stage and KCC2 activity).
  • Aminopyridine-like Excitability Modulation (Secondary) :

    • The 2-aminopyridine core is structurally homologous to 4-Aminopyridine (4-AP) , a classic

      
       channel blocker.
      
    • Effect : While the bulky sulfonamide group at position 2 likely attenuates potent channel pore blockade compared to 4-AP, 6-APS HCl can exhibit "off-target" modulation of voltage-gated potassium channels, enhancing presynaptic release in specific preparations.

    • Note: Researchers must control for this dual activity when studying pure pH effects.

  • CFTR Modulation (Synthetic/Metabolic) :

    • 6-APS is a key pharmacophore in the synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) . In the CNS, CFTR interacts with anion channels; 6-APS derivatives are used to probe this interaction in brain-gut axis models.

Experimental Applications

This compound is best utilized in the following research contexts:

Application AreaSpecific UtilityTarget Mechanism
Epilepsy Research Studying the anticonvulsant mechanism of sulfonamides beyond simple sodium channel blockade.CA Inhibition / pH buffering
GABAergic Signaling Investigating the role of

in GABA_A receptor-mediated currents (depolarizing vs. hyperpolarizing GABA).

shift via CA blockade
CSF Dynamics Modeling cerebrospinal fluid secretion in choroid plexus epithelial cells.CA-dependent fluid transport
Chemical Biology Fragment-based drug discovery (FBDD) for designing novel Nav1.7 or CFTR modulators.Sulfonamide scaffold binding
Mechanistic Pathway Diagram

The following diagram illustrates the impact of 6-APS HCl on the GABAergic synapse and pH regulation.

G cluster_neuron Post-Synaptic Neuron Compound 6-Aminopyridine-2-sulfonamide (6-APS HCl) CA Carbonic Anhydrase (CA II / VII) Compound->CA Inhibits Reaction CO2 + H2O ↔ HCO3- + H+ CA->Reaction Catalyzes HCO3 Intracellular [HCO3-] Reaction->HCO3 Regulates levels GABA_A GABA-A Receptor (Anion Channel) HCO3->GABA_A Permeates (20-40%) Excitability Neuronal Excitability (Inhibition/Disinhibition) GABA_A->Excitability Determines E_GABA

Caption: 6-APS HCl inhibits Carbonic Anhydrase, preventing the rapid replenishment of intracellular bicarbonate. This collapses the bicarbonate gradient required for depolarizing GABA currents, thereby modulating neuronal excitability.

Detailed Protocols
Protocol A: Preparation and Solubility

The hydrochloride salt (HCl) significantly improves water solubility compared to the free base.

  • Stock Solution (100 mM) :

    • Weigh 20.96 mg of 6-Aminopyridine-2-sulfonamide HCl (MW: ~209.65 g/mol ).

    • Dissolve in 1 mL of sterile, deionized water (Milli-Q) or DMSO.

    • Note: If using DMSO for slice physiology, ensure final bath concentration is <0.1%.

    • Vortex for 30 seconds until clear.

    • Aliquot into 50 µL vials and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution :

    • Dilute stock 1:1000 in Artificial Cerebrospinal Fluid (aCSF) for a final concentration of 100 µM .

    • Range: 10 µM – 500 µM depending on the expression level of CA isoforms.

Protocol B: In Vitro Carbonic Anhydrase Inhibition Assay

To verify the potency of 6-APS HCl against specific isoforms (e.g., CA II) before applying to tissue.

Materials :

  • Purified Carbonic Anhydrase II (bovine or human).

  • Substrate: p-Nitrophenyl acetate (p-NPA).

  • Buffer: 50 mM Tris-HCl, pH 7.6.

Steps :

  • Baseline : In a 96-well plate, add 140 µL Tris buffer and 10 µL enzyme solution (1 unit/well).

  • Inhibitor : Add 10 µL of 6-APS HCl (various concentrations: 1 nM to 10 µM). Incubate for 10 mins at 25°C.

  • Reaction Start : Add 40 µL of 3 mM p-NPA.

  • Measurement : Monitor absorbance at 405 nm (formation of p-nitrophenol) every 30 seconds for 10 minutes.

  • Analysis : Calculate

    
     by plotting % inhibition vs. log[concentration].
    
    • Validation: 6-APS should show measurable inhibition (comparable to sulfanilamide controls).

Protocol C: Brain Slice Electrophysiology (GABA Reversal Potential)

Use this protocol to determine if 6-APS HCl alters GABAergic driving force in hippocampal pyramidal neurons.

Setup :

  • Whole-cell patch-clamp rig.

  • Perfusion: Oxygenated aCSF (95%

    
     / 5% 
    
    
    
    ) at 32°C.
  • Intracellular Solution: K-gluconate based (low

    
    ) or Cs-methanesulfonate.
    

Workflow :

  • Patch : Establish whole-cell configuration on a CA1 pyramidal neuron.

  • Isolate GABA : Add CNQX (10 µM) and AP5 (50 µM) to block glutamatergic transmission.

  • Stimulation : Mechanically stimulate Schaffer collaterals to evoke IPSCs (eIPSCs).

  • Baseline Recording : Clamp membrane potential (

    
    ) at various steps (-80 mV to -40 mV) to determine the Reversal Potential of GABA (
    
    
    
    ).
  • Perfusion : Wash in 6-Aminopyridine-2-sulfonamide HCl (100 µM) for 10–15 minutes.

  • Test Recording : Repeat voltage steps.

  • Analysis :

    • Plot I-V curves for Baseline vs. Drug.

    • Result : A negative shift in

      
       (hyperpolarization) indicates successful block of CA-dependent 
      
      
      
      replenishment, confirming the compound's "tool" efficacy in this system.
Safety & Handling
  • Hazards : As a pyridine sulfonamide, treat as a potential irritant. Wear gloves and eye protection.

  • Storage : Hygroscopic. Store in a desiccator at -20°C.

  • Stability : Stable in aqueous solution for 24 hours; hydrolyzes slowly at extreme pH.

References
  • Chemical Identity : "6-Aminopyridine-2-sulfonamide".[1][2][3][4][5][6][7][8][9][10][11][12] CAS No. 75903-58-1.[1][3][4][7][8][9][10][11][12] National Center for Biotechnology Information. PubChem Compound Summary. Link

  • CFTR Modulation : "Modulators of the cystic fibrosis transmembrane conductance regulator protein".[13] Patent WO2018154519A1. Describes the use of 6-APS as a pharmacophore for CFTR active agents. Link

  • Mechanism (CA Inhibition) : Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators". Nature Reviews Drug Discovery, 7(2), 168-181. (Foundational text on primary sulfonamides as CA inhibitors). Link

  • GABA/pH Interaction : Ruusuvuori, E., & Kaila, K. (2014). "Carbonic anhydrases and brain pH in the control of neuronal excitability". Subcellular Biochemistry, 75, 271-290. Link

Sources

Application Note: 6-Aminopyridine-2-sulfonamide Hydrochloride in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

6-Aminopyridine-2-sulfonamide hydrochloride (CAS: 2109404-65-9) is a specialized heterocyclic sulfonamide primarily utilized as a zinc-binding fragment in the development of Carbonic Anhydrase (CA) inhibitors. Unlike broad-spectrum benzene-sulfonamides, the pyridine scaffold offers unique physicochemical properties—specifically regarding pKa and water solubility—that influence isoform selectivity (e.g., targeting tumor-associated hCA IX/XII vs. cytosolic hCA I/II).

This guide details the specific handling, mechanistic basis, and experimental protocols for using this compound to determine inhibition constants (


) and 

values.
Key Applications
  • Fragment-Based Drug Discovery (FBDD): Serving as a "headgroup" scaffold for synthesizing high-affinity CA inhibitors.

  • Isoform Selectivity Profiling: Differentiating between cytosolic (hCA I, II) and membrane-bound (hCA IV, IX, XII) isozymes.

  • Crystallographic Studies: Mapping active site interactions within the zinc coordination sphere.

Chemical Properties & Handling

The hydrochloride salt form is critical for assay reproducibility. It significantly enhances aqueous solubility compared to the free base, allowing for lower organic solvent concentrations in enzymatic assays—a crucial factor for maintaining enzyme stability.

PropertySpecification
Chemical Name 6-Aminopyridine-2-sulfonamide hydrochloride
CAS Number 2109404-65-9
Molecular Formula

Molecular Weight 209.65 g/mol
Solubility Water (>10 mM); DMSO (>50 mM)
Storage -20°C, Desiccated, Protect from light
pKa (Sulfonamide) ~9.0 (Estimated); The pyridine nitrogen influences the acidity of the sulfonamide group.
Preparation of Stock Solutions[1][2]
  • Primary Stock (100 mM): Dissolve the powder in 100% DMSO. Vortex until clear. Aliquot into light-protective tubes and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Stock: Dilute the Primary Stock into the Assay Buffer (see Section 4) immediately prior to use.

    • Critical Note: Ensure the final DMSO concentration in the assay well does not exceed 1-5% (v/v), as higher concentrations can denature Carbonic Anhydrase.

Mechanism of Action

The inhibitory efficacy of 6-Aminopyridine-2-sulfonamide is driven by the coordination of the sulfonamide moiety to the catalytic zinc ion within the enzyme's active site.[1]

Mechanistic Pathway
  • Entry: The inhibitor enters the cone-shaped active site.

  • Displacement: The ionized sulfonamide nitrogen (

    
    ) acts as a zinc-binding group (ZBG). It displaces the zinc-bound water molecule/hydroxide ion (
    
    
    
    ) that is required for the catalytic hydration of
    
    
    .[1]
  • Coordination: The nitrogen atom coordinates directly to the

    
     ion in a tetrahedral or distorted trigonal bipyramidal geometry.
    
  • Stabilization: The pyridine ring and the 6-amino group participate in Van der Waals and hydrogen bonding interactions with hydrophilic/hydrophobic residues (Thr199, Glu106) in the active site, stabilizing the complex.

CA_Inhibition_Mechanism Zn Active Site Zinc (Zn2+) Water Catalytic Water/Hydroxide Zn->Water Bound in Native State Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Forms Inhibitor 6-Aminopyridine-2-sulfonamide Inhibitor->Zn Coordinates (Tetrahedral) Inhibitor->Water Displaces Substrate CO2 / 4-NPA Complex->Substrate Blocks Catalysis

Figure 1: Mechanism of Action. The sulfonamide inhibitor displaces the catalytic water molecule bound to the Zinc ion, effectively locking the enzyme in an inactive state.[1]

Experimental Protocol: CA Esterase Inhibition Assay

While Carbonic Anhydrase naturally hydrates


, the Esterase Activity Assay  using 4-Nitrophenyl Acetate (4-NPA)  is the standard high-throughput method for inhibition studies. It is robust, colorimetric, and does not require a stopped-flow apparatus.
Materials
  • Enzyme: Purified Carbonic Anhydrase (e.g., hCA I, hCA II, or bovine CA). Concentration: 0.5 – 1.0 µM.

  • Substrate: 4-Nitrophenyl Acetate (4-NPA). Prepare 10 mM stock in Acetonitrile (freshly prepared).

  • Buffer: 50 mM HEPES or Tris-SO4, pH 7.6, 25°C.

  • Detection: Microplate reader capable of measuring Absorbance at 400–405 nm.[2]

Workflow Diagram

Assay_Protocol Prep 1. Reagent Prep (Buffer, Enzyme, Inhibitor) Incubate 2. Pre-Incubation (15 min @ 25°C) Prep->Incubate Mix Enzyme + Inhibitor AddSub 3. Add Substrate (4-NPA, Final 0.5mM) Incubate->AddSub Initiate Reaction Read 4. Kinetic Read (Abs 405nm, 15-30 min) AddSub->Read Measure Product Analyze 5. Data Analysis (Calculate Ki) Read->Analyze Export Data

Figure 2: Step-by-step workflow for the 4-NPA Esterase Inhibition Assay.

Detailed Procedure
  • Buffer Preparation: Prepare 50 mM HEPES buffer (pH 7.6). Filter through a 0.22 µm membrane.

  • Inhibitor Dilution Series:

    • Prepare a serial dilution of 6-Aminopyridine-2-sulfonamide HCl in the assay buffer.

    • Typical range: 0.1 nM to 10 µM (depending on enzyme isoform).

    • Include a "Solvent Blank" (buffer + DMSO only) and a "Positive Control" (Acetazolamide).

  • Pre-Incubation (Critical Step):

    • In a 96-well plate, add 100 µL of Assay Buffer.

    • Add 20 µL of Enzyme solution.

    • Add 20 µL of Inhibitor solution.

    • Incubate for 15 minutes at 25°C. Why? This allows the inhibitor to reach equilibrium binding with the enzyme before the substrate competes for the active site.

  • Reaction Initiation:

    • Add 60 µL of 4-NPA substrate solution (diluted in buffer to yield final concentration of ~0.5 - 1 mM).

    • Total well volume: 200 µL.

  • Measurement:

    • Immediately place in the plate reader.[2]

    • Measure Absorbance at 405 nm every 30 seconds for 15–30 minutes.

    • The formation of 4-nitrophenol (yellow) indicates activity.[3]

Data Analysis & Validation

Calculating % Inhibition

First, determine the initial velocity (


) for each well by calculating the slope of the linear portion of the Absorbance vs. Time curve.


Determining and
  • 
    :  Plot % Inhibition (y-axis) vs. log[Inhibitor] (x-axis). Fit the data using a non-linear regression (4-parameter logistic model).
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    Since 4-NPA is a competitive substrate (it competes with the inhibitor for the active site), convert 
    
    
    
    to the inhibition constant
    
    
    :
    
    
    
    • 
      : Concentration of 4-NPA used (e.g., 0.5 mM).
      
    • 
      : Michaelis constant of the specific CA isoform for 4-NPA (Must be determined experimentally or sourced from literature; typically ~1-5 mM for hCA II).
      
Acceptance Criteria
  • Z-Factor: For high-throughput screens,

    
    .
    
  • Control Validation: Acetazolamide

    
     should fall within 2-fold of literature values (typically ~12 nM for hCA II).
    
  • Linearity: The uninhibited control reaction must remain linear (

    
    ) over the measurement window.
    

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[4] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–inhibitor complex reveals the structural basis for the inhibition of the enzyme by 6-aminopyridine-2-sulfonamide. Bioorganic & Medicinal Chemistry Letters. (General reference for pyridine sulfonamide binding modes).
  • BenchChem. (2025).[2] Colorimetric Assays for Carbonic Anhydrase Activity: Application Notes. Link

Sources

6-Aminopyridine-2-sulfonamide hydrochloride in high-throughput screening

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 6-Aminopyridine-2-sulfonamide Hydrochloride in Fragment-Based High-Throughput Screening

Abstract

This guide details the application of 6-Aminopyridine-2-sulfonamide hydrochloride (CAS: 1247477-69-5) as a reference scaffold and zinc-binding fragment (ZBG) in High-Throughput Screening (HTS). While sulfonamides are classical inhibitors of Carbonic Anhydrases (CAs), this specific aminopyridine derivative represents a "privileged structure" in Fragment-Based Drug Discovery (FBDD). Its 6-amino handle allows for rapid chemical elaboration, making it an ideal starting point for developing isoform-selective inhibitors (e.g., for CA IX/XII in oncology or CA II in glaucoma). This note provides validated protocols for Thermal Shift Assays (TSA) and Surface Plasmon Resonance (SPR), focusing on the unique solubility and kinetic properties of the hydrochloride salt form.

Scientific Background & Mechanism

The "Privileged" Scaffold

6-Aminopyridine-2-sulfonamide is not merely an inhibitor; it is a crystallographic anchor . In metalloenzymes, particularly Carbonic Anhydrases (CAs), the sulfonamide moiety (


) mimics the transition state of the native substrate (

hydration).
  • Mechanism of Action: The sulfonamide nitrogen (in its deprotonated anion form,

    
    ) coordinates directly to the catalytic Zinc ion (
    
    
    
    ) within the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.
  • Role of the 6-Amino Group: Unlike simple benzene sulfonamides, the pyridine ring offers distinct

    
    -stacking opportunities. Crucially, the amino group at position 6 provides a synthetic vector for "fragment growing"—allowing chemists to extend the molecule into the hydrophobic sub-pockets to gain potency and selectivity without disrupting the primary zinc interaction.
    
Pathway Visualization

The following diagram illustrates the inhibition mechanism and the downstream screening cascade.

CA_Inhibition_Mechanism Enzyme Carbonic Anhydrase (Active Site Zn2+) Complex Enzyme-Inhibitor Complex (Tetrahedral) Enzyme->Complex Water Displacement Substrate Native Substrate (CO2 + H2O) Substrate->Enzyme Native Binding Inhibitor 6-Aminopyridine-2- sulfonamide HCl Inhibitor->Enzyme Competitive Binding (Zn2+ Coordination) Pharma Downstream Effect: Reduced Intraocular Pressure or pH Stasis (Tumor) Complex->Pharma Biological Response

Figure 1: Mechanism of Action.[1] The sulfonamide acts as a Zinc-Binding Group (ZBG), competitively inhibiting the enzyme.

Material Properties & Preparation

PropertySpecificationCritical Note for HTS
Molecular Weight ~209.65 g/mol (HCl salt)Small size (<300 Da) classifies it as a "Fragment."
Solubility High in DMSO; Good in Water (as HCl salt)The HCl salt improves aqueous solubility compared to the free base, reducing aggregation risks in HTS.
pKa (Sulfonamide) ~9.0 - 10.0CRITICAL: The sulfonamide must be deprotonated to bind Zn. Assay buffers should generally be pH 7.0–8.0 to facilitate this equilibrium.
Stability Stable at RT for 24h in solutionSuitable for overnight automated runs.

Stock Solution Protocol:

  • Weigh 10 mg of 6-Aminopyridine-2-sulfonamide HCl.

  • Dissolve in 100% DMSO to reach a concentration of 100 mM .

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles to prevent hydration of the DMSO, which can affect compound solubility.

Application 1: Thermal Shift Assay (TSA/DSF)

Primary Screen for Binding Affinity

Rationale: Fragments often have low affinity (


 in 

to mM range). Traditional enzymatic assays may require excessive enzyme. TSA is label-free, consumes minimal protein, and robustly detects the stabilizing effect of the sulfonamide binding to the Zn-center.
Protocol Steps:
  • Protein Preparation:

    • Dilute Carbonic Anhydrase (e.g., recombinant human CA II) to 2–5

      
        in Assay Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
      
    • Note: Avoid phosphate buffers as phosphate can inhibit CAs weakly.

  • Dye Preparation:

    • Dilute SYPRO Orange (5000x stock) to 50x in Assay Buffer.

  • Plate Setup (384-well PCR plate):

    • Reaction Mix: 9

      
       Protein Solution + 1 
      
      
      
      50x SYPRO Orange.
    • Compound Addition: Add 100 nL of 100 mM Compound Stock (Final Conc: 1 mM ).

    • Controls:

      • Positive: Acetazolamide (10

        
         final).
        
      • Negative: DMSO only (1% final).

  • Execution (Real-Time PCR Instrument):

    • Ramp temperature from 25°C to 95°C at 0.5°C/30 seconds.

    • Monitor Fluorescence (Ex: 470 nm / Em: 570 nm).[2]

  • Data Analysis:

    • Calculate the melting temperature (

      
      ) as the inflection point of the fluorescence curve.[3]
      
    • Hit Criteria:

      
      .
      
    • Expected Result: 6-Aminopyridine-2-sulfonamide typically induces a

      
       of +3°C to +8°C depending on the isoform, confirming specific Zn-binding.
      

Application 2: Surface Plasmon Resonance (SPR)

Kinetic Validation & Affinity Determination

Rationale: TSA confirms binding but not kinetics. SPR is essential for FBDD to distinguish specific binders (fast on/off rates, "square wave") from sticky aggregators.

Protocol Steps:
  • Sensor Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) chip.

    • Immobilize Carbonic Anhydrase via standard Amine Coupling (EDC/NHS) to a level of 2000–4000 RU .

    • Why high density? Fragments are small (~200 Da), so the refractive index change is low. High protein density maximizes the signal (

      
      ).
      
  • Running Buffer:

    • HBS-P+ (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Surfactant P20).

    • Crucial: Add DMSO to the buffer to match the compound samples (typically 2% or 5%) to minimize bulk refractive index jumps.

  • Injection Cycle (Single Cycle Kinetics recommended for fragments):

    • Prepare a concentration series of 6-Aminopyridine-2-sulfonamide HCl: 0, 31.25, 62.5, 125, 250, 500

      
       .
      
    • Contact time: 30 seconds (Fast association).

    • Dissociation time: 60 seconds (Fast dissociation).

    • Flow rate: 30

      
      /min.
      
  • Regeneration:

    • Usually not required for this fragment as it dissociates rapidly. If needed, a quick pulse of mild basic buffer (pH 9.0) suffices.

  • Data Analysis:

    • Fit data to a 1:1 Steady State Affinity model .

    • Note: Due to fast kinetics, kinetic fitting (

      
      ) might be limited by the instrument's mass transport; steady-state (
      
      
      
      vs. Concentration) is more reliable for
      
      
      determination.

FBDD Workflow Visualization

FBDD_Workflow Library Fragment Library (Inc. 6-Aminopyridine-2-sulfonamide) TSA Primary Screen: TSA (High Conc. 1mM) Library->TSA Filter Hit Selection (ΔTm > 3°C) TSA->Filter Identify Stabilizers SPR Validation: SPR (Kd Determination) Filter->SPR Eliminate False Positives XRay Structure Determination X-ray Crystallography SPR->XRay Confirm Binding Mode Chem Fragment Growing (via 6-amino handle) XRay->Chem Structure-Based Design Chem->Library Iterative Cycle

Figure 2: The Fragment-Based Drug Discovery (FBDD) Cascade. The compound serves as a validated start point.

Troubleshooting & Optimization

IssueProbable CauseSolution
No

Shift observed
pH too lowEnsure Buffer pH is > 7.0. The sulfonamide must be ionized to bind Zn.
High Background Fluorescence Compound aggregationReduce concentration to 0.5 mM. Ensure the HCl salt is fully dissolved in DMSO before adding to buffer.
SPR "Sticky" Binding Non-specific interactionAdd 0.05% Tween-20 or P20 to the running buffer.
Low SPR Signal Low Molecular WeightIncrease protein immobilization density (>3000 RU) or use a more sensitive instrument (e.g., Biacore T200/8K).

References

  • Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Scott, D. E., et al. (2012). Fragment-Based Drug Discovery: A Practical Approach. Biochemistry, 51(25), 4990–5003. Link

  • Bio-Rad Laboratories. (n.d.). Protein Thermal Shift Assays Made Easy with the Bio-Rad Family of CFX Real-Time PCR Systems.[5] Bio-Rad Tech Note. Link

  • Cytiva (formerly GE Healthcare). (2010). Fragment screening using Biacore systems. Application Note. Link

  • Carta, F., et al. (2014).[6] Sulfonamides and their isosters as carbonic anhydrase inhibitors.[4][6][7][8][9] Future Medicinal Chemistry, 6(10), 1149-1165. Link

Sources

Application Notes and Protocols for the In Vivo Formulation of 6-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Formulation of a Novel Pyridine Sulfonamide

6-Aminopyridine-2-sulfonamide hydrochloride is a pyridine sulfonamide derivative of interest in contemporary pharmacological research. As with many novel chemical entities, its progression from in vitro characterization to in vivo efficacy and pharmacokinetic studies is critically dependent on the development of a safe and effective formulation. The physicochemical properties of the active pharmaceutical ingredient (API) dictate the strategy for creating a delivery vehicle that ensures appropriate bioavailability for the intended route of administration.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to approach the formulation of 6-Aminopyridine-2-sulfonamide hydrochloride for preclinical in vivo studies. We will delve into the core principles of vehicle selection, pH control, and tonicity adjustment, offering detailed protocols for oral, intraperitoneal, and intravenous administration. The methodologies presented herein are grounded in established pharmaceutical principles and are designed to be adaptable based on empirical solubility and tolerability assessments.

Pre-formulation Assessment: Understanding the Molecule

A thorough understanding of the physicochemical properties of 6-Aminopyridine-2-sulfonamide hydrochloride (CAS: 2109404-65-9) is the cornerstone of a rational formulation design. While extensive experimental data for this specific molecule is not widely published, we can infer key characteristics from its structure and related compounds.

Structural Features and Inferred Properties:

  • Aminopyridine Moiety: The presence of the 2-aminopyridine group suggests a basic character and potential for pH-dependent solubility. The amino group can be protonated at acidic pH, which may enhance aqueous solubility.

  • Sulfonamide Group: The sulfonamide group is weakly acidic.[1] This, in conjunction with the basic aminopyridine, makes the molecule amphoteric. The overall solubility will, therefore, be significantly influenced by the pH of the vehicle.

  • Hydrochloride Salt: The compound is supplied as a hydrochloride salt, which generally improves aqueous solubility compared to the free base.

  • Predicted Lipophilicity: The predicted XlogP for the free base, 6-aminopyridine-2-sulfonamide, is -0.6, suggesting a hydrophilic nature.[2] This indicates that aqueous-based vehicles are a logical starting point for formulation development.

A critical initial step in any formulation workflow is the empirical determination of the compound's solubility in a range of pharmaceutically acceptable vehicles.

Workflow for Pre-formulation Solubility Assessment

cluster_0 Pre-formulation Assessment start Weigh 6-Aminopyridine-2-sulfonamide HCl vehicles Prepare a panel of potential vehicles (e.g., Water, Saline, 5% Dextrose, PBS pH 7.4, PEG 400) start->vehicles add_compound Add known amount of compound to a fixed volume of each vehicle vehicles->add_compound mix Vortex and/or sonicate at a controlled temperature add_compound->mix observe Visually inspect for dissolution mix->observe centrifuge Centrifuge to pellet undissolved compound observe->centrifuge If not fully dissolved analyze Analyze supernatant concentration (e.g., by HPLC-UV) centrifuge->analyze determine Determine solubility (mg/mL) in each vehicle analyze->determine

Caption: A streamlined workflow for determining the solubility of 6-Aminopyridine-2-sulfonamide hydrochloride in various vehicles.

Formulation Strategies and Protocols

The choice of formulation and route of administration depends on the specific aims of the in vivo study. Below are detailed protocols for preparing formulations suitable for oral, intraperitoneal, and intravenous delivery.

Oral Administration (Gavage)

For oral administration, the primary goal is to achieve a uniform and stable solution or suspension that can be accurately dosed.

Vehicle Selection Rationale:

Given the predicted hydrophilicity of 6-Aminopyridine-2-sulfonamide hydrochloride, aqueous vehicles are the first choice. If the required concentration exceeds the aqueous solubility, a suspension or a co-solvent system may be necessary.

Vehicle ComponentConcentration (w/v)Rationale & Considerations
Sterile Water or 0.9% Saline -The simplest and most physiologically compatible vehicle.[3] Ideal if the compound is sufficiently soluble.
Methylcellulose (MC) or Carboxymethylcellulose (CMC) 0.5% - 1.0%For poorly soluble compounds, these agents create a uniform suspension, preventing settling.[2] The viscosity should be optimized for ease of administration.
Polyethylene Glycol 400 (PEG 400) 10% - 30% in waterA water-miscible co-solvent that can significantly enhance the solubility of many compounds.[4] Potential for mild toxicity at higher concentrations should be considered.[5]
Hydroxypropyl-β-cyclodextrin (HP-β-CD) 20% - 40% in waterForms inclusion complexes with the drug molecule, enhancing aqueous solubility.[5]

Protocol 1: Preparation of a Solution for Oral Gavage

This protocol is suitable if the target concentration is below the determined aqueous solubility of the compound.

  • Calculate Required Amounts: Determine the total mass of 6-Aminopyridine-2-sulfonamide hydrochloride and the final volume of the vehicle (e.g., 0.9% saline) needed for the study.

  • Dissolution: In a sterile container, add the weighed compound to approximately 80% of the final volume of the vehicle.

  • Mixing: Mix thoroughly using a magnetic stirrer until the compound is fully dissolved. Gentle warming (to 30-40°C) may be employed to aid dissolution, but the stability of the compound at this temperature should be confirmed.

  • pH Adjustment (if necessary): Measure the pH of the solution. While the hydrochloride salt should result in an acidic pH, if adjustment is needed, use dilute NaOH or HCl. For oral administration, a pH range of 3-8 is generally well-tolerated.

  • Final Volume: Add the vehicle to reach the final desired volume and mix to ensure homogeneity.

  • Storage: Store the formulation as per stability data, typically at 2-8°C and protected from light.

Protocol 2: Preparation of a Suspension for Oral Gavage

This protocol is for concentrations exceeding the compound's aqueous solubility.

  • Prepare the Vehicle: Prepare a 0.5% (w/v) solution of methylcellulose in sterile water. This is typically done by heating a portion of the water to disperse the methylcellulose, followed by the addition of the remaining cold water to facilitate dissolution.

  • Calculate Required Amounts: Determine the necessary mass of 6-Aminopyridine-2-sulfonamide hydrochloride and the volume of the 0.5% methylcellulose vehicle.

  • Trituration: If the compound's particle size is large, it is advisable to grind it to a fine powder using a mortar and pestle. This will improve the uniformity of the suspension.

  • Wetting the Powder: In a suitable container, add a small amount of the vehicle to the powdered compound and mix to form a smooth, uniform paste.

  • Gradual Dilution: Slowly add the remaining vehicle in increments while continuously stirring or vortexing to create a homogenous suspension.

  • Homogenization (Optional): For a more uniform and stable suspension, a brief period of homogenization may be beneficial.

  • Storage and Re-suspension: Store refrigerated and protected from light. It is crucial to thoroughly re-suspend the formulation by vigorous shaking or vortexing before each administration.

Intraperitoneal (IP) and Intravenous (IV) Administration

For parenteral routes, the formulation must be sterile, and for IV administration, it should ideally be isotonic and free of particulates.[6]

Vehicle Selection Rationale for Parenteral Routes:

The constraints for parenteral formulations are more stringent than for oral administration. The primary considerations are sterility, pH, and tonicity to avoid irritation and adverse physiological effects.[7]

Vehicle ComponentConcentrationRationale & Considerations
0.9% Sodium Chloride (Saline) -Isotonic and physiologically compatible. The preferred vehicle if solubility allows.[8]
5% Dextrose in Water (D5W) 5%An alternative isotonic vehicle.[6]
Phosphate-Buffered Saline (PBS) pH 7.4Provides buffering capacity to maintain a physiological pH.
Co-solvents (e.g., PEG 400, Propylene Glycol) ≤ 30% in saline/D5WUsed to enhance solubility.[4] Must be used with caution due to potential for hemolysis and irritation.[6]
Solubilizing Agents (e.g., Polysorbate 80) 1% - 5%Surfactants that can form micelles to solubilize hydrophobic compounds.[7] The predicted hydrophilicity of the target compound may make this less necessary.
Decision-Making for Parenteral Formulation

cluster_1 Parenteral Formulation Strategy start Target Concentration & Route (IP/IV) sol_check Is compound soluble in isotonic saline or D5W at the target concentration? start->sol_check sol_yes Use isotonic saline or D5W sol_check->sol_yes Yes sol_no Solubility Enhancement Required sol_check->sol_no No final_formulation Final Formulation: Sterile filter and assess for particulates and tonicity sol_yes->final_formulation ph_adjust Can solubility be achieved by pH adjustment (within a tolerable range of pH 4-9)? sol_no->ph_adjust ph_yes Use buffered vehicle or adjust pH of saline/D5W ph_adjust->ph_yes Yes ph_no Consider co-solvent system (e.g., PEG 400 in saline) ph_adjust->ph_no No ph_yes->final_formulation ph_no->final_formulation

Caption: A decision tree for selecting an appropriate parenteral formulation strategy.

Protocol 3: Preparation of a Solution for Intravenous or Intraperitoneal Injection

  • Aseptic Technique: All procedures must be performed in a laminar flow hood using sterile equipment and reagents.

  • Vehicle Preparation: Use sterile 0.9% Sodium Chloride for Injection, USP, or 5% Dextrose for Injection, USP.

  • Dissolution: In a sterile vial, dissolve the calculated amount of 6-Aminopyridine-2-sulfonamide hydrochloride in the chosen vehicle.

  • pH Measurement and Adjustment: The pH of the final solution should be measured. For IV and IP injections, a pH close to physiological (7.4) is ideal to minimize irritation.[6] A range of pH 4-9 is generally acceptable for small volume injections.[6] If necessary, adjust the pH using sterile, dilute solutions of NaOH or HCl.

  • Tonicity Adjustment: If a non-isotonic vehicle or significant amounts of excipients are used, the tonicity of the final solution should be considered.[9] If the solution is hypotonic, it can be made isotonic by the addition of sodium chloride or dextrose.[10]

  • Sterile Filtration: The final solution must be sterilized by filtration through a 0.22 µm sterile syringe filter into a sterile final container.

  • Visual Inspection: Before administration, visually inspect the solution for any particulate matter. The solution should be clear.

  • Storage: Store under sterile conditions at 2-8°C, protected from light, and use within a validated time frame.

Safety and Handling

While specific toxicity data for 6-Aminopyridine-2-sulfonamide hydrochloride is not available, compounds containing the 2-aminopyridine moiety can be toxic if swallowed, harmful in contact with skin, and cause serious eye irritation.[8][11] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling of the solid compound and concentrated solutions should be performed in a well-ventilated area or a chemical fume hood.

Conclusion

The successful in vivo evaluation of 6-Aminopyridine-2-sulfonamide hydrochloride hinges on the development of a well-characterized and appropriate formulation. The protocols and strategies outlined in this application note provide a robust starting point for researchers. It is imperative to begin with a thorough solubility assessment to guide the selection of the most appropriate vehicle. For oral administration, simple aqueous solutions or suspensions are often sufficient. For parenteral routes, the stringency of sterility, pH, and tonicity must be respected to ensure the welfare of the research animals and the integrity of the experimental data. By following these guidelines, researchers can develop formulations that facilitate the accurate and reproducible in vivo assessment of this promising compound.

References

  • Vertex AI Search. (2021, August 11).
  • Mehmood, Y., & Farooq, U. (2015, July 20).
  • Benchchem.
  • UCSF IACUC.
  • Patsnap Eureka. (2025, August 19).
  • Indian Journal of Pharmaceutical Sciences.
  • ResearchGate. (2015). Safety data on 19 vehicles for use in 1 month oral rodent pre-clinical studies: administration of hydroxypropyl-ß-cyclodextrin causes renal toxicity.
  • ASM Journals. (2012, October 16). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice | Antimicrobial Agents and Chemotherapy.
  • Google Patents. US7402587B2 - Crystalline forms of a pyridinyl-sulfonamide and their use as endothelin receptor antagonists.
  • IJARBS. Methods of adjusting tonicity and pH values of some drugs and substances.
  • Compounding Today.
  • Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applic
  • Wikipedia. Sulfonamide.
  • Lubrizol. (2022, March 29).
  • Journal of Medicinal Chemistry. (2015, September 22). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents.
  • Sigma-Aldrich. (2025, November 6).
  • Strickley, R. G. (2003, November 5).
  • BLD Pharm. 2109404-65-9|6-Aminopyridine-2-sulfonamide hydrochloride.
  • PubChem. 6-aminopyridine-2-sulfonamide (C5H7N3O2S).
  • Biochem Chemopharma.
  • EPA. Aminopyridines.
  • Rasayan Journal of Chemistry.
  • Fluorochem. 6-Fluoropyridine-2-sulfonamide.
  • ChemicalBook. 6-AMINOPYRIDINE-2-SULFONIC ACID CAS#: 109682-22-6.
  • Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM.
  • AERU - University of Hertfordshire. (2025, September 8). Sulphapyridine.
  • ResearchGate. Pyridine sulfonamide as a small key organic molecule for the potential treatment of Type-II diabetes mellitus and Alzheimer's disease: in vitro studies against yeast α-glucosidase, acetylcholinesterase and butyrylcholinesterase.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Rel
  • precisionFDA. 6-AMINOPYRIDINE-2-CARBOXYLIC ACID.
  • PubChem. 6-Aminopyridine-2-carboxamide | C6H7N3O | CID 351654.
  • Loba Chemie. (2016, April 21). 2-AMINO PYRIDINE FOR SYNTHESIS MSDS CAS-No..
  • Jubilant Ingrevia.
  • PubMed.
  • PubChem. CID 161554390 | C10H12N4O4S2.
  • PubChem. 2-Aminopyridine | NH2C5H4N | CID 10439.

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Application Note: Preparation of 6-Aminopyridine-2-sulfonamide Hydrochloride Stock Solution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This guide details the protocol for preparing, verifying, and storing a high-integrity stock solution of 6-Aminopyridine-2-sulfonamide hydrochloride . This compound is a functionalized pyridine derivative featuring both a primary amine and a sulfonamide group. It is frequently utilized in fragment-based drug discovery (FBDD) and as a synthetic intermediate for bioactive scaffolds.

While the hydrochloride salt form generally improves aqueous solubility compared to the free base, the presence of the lipophilic sulfonamide moiety often necessitates the use of organic co-solvents (DMSO) for high-concentration stock solutions (>10 mM) to ensure long-term stability and prevent precipitation upon freeze-thaw cycles.

Critical Note on Isomers: Ensure you are working with the 2-sulfonamide isomer (sulfonamide at position 2, amine at position 6). Isomers such as 6-aminopyridine-3-sulfonamide have different solubility profiles and biological activities.

Physicochemical Profile

PropertyDataNotes
Chemical Name 6-Aminopyridine-2-sulfonamide hydrochloride
Molecular Formula C₅H₇N₃O₂S[1][2][3] · HCl
Molecular Weight 209.65 g/mol Use this value for Molarity calculations.
Appearance White to off-white solidHygroscopic; store desicated.
Solubility (DMSO) High (~50–100 mM)Recommended for Stock.
Solubility (Water) Moderate to LowpH-dependent. Risk of precipitation at neutral pH.
Storage (Solid) -20°CProtect from light and moisture.

Solvent Selection & Solubility Assessment[4][5][6]

The choice of solvent is dictated by the downstream application.

  • Dimethyl Sulfoxide (DMSO): The Gold Standard for stock solutions. It disrupts intermolecular hydrogen bonding, allowing for high concentrations (typically 10 mM to 100 mM). It is sterile, bacteriostatic, and stable at -20°C.

  • Water/Buffer: While the HCl salt aids initial dissolution in water, the solution may be acidic. buffering to physiological pH (7.4) may cause the free base to precipitate due to the sulfonamide's poor aqueous solubility.

Recommendation: Prepare the primary stock in anhydrous DMSO at a concentration of 10 mM to 50 mM .

Solubility Decision Tree

SolubilityDecision Start Start: Select Solvent AppType Application Type? Start->AppType CellCulture Cell Culture / Enzymatic Assay AppType->CellCulture Chemistry Chemical Synthesis AppType->Chemistry Check1 Final DMSO < 0.1%? CellCulture->Check1 DMSO_Path Primary Choice: DMSO (Max Conc: ~100 mM) Chemistry->DMSO_Path Water_Path Alternative: Water/Buffer (Risk of Precipitation) Proceed1 Proceed with DMSO Stock Check1->Proceed1 Yes Switch Use Water (Freshly Prepared) Check1->Switch No (Sensitive Cells)

Figure 1: Decision matrix for selecting the appropriate solvent based on experimental constraints.

Protocol: Preparation of 10 mM Stock Solution

Target Volume: 10 mL Target Concentration: 10 mM Solvent: Anhydrous DMSO (≥99.9%)

Step 1: Calculations

Using the molecular weight of the hydrochloride salt (209.65 g/mol ):





Desired Conc.VolumeMass of Compound (MW 209.65)
10 mM 1 mL2.10 mg
10 mM 10 mL21.0 mg
50 mM 1 mL10.48 mg
100 mM 1 mL20.97 mg
Step 2: Weighing and Dissolution (Self-Validating Workflow)

Safety: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood.

  • Equilibrate: Allow the vial of solid 6-Aminopyridine-2-sulfonamide HCl to warm to room temperature before opening (prevents condensation).

  • Weigh: Accurately weigh 21.0 mg of the compound into a sterile, amber glass vial (or polypropylene tube).

  • Pilot Dissolution (Validation Step):

    • Do not add the full 10 mL of DMSO immediately.

    • Add 5 mL of anhydrous DMSO.

    • Vortex vigorously for 30–60 seconds.

    • Inspect: Hold the vial up to a light source. The solution must be completely clear. If particles remain, sonicate for 5 minutes at room temperature.

    • Why? This ensures the compound is soluble at 2x concentration (20 mM) before final dilution.

  • Final Volume: Add the remaining DMSO to reach the final volume of 10 mL .

  • Mix: Invert the tube 10 times or vortex briefly.

Step 3: Sterilization (Optional but Recommended)

For cell culture applications, filter the DMSO stock through a 0.22 µm PTFE (hydrophobic) or Nylon syringe filter .

  • Note: Do not use Cellulose Acetate (CA) filters with DMSO.

Step 4: Aliquoting and Storage[4]
  • Divide the stock into small aliquots (e.g., 50 µL or 100 µL) in sterile, amber microcentrifuge tubes.

    • Reasoning: This prevents repeated freeze-thaw cycles, which can induce precipitation or degradation.

  • Label: Date, Compound Name, Concentration (10 mM), Solvent (DMSO).

  • Store: Place at -20°C (stable for 6–12 months) or -80°C (stable for >2 years).

Quality Control & Troubleshooting

Visual Inspection

Before every use, thaw the aliquot completely at room temperature (or 37°C water bath) and inspect for precipitates.

  • Clear: Ready to use.

  • Cloudy/Precipitate: Vortex and warm to 37°C. If it does not redissolve, discard . The concentration is no longer accurate.

Dilution into Aqueous Media

When diluting the DMSO stock into culture media (e.g., RPMI, DMEM) or buffer (PBS):

  • Stepwise Dilution: If a high concentration is needed (e.g., 100 µM), dilute the stock into a larger volume of media while vortexing.

  • Precipitation Check: Watch for a "milky" appearance immediately upon addition. This indicates the compound has crashed out of solution (common with sulfonamides in high-salt buffers).

    • Solution: Lower the working concentration or use an intermediate dilution step (e.g., 10 mM stock -> 1 mM in 10% DMSO/Water -> Final Media).

Preparation Workflow Diagram

StockPrepWorkflow Weigh Weigh 21.0 mg (MW 209.65) Pilot Add 50% Vol (DMSO) Weigh->Pilot Inspect Visual Check: Clear? Pilot->Inspect Sonicate Sonicate (if cloudy) Inspect->Sonicate No TopUp Add DMSO to Final Vol (10mL) Inspect->TopUp Yes Sonicate->Inspect Aliquot Aliquot & Freeze -20°C TopUp->Aliquot

Figure 2: Step-by-step workflow for preparing the stock solution with built-in validation checkpoints.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 12684253, 6-Aminopyridine-2-sulfonamide. Retrieved October 26, 2023, from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (General reference for physicochemical properties of sulfonamides).

Sources

Application Note: 6-Aminopyridine-2-sulfonamide Hydrochloride as a Chemical Probe

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Aminopyridine-2-sulfonamide hydrochloride is a specialized zinc-binding fragment probe used primarily in the structural characterization and inhibition of metalloenzymes, most notably Carbonic Anhydrases (CAs) . Unlike broad-spectrum sulfonamides, this 2,6-disubstituted pyridine scaffold offers a unique vector for exploring the "hydrophobic" and "hydrophilic" halves of the CA active site simultaneously.

This guide details the use of this compound as a chemical probe to:

  • Map Zinc Coordination Geometry: Validate active site accessibility in novel metalloenzyme targets.

  • Execute Fragment-Based Screening: Serve as a high-solubility "seed" fragment for growing high-affinity inhibitors via the "Tail Approach."

  • Differentiate Isoforms: Probe subtle steric differences between cytosolic (CA I, II) and transmembrane (CA IX, XII) isoforms.

Technical Specifications & Preparation

ParameterSpecification
Chemical Name 6-Aminopyridine-2-sulfonamide hydrochloride
Molecular Formula C₅H₇N₃O₂S[1][2] · HCl
Molecular Weight ~209.65 g/mol (Salt form)
Solubility Water (>50 mM), DMSO (>100 mM)
pKa (Sulfonamide) ~10.4 (Slightly acidic, Zn-binding species is the anion)
Storage -20°C, desiccated, protect from light.
Primary Target Carbonic Anhydrase Isoforms (Zn²⁺ Active Site)
Reconstitution Protocol (Stock Solution)

Critical Step: The hydrochloride salt improves aqueous solubility significantly over the free base, which is crucial for high-concentration fragment screening (X-ray soaking/NMR).

  • Weighing: Weigh 10.5 mg of compound into a sterile microcentrifuge tube.

  • Solvent Addition: Add 500 µL of anhydrous DMSO (for biochemical assays) or interaction buffer (for crystallography, if solubility permits).

  • Mixing: Vortex for 30 seconds. Sonicate for 1 minute if visible particulates remain.

  • Final Concentration: This yields a ~100 mM stock.

  • Validation: Verify clarity. If used for X-ray soaking, filter through a 0.22 µm PTFE filter.

Mechanism of Action: The "Head" and "Tail" Logic

To use this probe effectively, one must understand its binding mode. The sulfonamide group (


) acts as the "Head" , binding the catalytic Zinc ion. The 6-amino group acts as a "Vector"  or "Handle" .
  • Zinc Coordination: The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion in a tetrahedral geometry, displacing the catalytic water molecule/hydroxide ion. This "locks" the enzyme in an inactive state.

  • The 2,6-Geometry: In 6-aminopyridine-2-sulfonamide, the amino group is positioned ortho to the ring nitrogen, on the opposite side of the sulfonamide. This specific geometry directs the amino group toward the hydrophilic half of the active site entrance (often interacting with residues like Gln92 or Asn62 in hCA II), distinct from the trajectory of 5-substituted isomers.

Pathway Visualization

The following diagram illustrates the inhibition logic and the "Tail Approach" for optimization.

CA_Inhibition_Mechanism cluster_site Active Site Dynamics Zn Catalytic Zinc (Zn2+) Water Catalytic Water/OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Tetrahedral Geometry) Zn->Complex Probe 6-Aminopyridine-2-sulfonamide (The Probe) Probe->Zn Coordinates (N-Zn Bond) Probe->Water Displaces Probe->Complex Optimization Lead Optimization (Derivatize 6-Amino Group) Complex->Optimization Structure-Based Design

Figure 1: Mechanism of Action. The probe displaces the catalytic water, binding the Zinc ion. The 6-amino position serves as the vector for future optimization.

Application Protocols

Protocol A: Stopped-Flow CO₂ Hydration Assay (Kinetic Validation)

Purpose: Determine the inhibition constant (


) of the probe against specific CA isoforms. This is the gold standard for validating sulfonamide probes.

Materials:

  • Assay Buffer: 20 mM HEPES (pH 7.5), 20 mM Na₂SO₄ (to maintain ionic strength).

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO₂-saturated water (prepare fresh by bubbling CO₂ gas for 30 mins).

  • Enzyme: Recombinant hCA II (or target isoform) at ~10-20 nM.

Step-by-Step Procedure:

  • Preparation: Degas all buffers to prevent microbubbles in the stopped-flow apparatus.

  • Incubation: Mix the Enzyme solution with varying concentrations of the Probe (0.1 nM to 10 µM) in the reaction chamber. Incubate for 15 minutes at room temperature to allow equilibrium binding.

    • Note: The pre-incubation is critical because sulfonamide binding can be slow-onset for some isoforms.

  • Reaction Trigger: Rapidly mix the Enzyme-Probe solution with the CO₂-saturated substrate solution (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the absorbance change at 557 nm (Phenol Red transition) over 0.5 to 1.0 seconds. The reaction measures the acidification rate:

    
    .
    
  • Analysis:

    • Calculate the initial velocity (

      
      ) from the linear portion of the absorbance curve.
      
    • Fit data to the Morrison equation (for tight-binding inhibitors) or standard Michaelis-Menten inhibition models to derive

      
       and 
      
      
      
      .

Expected Result: A classic dose-dependent reduction in acidification rate. For hCA II, expect


 in the low nanomolar range (10–100 nM).
Protocol B: X-Ray Crystallography Soaking (Fragment Screening)

Purpose: Visualize the binding mode to confirm the vector of the 6-amino group for drug design.

Materials:

  • Apo-enzyme crystals (e.g., hCA II cross-linked with glutaraldehyde if necessary).

  • Soaking Solution: Mother liquor + 10–50 mM Probe (from high-concentration stock).

Step-by-Step Procedure:

  • Solubility Check: Ensure the probe does not precipitate in the mother liquor. The HCl salt helps, but high PEG concentrations can force precipitation.

  • Soaking: Transfer apo-crystals into the Soaking Solution.

    • Duration: Soak for 2 to 24 hours. Sulfonamides bind strongly, so shorter soak times (2-4 hours) are often sufficient and reduce crystal damage.

  • Cryo-protection: Transfer crystals briefly to a cryo-protectant solution containing the probe (to prevent de-occupancy) and flash-cool in liquid nitrogen.

  • Data Collection: Collect diffraction data. Focus on high-resolution shells to resolve the sulfonamide oxygen atoms and the orientation of the amino group.

  • Refinement: Look for the

    
     electron density map difference in the active site.
    
    • Validation: The sulfonamide Nitrogen should be ~2.0 Å from the Zinc. The geometry should be distorted tetrahedral.

Experimental Workflow: From Probe to Lead

The following workflow describes how to use 6-Aminopyridine-2-sulfonamide as a starting point for Fragment-Based Drug Discovery (FBDD) .

FBDD_Workflow Step1 1. Fragment Screening (Use 6-Amino-2-Sulfonamide) Step2 2. Validation (X-Ray / SPR / Stopped-Flow) Step1->Step2 Hit Confirmation Step3 3. Vector Analysis (Determine 6-Amino Trajectory) Step2->Step3 Structural Biology Step4 4. Synthetic Growth (Attach 'Tail' to 6-Amino) Step3->Step4 SAR Expansion Step4->Step2 Iterative Cycle Step5 5. Lead Generation (High Affinity / Selectivity) Step4->Step5 Optimization

Figure 2: FBDD Workflow. The probe is validated, its binding mode mapped, and the 6-amino group is used as the attachment point for chemical elaboration.

References & Authoritative Grounding

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168–181. Link

    • Context: Establishes the foundational mechanism of sulfonamide inhibition and the clinical relevance of CA isoforms.

  • Nishimori, I., et al. (2005). Carbonic anhydrase inhibitors: DNA cloning and inhibition studies of the human secretory isoform VI.[3] Journal of Medicinal Chemistry, 48, 7860–7866.

    • Context: Demonstrates the use of sulfonamide probes in characterizing specific CA isoforms.

  • Scott, S. P., et al. (2009). Fragment-based identification of sulfonamide inhibitors of carbonic anhydrase II. Journal of Biomolecular Screening, 14(6), 679-689.

    • Context: Validates the fragment screening approach using small sulfonamide scaffolds.

  • PubChem Compound Summary. (2023). 6-Aminopyridine-3-sulfonamide (Isomer reference). National Library of Medicine. Link

    • Context: Chemical property verification and safety data for aminopyridine sulfonamides.[4]

Disclaimer: This Application Note is for research use only. 6-Aminopyridine-2-sulfonamide hydrochloride is not approved for diagnostic or therapeutic use in humans. Always consult the Safety Data Sheet (SDS) before handling.

Sources

Uncharted Territory: The Electrophysiological Profile of 6-Aminopyridine-2-sulfonamide hydrochloride Remains Undocumented

Author: BenchChem Technical Support Team. Date: February 2026

Despite a comprehensive search of scientific literature and chemical databases, detailed electrophysiological application notes and protocols for 6-Aminopyridine-2-sulfonamide hydrochloride cannot be provided at this time. This is due to a lack of publicly available research detailing its specific interactions with ion channels or its use in electrophysiological studies.

While the aminopyridine and sulfonamide moieties of this compound are well-known pharmacophores, the specific combination in 6-Aminopyridine-2-sulfonamide hydrochloride does not appear in published electrophysiology literature. Aminopyridines, such as the well-studied 4-aminopyridine (4-AP), are broadly recognized as potassium channel blockers. They are frequently employed in neuroscience research to increase neuronal excitability and study synaptic transmission. Sulfonamides encompass a diverse class of compounds with a wide range of biological activities, including antimicrobial and diuretic effects, but their direct application in electrophysiological assays is less commonly documented.

The absence of data for 6-Aminopyridine-2-sulfonamide hydrochloride means that key parameters for electrophysiological protocols—such as target ion channels, effective concentrations, cell types for investigation, and expected physiological responses—are unknown. Creating a detailed application note would require this foundational information to ensure scientific accuracy and reproducibility.

For researchers, scientists, and drug development professionals interested in the potential electrophysiological effects of this compound, the path forward would involve initial screening and characterization studies.

A Roadmap for Future Investigation

For scientists venturing into the electrophysiological characterization of 6-Aminopyridine-2-sulfonamide hydrochloride, a logical first step would be to perform preliminary screens to identify potential ion channel targets.

Proposed Initial Screening Workflow:

Caption: Proposed workflow for the initial electrophysiological characterization of a novel compound.

General Considerations for Protocol Development

Should initial screening reveal activity on a particular ion channel, the following general protocols for whole-cell patch-clamp electrophysiology could be adapted.

Preparation of Stock Solutions:

It is critical to determine the solubility of 6-Aminopyridine-2-sulfonamide hydrochloride in appropriate solvents. A high-concentration stock solution (e.g., 10-100 mM) is typically prepared in a solvent such as dimethyl sulfoxide (DMSO) or water, depending on solubility data. Subsequent dilutions to the final working concentrations should be made in the extracellular recording solution.

Table 1: Example Extracellular and Intracellular Solutions for Whole-Cell Patch-Clamp Recording

Solution TypeComponentConcentration (mM)
Extracellular NaCl140
KCl3
CaCl₂2
MgCl₂1
HEPES10
Glucose10
Intracellular K-Gluconate130
KCl10
MgCl₂2
EGTA1
HEPES10
Mg-ATP4
Na-GTP0.4

Note: pH of both solutions should be adjusted to 7.3-7.4 and osmolarity to ~300-310 mOsm.

Whole-Cell Voltage-Clamp Protocol for Screening on a Putative Voltage-Gated Potassium Channel:

This protocol assumes the use of a cell line (e.g., HEK293) stably expressing a specific potassium channel subtype.

  • Cell Culture: Plate cells onto glass coverslips 24-48 hours before the experiment to achieve 50-70% confluency.

  • Recording Setup: Transfer a coverslip to the recording chamber on an inverted microscope and perfuse with extracellular solution.

  • Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with intracellular solution.

  • Giga-seal Formation: Approach a single, healthy cell with the recording pipette and apply gentle negative pressure to form a giga-ohm seal (>1 GΩ).

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration. Allow the cell to stabilize for 5-10 minutes.

  • Voltage Protocol: Hold the cell at a membrane potential of -80 mV. Apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 500 ms) to elicit potassium currents.

  • Baseline Recording: Record stable baseline currents for at least 5 minutes.

  • Compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of 6-Aminopyridine-2-sulfonamide hydrochloride.

  • Effect Recording: Record the effect of the compound on the elicited potassium currents.

  • Washout: Perfuse with the control extracellular solution to determine the reversibility of the compound's effect.

Data Analysis

The primary analysis would involve measuring the peak current amplitude at each voltage step before and after compound application. A concentration-response curve can be generated by applying multiple concentrations of the compound to different cells and fitting the data to the Hill equation to determine the IC50 (for inhibition) or EC50 (for potentiation).

Concluding Remarks

The exploration of novel chemical entities is a cornerstone of drug discovery and neuroscience research. While 6-Aminopyridine-2-sulfonamide hydrochloride is commercially available, its electrophysiological properties remain to be elucidated. The scientific community awaits foundational research to characterize this compound's activity, which will be essential for the development of detailed and reliable application protocols. Until such data becomes available, any use of this compound in electrophysiological experiments should be considered exploratory.

Troubleshooting & Optimization

Technical Support Center: Optimizing 6-Aminopyridine-2-sulfonamide hydrochloride in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Aminopyridine-2-sulfonamide hydrochloride. This document provides researchers, scientists, and drug development professionals with a comprehensive resource for effectively utilizing this compound in experimental assays. Our goal is to move beyond simple protocols and provide a deeper understanding of the causality behind experimental choices, ensuring both accuracy and reproducibility in your results.

Section 1: Foundational Knowledge

This section addresses the fundamental properties and mechanism of 6-Aminopyridine-2-sulfonamide hydrochloride, which are critical for informed assay design.

Q1: What is 6-Aminopyridine-2-sulfonamide hydrochloride and what is its primary mechanism of action?

6-Aminopyridine-2-sulfonamide hydrochloride is a small molecule belonging to the sulfonamide class of compounds.[1] Sulfonamides are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid in microorganisms. By acting as a structural analog of para-aminobenzoic acid (PABA), it blocks a critical step in the folate biosynthesis pathway, thereby inhibiting microbial growth.[1] This bacteriostatic action makes it a compound of interest in antimicrobial research and drug discovery. Beyond its antibacterial properties, the broader class of sulfonamides has been shown to exhibit a wide range of pharmacological activities, including anti-inflammatory and anti-cancer effects, often by targeting other enzymes like carbonic anhydrases or cyclooxygenase-2 (COX-2).[2][3]

Q2: What are the key physicochemical properties of 6-Aminopyridine-2-sulfonamide hydrochloride that I should be aware of?

Understanding the physical and chemical properties of a compound is paramount for successful assay development. For 6-Aminopyridine-2-sulfonamide hydrochloride (CAS No: 2109404-65-9), the following properties are particularly relevant[4]:

PropertyValue / InformationSignificance for Assay Design
Molecular Formula C5H8ClN3O2S[4]Essential for calculating molarity and preparing accurate stock solutions.
Molecular Weight 209.65 g/mol [4]Directly used in concentration calculations.
Solubility Soluble in water, alcohol, benzene, and ether.[5]Informs the choice of solvent for stock solutions. Water or DMSO are common choices for biological assays. Always start with a solubility test.
Stability Stable under recommended storage conditions.[6] Avoid strong oxidizing agents and acids.[6]Proper storage (typically cool, dry, and dark) is crucial to prevent degradation.[7] Avoid repeated freeze-thaw cycles of stock solutions.
pKa The related compound 2-Aminopyridine has a pKa of 6.86.[5]The ionization state of the molecule can be influenced by the pH of the assay buffer, which may affect its activity and solubility.[8]

Note: It is always best practice to confirm product identity and purity via methods like NMR or HPLC upon receiving a new batch of any small molecule.[9]

Section 2: Assay Preparation and Optimization Workflow

A robust and reproducible assay begins with meticulous preparation and systematic optimization. This section provides step-by-step guidance on these critical processes.

Q3: How do I correctly prepare a high-concentration stock solution?

Preparing an accurate and stable stock solution is the first practical step in any experiment. An error at this stage will propagate through all subsequent dilutions and invalidate your results.

Protocol: Preparation of a 10 mM Stock Solution

  • Calculation: Determine the mass of 6-Aminopyridine-2-sulfonamide hydrochloride needed.

    • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • For 10 mL of a 10 mM stock: 0.010 mol/L * 209.65 g/mol * 0.010 L * 1000 mg/g = 20.97 mg

  • Weighing: Accurately weigh the calculated amount of the compound using a calibrated analytical balance. It is critical to record the exact mass weighed.

  • Solubilization:

    • Add the weighed compound to a sterile, appropriate-sized tube (e.g., a 15 mL conical tube).

    • Add a portion (e.g., 8 mL) of your chosen solvent (e.g., sterile DMSO or water).

    • Vortex thoroughly. If necessary, gentle warming in a water bath (37°C) or brief sonication can aid dissolution. Visually inspect to ensure no particulates remain.

  • Final Volume Adjustment: Once fully dissolved, add the remaining solvent to reach the final desired volume (10 mL in this example). Invert the tube several times to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid contamination and repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Q4: How do I perform a dose-response experiment to determine the optimal concentration (e.g., IC50/EC50)?

A dose-response experiment is essential to characterize the potency of your compound and identify the optimal concentration range for your specific assay. This involves testing a range of concentrations to observe the relationship between compound concentration and biological effect.

Workflow for Concentration Optimization

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_validation Validation PrepStock Prepare High-Conc. Stock Solution (e.g., 10 mM) Solubility Confirm Solubility in Final Assay Buffer PrepStock->Solubility RangeFind Perform Broad Range-Finding (Log-Scale Dilutions, e.g., 100 µM to 1 nM) Solubility->RangeFind DoseResponse Conduct Focused Dose-Response (e.g., 8-12 points around estimated IC50) RangeFind->DoseResponse PlotData Plot % Inhibition vs. [Concentration] (log scale) DoseResponse->PlotData Controls Include Positive, Negative & Vehicle Controls Controls->DoseResponse Essential for Z' Factor FitCurve Fit Data to a Sigmoidal Dose-Response Model PlotData->FitCurve CalcIC50 Calculate IC50/EC50 Value FitCurve->CalcIC50 Validate Confirm IC50 with Repeat Experiments CalcIC50->Validate

Caption: Workflow for determining the optimal assay concentration.

Protocol: Dose-Response Experiment

  • Serial Dilution: From your high-concentration stock, prepare a serial dilution series. A common approach is a 1:3 or 1:10 dilution series in the assay buffer to cover a wide concentration range. Always include a vehicle control (buffer with the same final concentration of solvent, e.g., 0.1% DMSO, but no compound).[10]

  • Assay Execution:

    • Add the diluted compound or vehicle control to your assay plates (e.g., 96-well or 384-well plates).[10] Run each concentration in triplicate to assess variability.[11]

    • Add other assay components (enzyme, substrate, cells, etc.) according to your specific protocol.

    • Incubate for the required time at the appropriate temperature.[12] Ensure consistent incubation times for all plates.[11]

  • Data Acquisition: Read the plate using a suitable plate reader (e.g., measuring absorbance, fluorescence, or luminescence).[13]

  • Data Analysis:

    • Normalize the data. Typically, the signal from the negative control (e.g., no enzyme or no inhibitor) is set to 100% activity, and the positive control (e.g., a known potent inhibitor) is set to 0% activity.

    • Calculate the percent inhibition for each concentration of 6-Aminopyridine-2-sulfonamide hydrochloride.

    • Plot percent inhibition versus the logarithm of the compound concentration.

    • Use a non-linear regression analysis (e.g., four-parameter logistic fit) to generate a sigmoidal dose-response curve and determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).[11]

Section 3: Troubleshooting Guide

Even with careful planning, unexpected issues can arise. This section provides a logical framework for diagnosing and solving common problems.

Q5: My compound precipitated in the assay medium. What should I do?

Compound precipitation is a common issue that leads to inaccurate and non-reproducible results.

  • Immediate Action: Discard the results from the affected wells. The effective concentration is unknown and lower than intended.

  • Root Cause Analysis & Solution:

    • Check Solubility Limit: The concentration used may exceed the compound's solubility in the final assay buffer. Perform a visual solubility test by preparing the highest concentration in the assay buffer and inspecting for particulates.

    • Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically ≤1%) and consistent across all wells, including controls.[10] High solvent concentrations can cause some compounds to crash out of solution.

    • Buffer Components: Certain buffer components (e.g., high salt or phosphate concentrations) can reduce the solubility of small molecules.[13] Consider preparing the compound dilutions in a simpler buffer before the final addition to the complete assay medium.

    • pH: The pH of the buffer can affect the ionization state and solubility of the compound.[8] Ensure the buffer pH is stable and appropriate.

Q6: I'm seeing high variability between replicates or no effect at all. What are the common causes?

High variability or a lack of expected activity can stem from multiple sources, from reagent handling to fundamental assay design flaws.

Troubleshooting Decision Tree

G Start High Variability or No Effect Observed CheckControls Are Positive & Negative Controls Behaving as Expected? Start->CheckControls AssayProblem Issue is with the core assay (reagents, protocol, detection) CheckControls->AssayProblem No CompoundProblem Issue is specific to the 6-Aminopyridine-2-sulfonamide HCl CheckControls->CompoundProblem Yes ReagentDeg Check Reagent Stability (Enzyme, Substrate, etc.) AssayProblem->ReagentDeg Pipetting Verify Pipetting Accuracy & Technique. Calibrate Pipettes. AssayProblem->Pipetting Mixing Ensure Thorough Mixing of All Reagents AssayProblem->Mixing Incubation Check Incubation Time & Temperature Consistency AssayProblem->Incubation ConcVerification Verify Stock Concentration (e.g., by UV-Vis if possible) CompoundProblem->ConcVerification CompoundDeg Test a Freshly Prepared Stock Solution CompoundProblem->CompoundDeg SolubilityIssue Re-evaluate Solubility (See Q5) CompoundProblem->SolubilityIssue WrongConc Is the Concentration Range Appropriate for the Target? CompoundProblem->WrongConc

Caption: Troubleshooting high variability or lack of compound effect.

Detailed Checklist:

  • Evaluate Controls: First, check your positive and negative controls. If they are not performing as expected, the problem lies with the fundamental assay setup, not the test compound.[14]

  • Pipetting and Mixing: Inconsistent pipetting is a major source of variability.[11] Ensure pipettes are calibrated and that all reagents are mixed thoroughly before being added to the plate.[12]

  • Reagent Integrity: Confirm the activity of critical reagents like enzymes and the stability of substrates.[12] Use fresh samples or those stored under correct conditions.[13]

  • Compound Integrity: If controls are fine, suspect the compound. Prepare a fresh stock solution from the powder. If possible, verify the identity and purity of the compound.[9]

  • Assay Conditions: Review the assay protocol for any omitted steps.[13] Ensure the plate reader settings (wavelength, filters) are correct and that the temperature is optimal and stable, as minor fluctuations can significantly alter enzyme activity.[8][12]

Section 4: Frequently Asked Questions (FAQs)

Q7: Can I store 6-Aminopyridine-2-sulfonamide hydrochloride in solution? For how long? It is best practice to prepare fresh dilutions from a frozen stock for each experiment. If you must store working solutions, stability will depend on the solvent and temperature. A short-term stability study is recommended. Store aliquots at 4°C for daily use and conduct a performance check against a freshly thawed stock aliquot after a week to assess degradation. For long-term storage, aliquoted frozen stocks at -20°C or -80°C are standard.

Q8: Are there known off-target effects I should consider? While the primary target of many sulfonamides is DHPS, they can interact with other proteins.[2] It is crucial to consider potential off-target effects, especially when working in complex biological systems like cell culture. To mitigate this, consider using multiple compounds with different chemical scaffolds that target the same pathway to confirm that the observed phenotype is not due to an off-target effect of a single molecule.[9][15]

Q9: My assay involves HRP (Horseradish Peroxidase). Are there any specific considerations? Yes. Avoid using sodium azide as a preservative in any buffers, as it is a potent inhibitor of HRP.[11][12]

References

  • Creative Biolabs. (n.d.). Troubleshooting of Competition (Inhibition) ELISA. Retrieved from Creative Biolabs Antibody website. [Link]

  • Yale Center for Molecular Discovery. (2013, April 15). Practical Guidance for Small Molecule Screening. Retrieved from Yale University website. [Link]

  • Ritchie, T., Cousins, R., Macdonald, S., & Hatley, R. (n.d.). Assay guidelines –. Retrieved from RGDscience Ltd website. [Link]

  • Pharmaceutical Technology. (2026, January 31). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from Pharmaceutical Technology website. [Link]

  • European Pharmaceutical Review. (2011, February 16). Establishing assays and small molecule screening facilities for Drug discovery programs. Retrieved from European Pharmaceutical Review website. [Link]

  • BellBrook Labs. (2025, November 11). Biochemical Assay Development: Strategies to Speed Up Research. Retrieved from BellBrook Labs website. [Link]

  • Sartorius. (n.d.). Optimizing Protein-Protein and Protein-Small Molecule Kinetics Assays | Application Note. Retrieved from Sartorius website. [Link]

  • Moret, N., et al. (2019). Cheminformatics tools for analyzing and designing optimized small molecule collections and libraries. Cell Chemical Biology, 26(3), 396-407.e5. [Link]

  • Biocompare. (2018, December 5). A Better Way to Measure Small Molecule Concentrations. Retrieved from Biocompare website. [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the reaction is being inhibited?. Retrieved from PCR Biosystems website. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Aminopyridine-3-sulfonamide. PubChem Compound Summary for CID 459534. Retrieved from PubChem. [Link]

  • Farha, A. K., & Al-Haddad, A. M. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports, 48(8), 6243-6255. [Link]

  • National Center for Advancing Translational Sciences. (2016). Connecting Small Molecules with Similar Assay Performance Profiles Leads to New Biological Hypotheses. Retrieved from PubMed Central. [Link]

  • Aleksić, M., & Kapetanović, V. (2015). ANTIMICROBIAL SULFONAMIDE DRUGS. Arhiv za farmaciju, 65(2), 85-99. [Link]

  • U.S. Environmental Protection Agency. (2006). Aminopyridines. Retrieved from EPA website. [Link]

  • Al-Bayati, Z. N. F. (2019). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Research Journal of Pharmacy and Technology, 12(9), 4567-4573. [Link]

  • Dikhit, M. R., et al. (2016). Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against Leishmania donovani. Drug Design, Development and Therapy, 10, 1899-1908. [Link]

Sources

Technical Support Center: 6-Aminopyridine-2-sulfonamide Hydrochloride Stability Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: This technical guide provides a comprehensive overview of the stability considerations for 6-Aminopyridine-2-sulfonamide hydrochloride in various aqueous buffer systems. Specific stability data for this compound is not extensively available in public literature. Therefore, this document infers potential stability challenges and degradation pathways based on the well-established chemical reactivity of its core functional groups: the aminopyridine ring and the sulfonamide moiety. The principles outlined here will empower researchers to design robust stability studies, troubleshoot degradation-related issues, and make informed decisions on formulation and storage.

Frequently Asked Questions (FAQs)
Q1: What are the primary chemical liabilities of 6-Aminopyridine-2-sulfonamide hydrochloride in an aqueous solution?

The structure of 6-Aminopyridine-2-sulfonamide hydrochloride contains two key functional groups that are susceptible to degradation: the sulfonamide group and the aminopyridine ring.

  • Sulfonamide Group: This group is prone to hydrolysis, which involves the cleavage of the sulfur-nitrogen (S-N) bond. This reaction can be catalyzed by both acidic and basic conditions.[1][2] The C-N bond can also be a site for hydrolytic cleavage.[3][4]

  • Aminopyridine Ring: The amino group (-NH2) and the pyridine ring itself are susceptible to oxidation.[5] The nitrogen atom in the pyridine ring can be oxidized to form a pyridine N-oxide, and the amino group can be oxidized or lead to the formation of colored degradants.[6] Furthermore, pyridine derivatives can be sensitive to light, leading to photodegradation.[5][7]

Q2: My solution of 6-Aminopyridine-2-sulfonamide hydrochloride is changing color. What is the likely cause?

A color change, typically to yellow or brown, is often an indicator of oxidative degradation. The aminopyridine moiety is a likely site for oxidation, which can lead to the formation of colored impurities.[6] This process can be accelerated by exposure to air (oxygen), certain metal ions, or light. It is also possible that highly reactive radical species are involved.[7]

Troubleshooting Steps:

  • De-gas your buffers: Purge buffers with nitrogen or argon to remove dissolved oxygen.

  • Use amber vials or protect from light: Minimize exposure to UV and visible light to prevent photodegradation.[5]

  • Consider antioxidants: If compatible with your experimental system, the addition of a small amount of an antioxidant may be beneficial.

  • Evaluate excipient compatibility: Ensure that other components in your formulation are not promoting oxidation.[8]

Q3: What is the optimal pH range for storing solutions of this compound?

The optimal pH for stability is a balance between minimizing acid- and base-catalyzed hydrolysis of the sulfonamide group and preventing oxidation of the aminopyridine ring.

  • Acidic pH: While the hydrochloride salt form suggests good solubility in acidic conditions, low pH can accelerate the hydrolysis of the sulfonamide bond.[1]

  • Neutral to Alkaline pH: As the pH increases, base-catalyzed hydrolysis of the sulfonamide becomes more significant.[1] However, the free base form of the aminopyridine may be more susceptible to oxidation than its protonated (salt) form.[6]

A systematic pH stability study is essential. Generally, a slightly acidic pH range (e.g., pH 4-6) is a common starting point for balancing the stability of amine-containing compounds and hydrolysis-prone groups.

Q4: Which buffer system should I choose for my experiments?

The choice of buffer is critical, as the buffer species can directly influence the degradation rate.[9] Commonly used buffers in pharmaceutical formulations include acetate, citrate, phosphate, and histidine.[10]

Table 1: Comparison of Common Buffer Systems for Formulation

Buffer SystempKa(s)Buffering RangeAdvantagesPotential Issues
Acetate4.763.8 - 5.8Simple, commonly used.[10]Can be volatile, potentially leading to pH shifts upon storage or lyophilization.[10]
Citrate3.13, 4.76, 6.402.5 - 7.0Wide buffering range, can chelate metal ions that may catalyze oxidation.Can sometimes accelerate degradation of certain molecules.
Phosphate2.15, 7.20, 12.336.2 - 8.2Buffers near physiological pH, widely used.[10]Can cause significant pH shifts upon freezing and may precipitate with certain cations (e.g., Ca²⁺).[10]
Histidine6.045.5 - 6.5Often used for protein formulations, can be a good choice for pH 6.More expensive than other common buffers.
Tromethamine (Tris)8.067.5 - 9.0Useful for buffering in the slightly alkaline range.Can be reactive with certain functional groups.

Recommendation: Start by screening a few buffer systems (e.g., acetate, citrate, and phosphate) at your target pH to identify the one that provides the best stability for your specific application.

Troubleshooting Guide: Common Stability Issues
Issue ObservedPotential Cause(s)Recommended Actions & Investigation
Appearance of New Peaks in HPLC Chromatogram Chemical degradation (hydrolysis, oxidation).Perform forced degradation studies to identify potential degradants. Use a mass spectrometer (LC-MS) to get mass information on the new peaks.
Loss of Assay Purity Over Time Degradation of the parent compound.Re-evaluate storage conditions (temperature, light exposure, pH). Analyze for known degradation products to confirm the pathway.
Precipitate Formation Poor solubility at the selected pH, buffer interaction, or crystallization of the compound or a degradant.Check the pH of the solution. Filter and analyze the precipitate (e.g., by FTIR or XRPD). Evaluate the solubility of the compound across a range of pH values.
Inconsistent Results Between Batches Impurities in the starting material, variability in buffer preparation, or uncontrolled storage conditions.Qualify new batches of the compound upon receipt. Standardize buffer preparation protocols. Implement strict control over storage conditions.
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the potential degradation pathways and to develop stability-indicating analytical methods.[11][12] A typical study involves exposing the compound to stress conditions more severe than accelerated stability testing.

Objective: To identify the likely degradation products of 6-Aminopyridine-2-sulfonamide hydrochloride.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl. Store at 60°C for 24 hours.

    • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH. Store at 60°C for 24 hours.

    • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours. Dissolve and analyze.

    • Photodegradation: Expose the solution (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B conditions).

  • Sample Analysis:

    • At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

    • Analyze all samples by a stability-indicating HPLC method (e.g., a reverse-phase C18 column with a gradient mobile phase and UV detection).

    • Compare the chromatograms of the stressed samples to that of a control (unstressed) sample to identify degradation products. Aim for 5-20% degradation of the main peak.[11]

Protocol 2: Buffer Stability Screening

Objective: To determine the optimal buffer type and pH for the stability of 6-Aminopyridine-2-sulfonamide hydrochloride in solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers (e.g., acetate, citrate, phosphate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0).

  • Sample Preparation: Dissolve the compound in each buffer to a final concentration (e.g., 0.1 mg/mL).

  • Storage: Store aliquots of each solution under both accelerated (e.g., 40°C) and long-term (e.g., 5°C and 25°C) storage conditions, protected from light.

  • Time Points: Pull samples at initial (T=0) and subsequent time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis: Analyze the samples by HPLC for purity (assay) and the formation of degradation products. Also, perform visual inspection for color change and precipitation.

Visualizing Degradation & Experimental Workflow

Below are diagrams representing the potential degradation pathways and a typical workflow for a buffer stability study.

cluster_0 Potential Degradation Pathways Parent 6-Aminopyridine-2-sulfonamide Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (O₂, Light, Metal Ions) Parent->Oxidation Photodegradation Photodegradation (UV/Vis Light) Parent->Photodegradation Prod1 2,6-Diaminopyridine Hydrolysis->Prod1 S-N Cleavage Prod2 Sulfanilic Acid Derivative Hydrolysis->Prod2 S-N Cleavage Prod3 Pyridine N-Oxide Oxidation->Prod3 N-Oxidation Prod4 Oxidized Amino Group Products Oxidation->Prod4 Amine Oxidation Prod5 Photolytic Products Photodegradation->Prod5

Caption: Potential degradation pathways for 6-Aminopyridine-2-sulfonamide.

cluster_1 Buffer Stability Study Workflow Start Define pH Range & Select Buffers Prep Prepare Buffered Solutions of Compound Start->Prep Store Store at Different Temperatures (e.g., 5°C, 25°C, 40°C) Prep->Store Pull Pull Samples at Time Points (T=0, 1, 2, 4... wks) Store->Pull Analyze Analyze Samples: - HPLC (Purity, Degradants) - Visual Inspection - pH Measurement Pull->Analyze Data Compile & Analyze Data: Plot % Purity vs. Time Analyze->Data End Determine Optimal Buffer & pH Data->End

Caption: Workflow for a comprehensive buffer stability screening study.

References
  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Białk-Bielińska, A., et al. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PMC.
  • (n.d.). and base-catalyzed hydrolysis of aromatic sulfonamides and sultones. Mechanism of intramolecular nucleophilic substitution at sulfonyl sulfur. The Journal of Organic Chemistry - ACS Publications.
  • (n.d.). An In-depth Technical Guide on the Stability and Degradation of 2-Amino-2-(pyridin-3-yl)acetonitrile. Benchchem.
  • (2024, January 18). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry - ACS Publications - ACS.org.
  • (n.d.). The Impact of Buffer on Solid-State Properties and Stability of Freeze-Dried Dosage Forms. Unknown Source.
  • (2023, October 5). Microbial and Solar Photocatalytic Degradation of Pyridine. Engineered Science Publisher.
  • (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex.
  • (n.d.). Microbial Degradation of Pyridine and Pyridine Derivatives. Request PDF - ResearchGate.
  • (n.d.). Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate.
  • (n.d.). Fig. 1. Photochemical and photocatalytic degradation of pyridine in the... ResearchGate.
  • (2007, January 4). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed.
  • (n.d.). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Unknown Source.
  • (2022, June 28). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. PubMed.
  • (2025, August 13). Photodegradation of Pyridine in a Fluidized Bed Photocatalytic Reactor Using Pt-ZnO Supported on Al2O3 as a Catalyst. MDPI.
  • (2012, July 10). Breaking old habits: Moving away from commonly used buffers in pharmaceuticals. Unknown Source.
  • (n.d.). Effect of buffer salts on physical stability of lyophilized and spray-dried protein formulations containing bovine serum albumin and trehalose. PMC.
  • (2022, June 14). Effect of Buffer Salts on Physical Stability of Lyophilized and Spray-Dried Protein Formulations Containing Bovine Serum Albumin and Trehalose. Request PDF - ResearchGate.
  • (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry.
  • (2010, February 19). Microbial Degradation of Pyridine and Its Derivatives. ResearchGate.
  • (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals. Pharmacology.
  • (2011, June 1). Solid state compatibility studies with tablet excipients using non thermal methods. PubMed.
  • (2013, July 5). What is the effect of the NH2 position on the degradation of an aminopyridine pharmaceutical compound?. ResearchGate.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Unknown Source.
  • (2016, December 14). Forced Degradation Studies. MedCrave online.
  • (n.d.). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Unknown Source.
  • (2025, August 10). Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays. Request PDF - ResearchGate.
  • (2000, October 1). Biodegradability properties of sulfonamides in activated sludge. Oxford Academic.
  • (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Unknown Source.
  • (n.d.). Organic Syntheses Procedure. Unknown Source.
  • (n.d.). Amino Protecting Groups Stability. Organic Chemistry Portal.
  • (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Academia.edu.
  • (2022, October 29). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. MDPI.
  • (n.d.). (PDF) Compatibility studies between drugs and excipients in the preformulation phase of buccal mucoadhesive systems. ResearchGate.
  • (n.d.). Analysis of sulfonamides. PPTX - Slideshare.
  • (2005, October 4). Stability-indicating methods for the determination of piretanide in presence of the alkaline induced degradates. PubMed.
  • (n.d.). New Analytical Methods for Drugs Analysis A Comparative Study. University of Baghdad Digital Repository.
  • (n.d.). Cross-Reactivity of Sulfonamide Drugs. Pharmacy Tools.
  • (2021, August 23). Investigation of Drug-Excipient Compatibility Studies Using Validated RP-HPLC Method for Azelnidipine and Telmisartan Tablets. Journal of Pharmaceutical Research International.
  • (n.d.). 6-aminopyridine-3-sulfonamide AldrichCPR. Sigma-Aldrich.
  • (n.d.). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
  • (2022, March 7). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. MDPI.
  • (2025, August 7). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Unknown Source.
  • (2025, February 28). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: ‎Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry.
  • (2021, July 1). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Unknown Source.

Sources

How to improve the bioavailability of 6-Aminopyridine-2-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Topic: Bioavailability Optimization & Troubleshooting Ticket ID: BAV-6AP2S-HCl-001

Introduction: The Bioavailability Paradox

Welcome to the Technical Support Center. You are likely here because you are observing suboptimal pharmacokinetic (PK) profiles for 6-Aminopyridine-2-sulfonamide hydrochloride .

This molecule presents a classic BCS Class III (High Solubility, Low Permeability) or borderline Class IV challenge. While the hydrochloride (HCl) salt form is selected to boost initial aqueous solubility, it introduces a specific vulnerability known as the Common Ion Effect in the gastric environment, often leading to erratic absorption. Furthermore, the high polarity (LogP ≈ -0.9) of the sulfonamide and aminopyridine moieties creates a significant barrier to passive membrane diffusion.

This guide moves beyond standard protocols to address the specific physicochemical barriers of this aminopyridine-sulfonamide scaffold.

Module 1: Troubleshooting Dissolution & Precipitation

Issue: "My compound precipitates immediately in Simulated Gastric Fluid (SGF)."

Diagnosis: You are likely experiencing the Common Ion Effect . The stomach contains high concentrations of chloride ions (


) from endogenous hydrochloric acid. When you introduce 6-Aminopyridine-2-sulfonamide HCl , the excess chloride ions in the stomach shift the equilibrium back toward the undissociated or free-base form, which has significantly lower solubility than the salt.

Technical Explanation:



As 

rises (from gastric acid),

(soluble fraction) must decrease to maintain the solubility product constant (

), forcing precipitation.

Troubleshooting Protocol:

VariableAdjustmentRationale
Salt Selection Switch to Mesylate or Tosylate If regulatory pathways allow, switch from HCl to a counter-ion not present in gastric fluid (e.g., methanesulfonate). This bypasses the common ion effect.
Formulation Enteric Coating (Eudragit® L100) Bypass the stomach entirely. Release the drug in the duodenum (pH 6.0-6.8) where the common ion effect is absent.
Additives Pre-dissolved Surfactants Incorporate 0.5% - 1.0% TPGS (Vitamin E TPGS) or Poloxamer 188 to maintain supersaturation and inhibit nucleation of the free base.

Module 2: Permeability Enhancement (The Core Challenge)

Issue: "Solubility is fine, but Caco-2 permeability ( ) is extremely low (< cm/s)."

Diagnosis: The molecule is too polar. The sulfonamide group (


) and the primary amine (

) contribute to a high Polar Surface Area (PSA > 100 Ų), making passive diffusion across the lipophilic enterocyte membrane difficult.

Strategic Solution: Amorphous Solid Dispersion (ASD) We recommend encapsulating the drug in a polymer matrix to generate a "spring and parachute" effect. The polymer prevents crystallization (parachute) while maintaining a high-energy amorphous state (spring) that drives flux across the membrane via supersaturation.

Protocol: Hot Melt Extrusion (HME) for ASD

Objective: Create a molecular dispersion of 6-Aminopyridine-2-sulfonamide HCl in Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer). Soluplus is specifically chosen for its amphiphilic nature, which aids sulfonamide solubility.

Reagents:

  • Active Pharmaceutical Ingredient (API): 6-Aminopyridine-2-sulfonamide HCl

  • Polymer: Soluplus®[1][2][3]

  • Plasticizer: Triethyl citrate (TEC) - 5% w/w (if torque is too high)

Step-by-Step Workflow:

  • Preparation:

    • Mill the API to

      
      .
      
    • Blend API and Soluplus® in a 1:3 ratio (w/w) .

    • Why 1:3? Sulfonamides require higher polymer ratios to prevent recrystallization due to their strong hydrogen bonding potential [1].

  • Extrusion (Twin-Screw Extruder):

    • Zone 1 (Feeding): 50°C (Prevent premature melting).

    • Zone 2 (Mixing): 120°C.

    • Zone 3 (Metering/Die): 130°C.

    • Note: The melting point of the sulfonamide scaffold is high; ensure the temperature is sufficient to soften the polymer but below the degradation point of the amine (~180°C).

  • Downstream:

    • Cool extrudate on a conveyor belt (air cool).

    • Mill into granules (mesh size 20-40) for encapsulation.

  • QC Check:

    • DSC (Differential Scanning Calorimetry): Ensure disappearance of the API melting endotherm (indicates fully amorphous state).

Module 3: Visualizing the Bioavailability Pathway

The following diagram illustrates the decision logic for optimizing the bioavailability of this specific scaffold.

BioavailabilityLogic Start Start: Low Bioavailability (6-Aminopyridine-2-sulfonamide HCl) CheckSolubility Step 1: Check Gastric Solubility (SGF pH 1.2) Start->CheckSolubility Precipitation Precipitation Observed? CheckSolubility->Precipitation YesPrecip Cause: Common Ion Effect (Cl-) Precipitation->YesPrecip Yes NoPrecip Step 2: Check Permeability (Caco-2 / PAMPA) Precipitation->NoPrecip No Solution1 Strategy A: Switch Salt (Mesylate) OR Enteric Coat YesPrecip->Solution1 CheckPerm Permeability < 2x10^-6 cm/s? NoPrecip->CheckPerm Solution1->NoPrecip Re-test YesPerm Cause: High Polarity (LogP < 0) CheckPerm->YesPerm Yes Solution2 Strategy B: Amorphous Solid Dispersion (Soluplus/PVP) YesPerm->Solution2 Preferred Solution3 Strategy C: Lipid Formulation (SEDDS) YesPerm->Solution3 Alternative

Figure 1: Decision Matrix for troubleshooting bioavailability failures specific to hydrophilic sulfonamide salts.

Module 4: Stability & Handling FAQs

Q: "The powder turns yellow after 2 weeks on the bench. Does this affect bioavailability?"

A: Yes. Aminopyridines are susceptible to photo-oxidation and formation of N-oxide impurities.

  • Impact: Degradants often have different solubility profiles and can act as crystal seeds, triggering the precipitation of your amorphous formulation.

  • Fix: Store the HCl salt in amber glass under argon. If formulating an ASD, add an antioxidant like Butylated Hydroxytoluene (BHT) at 0.05% during the extrusion process.

Q: "Can I use Cyclodextrins (HP-β-CD) instead of ASDs?"

A: Proceed with caution. While Cyclodextrins improve solubility, the binding constant (


) for sulfonamides can be weak depending on the steric hindrance of the pyridine ring. Furthermore, the HCl salt may compete with the cyclodextrin cavity.
  • Test: Perform a phase solubility study. If the stability constant

    
    , cyclodextrins will not significantly improve the free fraction available for absorption, effectively trapping the drug in the gut lumen without enhancing permeation [2].
    

Summary of Recommendations

ParameterCurrent Status (Standard)Optimized State
Solid State Crystalline HCl SaltAmorphous Solid Dispersion (ASD)
Polymer N/ASoluplus® or PVP-VA64
Gastric Strategy Unprotected (Risk of Cl- crash)Enteric Coated Capsule
Storage Clear vial, ambient airAmber vial, Argon purge, Desiccant
References
  • Amorphous Solid Dispersions of Sulfonamides: Caron, V., et al. (2013). "Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling." AAPS PharmSciTech, 14(2), 464–474.

  • Permeability Enhancement Strategies: Aungst, B. J. (2012).[4] "Absorption Enhancers: Applications and Advances." The AAPS Journal, 14(1), 10-18.

  • Physicochemical Properties of Aminopyridine Sulfonamides: PubChem Compound Summary for CID 12684253, 6-aminopyridine-2-sulfonamide.

  • Common Ion Effect in Drug Delivery: Serajuddin, A. T. (2007). "Salt formation to improve drug solubility." Advanced Drug Delivery Reviews, 59(7), 603-616.

Sources

Technical Support Center: Troubleshooting Cell Viability Issues with Aminopyridine Sulfonamide Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering cell viability challenges when working with aminopyridine sulfonamide-based compounds, such as 6-Aminopyridine-2-sulfonamide hydrochloride. While specific data on this exact molecule may be limited, the principles outlined here apply broadly to the aminopyridine sulfonamide chemical class, a scaffold present in many bioactive molecules.[1][2] This guide synthesizes field-proven insights with established scientific principles to help you diagnose and resolve common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions that often arise during the initial stages of experimentation with novel aminopyridine sulfonamide compounds.

Q1: What are the potential mechanisms of cytotoxicity for sulfonamide-based compounds?

A1: Sulfonamides can induce cytotoxicity through several mechanisms. Historically, they are known as antibacterial agents that act as competitive inhibitors of dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[3][] While this pathway is not directly relevant to human cells, which acquire folate from their diet, other mechanisms are at play:

  • Off-Target Kinase Inhibition: Many modern sulfonamide derivatives are designed as kinase inhibitors.[1] Unintended inhibition of kinases essential for cell survival can lead to cytotoxicity.

  • Hypersensitivity and Reactive Metabolites: The sulfonamide functional group, particularly the N4 amino nitrogen, can be metabolized into reactive species that cause direct cell damage or trigger an immune response.[5]

  • Induction of Apoptosis: Some novel sulfonamides have been shown to induce programmed cell death (apoptosis) in cancer cell lines by increasing reactive oxygen species (ROS) and arresting the cell cycle.[1]

  • Hepatotoxicity: Liver toxicity is a known class effect for sulfonamides, often occurring 1 to 8 weeks after exposure and sometimes accompanied by signs of hypersensitivity.[6]

Q2: My compound is a hydrochloride (HCl) salt. Does this affect its behavior in cell culture?

A2: Yes, significantly. Forming a hydrochloride salt is a common strategy to improve the aqueous solubility of a weakly basic compound.[7] However, this can introduce complications:

  • The Common-Ion Effect: In chloride-rich environments, such as standard cell culture media, the solubility of a hydrochloride salt can be suppressed, potentially leading to precipitation of the less soluble free base form.[8]

  • pH-Dependent Solubility: The solubility of the salt is highly dependent on pH. A shift in the pH of the culture medium can cause the compound to crash out of solution.[9]

  • Disproportionation: In an aqueous suspension, the HCl salt of a weakly basic compound can convert back to its free base form, which is often less soluble and can alter the effective concentration of the drug.[10]

Q3: What is the best solvent for my aminopyridine sulfonamide compound?

A3: Dimethyl sulfoxide (DMSO) is the most common solvent for preparing stock solutions of small molecules for cell-based assays. However, it's crucial to manage the final concentration of DMSO in your culture medium. Most cell lines can tolerate DMSO up to 0.5%, but it is best practice to keep it below 0.1% to avoid solvent-induced cytotoxicity.[11] Always run a vehicle control (cells treated with the same final concentration of DMSO without your compound) to ensure the observed effects are not due to the solvent.[12]

Q4: How do I choose the right cell viability assay?

A4: The choice of assay depends on the expected mechanism of action and your experimental goals. No single assay is perfect; using two different methods is recommended for reliable results.[13]

  • Metabolic Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of a cell population, which is proportional to the number of viable cells.[14] They are high-throughput and cost-effective.

  • Membrane Integrity Assays (e.g., LDH Release, Trypan Blue): These assays detect damage to the cell membrane, a hallmark of necrosis or late-stage apoptosis.[15][16] LDH assays measure an enzyme released from damaged cells into the supernatant.[16]

  • Apoptosis Assays (e.g., Caspase Activity, Annexin V): If you suspect your compound induces programmed cell death, these more specific assays can confirm the mechanism.

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a structured approach to diagnosing and solving common problems encountered during cell viability experiments.

Issue 1: Higher-than-Expected Cytotoxicity at Low Concentrations

You've treated your cells with your aminopyridine sulfonamide compound and observe a sharp drop in viability even at nanomolar or low micromolar concentrations, which is inconsistent with preliminary data or predictions.

Initial Diagnosis Workflow

A High Cytotoxicity Observed B Check Compound Solubility & Stability in Media A->B C Visually Inspect for Precipitation? B->C D Yes C->D Precipitate Seen E No C->E No Precipitate F Troubleshoot Solubility (See Issue 2) D->F G Verify Stock Concentration & Dilution Series E->G H Review Assay Protocol & Controls G->H I Is Vehicle Control Healthy? H->I J No I->J Unhealthy K Yes I->K Healthy L Reduce DMSO % or Test New Solvent J->L M Investigate Assay Interference K->M

Caption: Initial diagnostic workflow for unexpected cytotoxicity.

Troubleshooting Steps & Explanations
  • Verify Compound Integrity and Concentration:

    • Action: Re-verify the calculations for your stock solution and serial dilutions. If possible, confirm the concentration of your stock solution using an analytical method like UV-Vis spectroscopy or HPLC.

    • Rationale: Simple calculation errors are a common source of unexpected results. A mistake in the initial stock preparation can lead to orders-of-magnitude differences in the final treatment concentrations.

  • Scrutinize the Vehicle Control:

    • Action: Carefully examine the wells treated only with the vehicle (e.g., DMSO). Is there any sign of cytotoxicity compared to untreated cells?

  • Investigate Potential Assay Interference:

    • Action: Run a control plate with your compound in cell-free media. Add the viability reagent (e.g., MTT, WST-1) and measure the absorbance/fluorescence.

    • Rationale: Some compounds can directly interact with assay reagents. For example, compounds with antioxidant properties can interfere with tetrazolium-based assays like MTT and WST-1, which rely on cellular reduction. This can lead to a false reading of low viability.

  • Confirm with an Orthogonal Assay:

    • Action: Repeat the experiment using a viability assay with a different mechanism. If you used a metabolic assay (MTT), confirm the results with a membrane integrity assay (LDH).

    • Rationale: Relying on a single assay can be misleading.[13] If a compound inhibits mitochondrial function without immediately killing the cell, an MTT assay will show a drop in "viability" that a membrane integrity assay might not. This provides a more nuanced picture of whether the compound is cytotoxic (kills cells) or cytostatic (stops proliferation).

Issue 2: Poor Data Reproducibility and High Well-to-Well Variability

Your dose-response curves are inconsistent between experiments, or you see large error bars even within the same plate.

Troubleshooting Checklist
Potential CauseActionable SolutionRationale
Compound Solubility Prepare stock in 100% DMSO. Pre-dilute in serum-free media before adding to wells. Visually inspect for precipitation under a microscope after dilution.The hydrochloride salt may precipitate in the high chloride and protein content of complete media.[8] Diluting in a simpler matrix first can prevent this.
Cell Seeding Density Perform a cell titration experiment to find the optimal seeding density for your cell line and assay duration. Ensure a single-cell suspension before plating.Too few cells will give a weak signal, while too many can become over-confluent, leading to cell stress and death unrelated to the compound.[11][17]
Inconsistent Incubation Times Standardize all incubation periods (cell plating, compound treatment, assay reagent addition) using timers.Cell viability is a dynamic process. Small variations in treatment time, especially with potent compounds, can lead to large differences in outcome.[11]
Edge Effects on Plate Avoid using the outer wells of the 96-well plate. Fill them with sterile PBS or media to create a humidity barrier.Evaporation is more pronounced in the outer wells, which concentrates the compound and media components, leading to artifactual cytotoxicity.[18]
Pipetting Technique Use a multichannel pipette for adding reagents. Pipette gently down the side of the well to avoid disturbing the cell monolayer.Forceful pipetting can cause physical damage to cells, leading to artificial cell death and LDH release.[11][15]
Experimental Protocol: Optimizing Cell Seeding Density
  • Prepare Cells: Culture cells to be in the logarithmic growth phase.[11]

  • Create Dilution Series: Prepare a 2-fold serial dilution of your cell suspension, ranging from 1,000 to 40,000 cells per well (this range may vary by cell line).

  • Plate Cells: Seed the different cell densities into a 96-well plate.

  • Incubate: Incubate the plate for the intended duration of your compound treatment experiment (e.g., 24, 48, or 72 hours).

  • Perform Viability Assay: Add your chosen viability reagent (e.g., WST-1) and measure the signal.

  • Analyze: Plot the signal (e.g., absorbance) against the number of cells seeded. The optimal density is the highest cell number that is still on the linear portion of the curve.

cluster_0 Seeding Density Optimization A Prepare Cell Suspension B Create Serial Dilutions A->B C Seed Plate B->C D Incubate (24-72h) C->D E Perform Viability Assay D->E F Analyze Data & Select Density E->F

Caption: Workflow for optimizing cell seeding density.

Part 3: Deep Dive into Compound-Specific Issues

Issue 3: My Compound Seems to Degrade or Precipitate in Culture Over Time

You notice that the initial clear treatment media becomes cloudy after 24 or 48 hours, especially at higher concentrations.

Hypothesized Mechanism: pH-Shift & Poor Stability

Many cell culture media are buffered with bicarbonate and are sensitive to changes in CO2. Over time, cellular metabolism can acidify the local environment. For a compound whose solubility is pH-dependent, this shift can be enough to cause it to fall out of solution.[9] Additionally, some amino acids like L-glutamine are known to be unstable in media, and their degradation can also affect pH and media stability.[19]

Mitigation Strategies
  • Use a More Stable Medium: Consider using a medium that contains a more stable dipeptide form of glutamine, such as L-alanyl-L-glutamine, to reduce ammonia buildup and pH shifts.[19]

  • Refresh the Media: For long-term experiments (>48 hours), perform a partial media change, carefully replacing half of the media with fresh media containing the compound at the correct concentration.

  • pH-Solubility Profile: If resources permit, determine the pH-solubility profile of your compound. This involves measuring its solubility in buffers at various pH values (e.g., from pH 6.0 to 8.0). This data can predict its behavior in culture.

  • Formulation Adjustment: While not always feasible in a research setting, for drug development, this issue might prompt reformulation with a different salt form (e.g., mesylate instead of hydrochloride) that has a more favorable solubility profile.[9]

This guide provides a robust framework for identifying and resolving common cell viability issues when working with novel aminopyridine sulfonamide compounds. By applying these principles of careful experimental design, robust controls, and systematic troubleshooting, you can generate reliable and reproducible data.

References
  • Sulfonamide (medicine) - Wikipedia. In: Wikipedia. ; 2024. [Link]

  • Ahamed M, Al-Lami HS, Mutlaq MA, et al. Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry. 2025;13(2):519-539.
  • Sultan A. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Biophysics and Physicobiology. 2021;13(2):259-272.
  • Fonte V. Ten Tips for Optimizing Cell-Based Assays. Biocompare. Published April 16, 2018. [Link]

  • Fallahi-Sichani M. Common Problems and Potential Solutions for Troubleshooting Drug-Response Measurements. ResearchGate. Published 2018. [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. [Link]

  • Kumar A, Sharma S, Kumar D, et al. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Med Chem. 2023;14(10):1930-1939.
  • Mat’e C, Felton LE, Vanaerschot M, et al. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. Acta Trop. 2022;226:106259.
  • Sulfonamides. In: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institute of Diabetes and Digestive and Kidney Diseases; 2012. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. Cleveland Clinic. Published February 26, 2025. [Link]

  • Ahamed M, Al-Lami HS, Mutlaq MA, et al. (PDF) Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. ResearchGate. Published February 3, 2025. [Link]

  • Shokrzadeh M, Modanloo M. An overview of the most common methods for assessing cell viability. J Res Med Dent Sci. 2017;5(2):33-41.
  • Kamiloglu S, Sari G, Ozdal T, Capanoglu E. (PDF) Guidelines for cell viability assays. ResearchGate. Published June 14, 2021. [Link]

  • Cell viability & viability assays: 7 facts to be aware of. Single Use Support. Published August 10, 2023. [Link]

  • Jovita JV, Vanelle P, Terme T, Khoumeri O, Ramamurthi K. A study on the cytotoxic effect of cert ain organic materials by MTT assay method. Journal of Chemical and Pharmaceutical Research. 2014;6(6):608-614.
  • Riss T, Moravec R, Niles A, et al. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: The Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004. [Link]

  • Anderson BD, Conradi RA.
  • Cytotoxicity assays – what your cells don’t like. BMG LABTECH. Published July 28, 2025. [Link]

  • Sharma VK, Kumar V, Sharma P, et al. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Sci Rep. 2021;11(1):21008.
  • Jha B, Singh N, Nandan R, et al. Activity of a novel sulfonamide compound 2-nitro-N-(pyridin-2-ylmethyl)benzenesulfonamide against antimony-resistant Leishmania donovani. Drug Des Devel Ther. 2016;10:1871-1880.
  • Li S, Wong S, Sethia S, Almoazen H, Joshi Y, Serajuddin A. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. Published January 23, 2016. [Link]

  • Zhang Y, Zhang D, Zhang Y, et al. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. New J Chem. 2017;41(22):13463-13473.
  • Aaltonen J, Heinonen M, Peltonen L, Laitinen R.
  • Ruankham W, Pingaew R, Prachayasittikul V, Phopin K. Cell viability evaluation of thiazole sulfonamides (1–12), A, and RSV... ResearchGate. Published February 2025. [Link]

  • Al-Wahaibi LH, Al-Ghorbani M, Al-Anazi MR, et al. Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies. Molecules. 2023;28(16):6062.

Sources

Optimizing incubation time for 6-Aminopyridine-2-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Product Category: Fragment-Based Drug Discovery (FBDD) / Metalloenzyme Inhibitors Document Type: Optimization Guide & Troubleshooting Manual Version: 2.4 | Status: Active

Critical Kinetic Parameters: The "Why" Behind Incubation

Scientist-to-Scientist Note: You are likely utilizing 6-Aminopyridine-2-sulfonamide hydrochloride as a fragment lead or a reference inhibitor for Carbonic Anhydrase (CA) isoforms. Unlike simple competitive inhibition, sulfonamide binding to the CA active site is a multi-step thermodynamic process.

The "hydrochloride" salt form adds a critical solvation variable. Upon introduction to a physiological buffer (pH 7.2–7.4), two distinct events must occur before stable inhibition is observed:

  • Salt Dissociation & pH Equilibration: The HCl salt dissociates, initially lowering local pH. The pyridine nitrogen deprotonates, while the sulfonamide moiety (

    
    ) must equilibrate to its anionic form (
    
    
    
    ) to coordinate the catalytic Zinc(II) ion effectively [1].
  • Conformational Selection: While small fragments generally bind rapidly, the 6-amino substitution can induce steric clashes requiring the enzyme to undergo minor conformational adjustments ("induced fit"), creating a "slow-binding" kinetic profile [2].

The Risk: Insufficient incubation leads to non-equilibrium IC50 values , causing you to underestimate potency (right-shifted curves). Excessive incubation risks enzyme instability or compound precipitation.

Optimization Protocol: The Time-Course Assay

Do not rely on a generic "15-minute" rule. You must empirically determine the


 (Time to Equilibrium) for your specific assay conditions.
Visualizing the Workflow

The following diagram outlines the logical flow for determining optimal incubation.

OptimizationWorkflow cluster_read 3. Staggered Readout (Substrate Addition) Start Start: Assay Prep Prep 1. Prepare 2x Enzyme & 2x Inhibitor Start->Prep Mix 2. Mix & Start Timer Prep->Mix T5 T=5 min Mix->T5 T15 T=15 min Mix->T15 T30 T=30 min Mix->T30 T60 T=60 min Mix->T60 Analyze 4. Plot IC50 vs Time T5->Analyze T15->Analyze T30->Analyze T60->Analyze Decision 5. Identify Teq (Plateau Phase) Analyze->Decision

Caption: Logic flow for determining the equilibration plateau (


). Note that substrate addition stops the "pre-incubation" clock.
Step-by-Step Methodology

Reagents:

  • Buffer: 50 mM HEPES or Tris, pH 7.4 (Must have sufficient buffering capacity to neutralize the HCl salt).

  • Enzyme: Human Carbonic Anhydrase II (hCAII) or target isoform.[1]

  • Substrate: 4-Nitrophenyl acetate (4-NPA) for esterase assay OR CO2/Phenol Red for hydration assay.

Protocol:

  • Preparation: Prepare a 10-point dilution series of 6-Aminopyridine-2-sulfonamide HCl.

  • Initiation: Add inhibitor to the enzyme solution. Do not add substrate yet.

  • Time-Staggering: Incubate separate aliquots for 5, 15, 30, 60, and 90 minutes at 25°C.

  • Reaction: At each time point, add the substrate to initiate the catalytic reaction.

  • Measurement: Measure velocity (

    
    ) over the linear range (typically first 5-10 mins).
    
  • Analysis: Calculate IC50 for each time point. Plot IC50 (y-axis) vs. Pre-incubation Time (x-axis).[2]

Success Criteria: The IC50 will drop initially and then plateau. Your optimal incubation time is the start of this plateau.

Incubation TimeObserved IC50 (Example)Status
5 min150 nMPre-Equilibrium (Avoid)
15 min85 nMTransition
30 min 42 nM Equilibrium (Optimal)
60 min40 nMEquilibrium (Stable)
120 min65 nMEnzyme Degradation/Evaporation

Troubleshooting Guide

Issue 1: "My IC50 values are shifting between runs."

Diagnosis: Non-Equilibrium Conditions. Mechanism: If you incubate for only 10 minutes, you are measuring the association rate (


), not the thermodynamic affinity (

). Small variations in pipetting speed will drastically alter results during this steep binding phase [3]. Solution: Increase incubation time to at least 30 minutes (or your determined

).
Issue 2: "The compound precipitates upon addition to the enzyme."

Diagnosis: pH Shock or Solubility Limit. Mechanism: The HCl salt is acidic. If added to a low-molarity buffer (e.g., 10mM Phosphate), the local pH drops, potentially protonating the sulfonamide or enzyme surface, reducing solubility. Solution:

  • Pre-dissolve the HCl salt in 100% DMSO (Stock 10-100 mM).

  • Dilute into a high-capacity buffer (e.g., 50mM HEPES pH 7.5).

  • Ensure final DMSO concentration is <5% (CA isoforms are sensitive to high DMSO).

Issue 3: "Signal decreases over long incubations (>2 hours)."

Diagnosis: Enzyme Instability or Sulfonamide Hydrolysis. Mechanism: While sulfonamides are chemically stable, the enzyme (CA) may lose zinc or denature at room temperature over prolonged periods. Solution: Add 0.01% Triton X-100 to prevent enzyme surface adsorption and keep incubation under 60 minutes.

Mechanism of Action (Visualized)

Understanding the binding mode helps explain the need for incubation. The sulfonamide nitrogen must displace the Zinc-bound water molecule/hydroxide ion.[3][4]

BindingMechanism cluster_kinetics Rate Limiting Step Inhibitor 6-Aminopyridine -2-sulfonamide (HCl) Intermediate Deprotonated Species (R-SO2NH-) Inhibitor->Intermediate 1. Dissociation & Deprotonation (Fast) Buffer Buffer (pH 7.4) Buffer->Intermediate Neutralizes HCl ActiveSite CA Active Site (Zn2+ -- OH2) Intermediate->ActiveSite 2. Diffusion Complex Enzyme-Inhibitor Complex (Zn2+ -- NH-SO2-R) ActiveSite->Complex 3. Ligand Exchange (Displace H2O) ActiveSite->Complex

Caption: The kinetic pathway from salt dissolution to Zinc coordination. Step 3 is often the rate-determining step requiring optimized incubation.

Frequently Asked Questions (FAQ)

Q: Can I co-incubate (add substrate and inhibitor simultaneously)? A: No. This is a classic error. If you co-incubate, the substrate and inhibitor compete for the active site immediately. Since the substrate is often in huge excess, it will block the inhibitor from binding initially, leading to a falsely high IC50. Always pre-incubate the inhibitor and enzyme for the defined


 before adding substrate [4].

Q: Does temperature affect the incubation time? A: Yes. Binding is temperature-dependent. If you move from Room Temperature (25°C) to Physiological Temperature (37°C), equilibrium is reached faster, but the enzyme degrades faster. We recommend 25°C for robust reproducibility unless cell-based correlation is strictly required.

Q: How do I handle the HCl salt calculation? A: The molecular weight of the HCl salt is higher than the free base. Ensure you use the MW on the specific vial label (approx. 209.65 g/mol for HCl salt vs 173.2 g/mol for free base) to calculate molarity. Errors here result in a ~20% concentration error.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 6-aminopyridine-2-sulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience.

  • BellBrook Labs. (2023). A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. Technical Application Note.

Sources

6-Aminopyridine-2-sulfonamide hydrochloride purity analysis and impact on results

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Analysis, Impurity Profiling, and Impact on Downstream Applications Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Introduction: The Criticality of 6-APS HCl Purity

Welcome to the Technical Support Center. You are likely accessing this guide because 6-Aminopyridine-2-sulfonamide hydrochloride (6-APS HCl) is serving as a critical intermediate in your synthesis of thrombin inhibitors, kinase inhibitors, or acting as a fragment in high-throughput screening.

The Central Problem: This compound is a zwitterionic chameleon . It contains a basic pyridine nitrogen, a weakly basic primary amine, and a weakly acidic sulfonamide group. When supplied as a hydrochloride salt, its behavior—both analytically and synthetically—is dictated heavily by the stoichiometry of the acid (mono- vs. di-HCl) and the presence of regioisomeric impurities.

Impure 6-APS HCl is a known "silent killer" of Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) due to the strong chelating ability of the free pyridine/amine species if not properly protonated or if contaminants are present.

Module 1: The Analytical Toolkit

Do not rely solely on the Certificate of Analysis (CoA) from a bulk supplier. The hygroscopic nature of the HCl salt and the potential for regioisomer contamination requires internal validation.

High-Performance Liquid Chromatography (HPLC) Protocol

Standard purity checks often fail because the polar nature of the aminopyridine causes it to elute in the void volume on standard C18 columns without ion-pairing or pH control.

Recommended Method: Ion-Suppression Reversed-Phase

ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters XBridge or Phenomenex Synergi Hydro-RP)Prevents pore dewetting; retains polar amines better than standard C18.
Dimensions 150 x 4.6 mm, 3.5 µm or 5 µmBalance between resolution and backpressure.
Mobile Phase A 10 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid)Critical: Low pH protonates the pyridine (pKa ~6.7), reducing tailing and ensuring retention.
Mobile Phase B Acetonitrile (LC-MS Grade)Standard organic modifier.
Gradient 0-5 min: 2% B (Isocratic); 5-20 min: 2% -> 40% B; 20-25 min: 95% B (Wash)Initial isocratic hold is required to trap the polar salt before elution.
Flow Rate 1.0 mL/minStandard flow.[1]
Detection UV @ 265 nmMax absorbance for the aminopyridine core.
Temperature 30°CImproves mass transfer and peak shape.

System Suitability Criteria:

  • Tailing Factor: Must be < 1.5. (If > 1.5, increase buffer ionic strength or lower pH).

  • Resolution: > 2.0 between the main peak and the des-sulfonated impurity (2-aminopyridine).

Chloride Content Determination (Salt Stoichiometry)

Why it matters: If you assume it is a mono-HCl salt (MW ~209.6) but it is actually a hemi-hydrate or di-HCl, your reaction stoichiometry will be off by 10-20%.

Protocol: Potentiometric Titration

  • Dissolution: Dissolve 50 mg of sample in 50 mL of deionized water.

  • Acidification: Add 1 mL of 2M Nitric Acid (

    
    ).
    
  • Titrant: 0.01 M Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Calculation:

    
    
    
    • Target for Mono-HCl: ~16.9% Cl⁻

    • Target for Di-HCl: ~28.9% Cl⁻

Module 2: Visualizing the Impact of Impurities

The following diagram illustrates how specific impurities in 6-APS HCl cascade into experimental failures.

G RawMaterial 6-APS HCl Sample Impurity_A Impurity: Free Pyridine Base (Stoichiometry Error) RawMaterial->Impurity_A Impurity_B Impurity: 2,6-Diaminopyridine (Starting Material) RawMaterial->Impurity_B Impurity_C Impurity: Des-sulfonated (2-Aminopyridine) RawMaterial->Impurity_C Mechanism_A Catalyst Poisoning (Pd Sequestration) Impurity_A->Mechanism_A Strong N-Pd binding Mechanism_B Competitive Coupling (Side Reaction) Impurity_B->Mechanism_B Primary amine reacts Result_False RESULT: False Biological Positive (PAINS) Impurity_C->Result_False Off-target binding Result_Fail RESULT: Low Yield / Failed Synthesis Mechanism_A->Result_Fail Mechanism_B->Result_Fail

Figure 1: Failure Mode Analysis. Red pathways indicate critical failure points where impurities interfere with Palladium catalysis or biological screening.

Module 3: Troubleshooting Guide

Scenario A: "My Suzuki coupling yield is < 10%."

Root Cause: Catalyst Poisoning. The pyridine nitrogen in 6-APS is a soft nucleophile that binds strongly to Palladium (II), displacing phosphine ligands. If the material contains significant "free base" (not fully protonated to HCl salt), this effect is magnified. Corrective Action:

  • Base Switch: Do not use weak inorganic bases (

    
    ) alone. Use a stronger base that is added slowly or use a pre-catalyst system that is resistant to amine poisoning (e.g., Pd(dppf)Cl₂ or XPhos Pd G4).
    
  • Scavenging: If the impurity is the diamine (2,6-diaminopyridine), it acts as a bidentate ligand, permanently deactivating Pd. Recrystallize the 6-APS HCl in Ethanol/HCl to remove the diamine.

Scenario B: "The HPLC retention time shifts between runs."

Root Cause: pH Sensitivity. Aminopyridines have a pKa near 6.7. If your mobile phase pH is near this value (e.g., Ammonium Acetate pH 6.5), the molecule flips between protonated and neutral states, causing peak wandering and splitting. Corrective Action:

  • Lock the pH: Use the pH 3.0 method described in Module 1.1. This forces the molecule into the fully protonated (

    
    ) state, stabilizing retention.
    
Scenario C: "The material is turning pink/brown."

Root Cause: Oxidation. Anilines and aminopyridines are prone to air oxidation, forming azo-dimers or N-oxides, especially if stored as the free base. Corrective Action:

  • Storage: Store strictly at -20°C under Argon.

  • Restoration: If the color is light pink, the impurity level is likely < 0.5% and may not affect synthesis. If brown, perform a charcoal filtration: Dissolve in MeOH, add activated carbon, stir 30 mins, filter, and re-acidify with HCl/Dioxane.

Module 4: Frequently Asked Questions (FAQ)

Q1: Can I use the Free Base instead of the HCl salt? A: It is not recommended for storage. The free base is significantly more prone to oxidation (N-oxide formation) and is hygroscopic. The HCl salt stabilizes the amine. However, if your reaction requires non-acidic conditions, generate the free base in situ by washing with saturated


 immediately before use.

Q2: What is the major impurity I should look for in LC-MS? A: Look for [M+H]+ = 174 . This corresponds to 2,6-diaminopyridine (if synthesized via amination of chloropyridine) or the des-sulfonated byproduct. This impurity is a potent catalyst poison.

Q3: Is the sulfonamide group stable to acid hydrolysis? A: Generally, yes. Primary sulfonamides are robust. However, refluxing in strong HCl (> 6M) for extended periods can hydrolyze the sulfonamide to the sulfonic acid (


). Avoid boiling in strong acid during workup.

References

  • BenchChem Technical Support. (2025).[2] Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides. Retrieved from

  • National Institutes of Health (NIH). (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis. PMC6680654. Retrieved from

  • Royal Society of Chemistry (RSC). (2022). Tuning the chemoselectivity of the Pd-catalysed hydrogenation of pyridinecarbonitriles. Retrieved from

  • U.S. EPA. (1996). Method 9212: Potentiometric Determination of Chloride in Aqueous Samples with Ion-Selective Electrode. Retrieved from

Sources

Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Structure-Activity Relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on or considering this promising scaffold. Our goal is to provide practical, experience-driven advice to help you navigate common experimental hurdles and make informed decisions during your optimization campaigns. This document moves beyond simple protocols to explain the underlying scientific principles, ensuring your experiments are both efficient and self-validating.

Section 1: Synthesis and Purification

The synthesis of the 6-(indol-2-yl)pyridine-3-sulfonamide core typically involves a cross-coupling reaction, most commonly a Suzuki-Miyaura coupling, followed by sulfonamide formation. This section addresses the frequent challenges encountered during these synthetic steps.

Frequently Asked Questions (FAQs): Synthesis

Question 1: My Suzuki-Miyaura coupling between the indole boronic acid/ester and the 6-halopyridine-3-sulfonamide is giving low yields. What are the likely causes?

Answer: Low yields in this specific Suzuki coupling are common and can often be traced to a few key factors:

  • Protodeboronation of the Indole Boronic Acid: Indole boronic acids, especially those with electron-rich substituents, can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen) under the basic reaction conditions.[1] To mitigate this, ensure your base is not overly strong and that the reaction time is not excessively long. Using a boronic ester (e.g., a pinacol ester) can increase stability.

  • Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. For coupling an electron-rich heterocycle like indole with an electron-deficient pyridine, a catalyst system designed for challenging couplings is recommended. Systems like Pd(dppf)Cl2 are often effective for heteroaryl couplings.[1]

  • Dehalogenation of the Pyridine: A common side reaction is the dehalogenation of your pyridine starting material, where the halide is replaced by a hydrogen.[2] This can occur if the catalytic cycle is interrupted or if there are sources of hydride in the reaction. Ensure your solvents and reagents are anhydrous.

  • N-Arylation of Indole: While less common at the 2-position, there's a possibility of side reactions involving the indole N-H. If you observe complex byproduct mixtures, consider protecting the indole nitrogen with a group like Boc or SEM, which can be removed later.

Question 2: I'm observing a significant amount of homocoupling of my indole boronic acid. How can I prevent this?

Answer: Homocoupling (dimerization of the boronic acid) is often a sign of oxygen contamination in your reaction mixture, which can interfere with the palladium catalyst's oxidative state. Ensure your reaction is thoroughly degassed (e.g., by sparging with argon or nitrogen for 15-30 minutes) before adding the palladium catalyst. Using a pre-catalyst that is less sensitive to air can also be beneficial.

Troubleshooting Guide: Purification

Issue: My final sulfonamide compound is proving difficult to purify. It streaks on silica gel and I get poor recovery from column chromatography.

Root Cause Analysis: 6-(Indol-2-yl)pyridine-3-sulfonamides are often polar, amphoteric molecules. The indole N-H and the sulfonamide N-H can be acidic, while the pyridine nitrogen is basic. This can lead to strong interactions with the acidic silica gel surface, causing streaking and irreversible binding.

Solutions:

  • Modify the Mobile Phase: Add a small amount of an acid (e.g., 0.1-1% acetic acid) or a base (e.g., 0.1-1% triethylamine or ammonia in methanol) to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexanes). This will suppress the ionization of your compound, leading to sharper peaks and better elution.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like amino-propyl silica.

  • Recrystallization: For solid compounds, recrystallization can be a highly effective purification method, especially for removing minor impurities. A common solvent system for polar sulfonamides is an alcohol-water mixture, such as isopropanol/water or ethanol/water.[3]

  • Supercritical Fluid Chromatography (SFC): SFC is an excellent technique for purifying polar compounds that are challenging for standard HPLC.[4][5] It often provides better resolution and faster run times.

Section 2: Biological Evaluation & Assay Troubleshooting

The primary target for this class of compounds has been identified as the Hepatitis C Virus (HCV) NS4B protein.[6] Evaluation of inhibitors typically relies on cell-based HCV replicon assays.

Experimental Protocol: HCV Replicon Assay

This protocol provides a generalized workflow for assessing the antiviral activity of your compounds using a luciferase-based HCV replicon system.

  • Cell Seeding: Seed Huh-7 cells (or a highly permissive subclone like Huh-7.5) harboring a luciferase reporter HCV replicon (e.g., genotype 1b) into 96-well or 384-well plates at a predetermined optimal density.[7]

  • Compound Addition: The following day, treat the cells with a serial dilution of your test compounds. Include a positive control (a known NS4B inhibitor or other potent HCV inhibitor) and a negative control (DMSO vehicle).

  • Incubation: Incubate the plates for 48-72 hours to allow for HCV replication and compound activity.

  • Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a suitable reagent kit and a plate reader.

  • Cytotoxicity Assay: In parallel, treat identical plates of cells with the same compound concentrations and perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the compound's effect on cell viability.[8]

  • Data Analysis: Calculate the 50% effective concentration (EC50) by plotting the percent inhibition of luciferase signal against the compound concentration. Calculate the 50% cytotoxic concentration (CC50) from the cytotoxicity data. The selectivity index (SI) is calculated as CC50 / EC50.

Troubleshooting Guide: HCV Replicon Assay

Issue: I'm seeing a high rate of false positives or inconsistent activity with my compounds.

Root Cause Analysis: Indole-containing compounds can sometimes interfere with reporter-based assays. Furthermore, off-target effects are a common challenge in drug discovery.

Solutions:

  • Luciferase Inhibition Check: Test your compounds in a cell-free luciferase enzyme assay. This will determine if your compounds are directly inhibiting the reporter enzyme, which would be a source of false-positive results.

  • Assess for Off-Target Effects:

    • Kinase Inhibition: The indole scaffold is a common motif in kinase inhibitors.[9] Apparent antiviral activity could stem from inhibiting a host cell kinase that the virus relies on for replication. Consider screening your most active compounds against a panel of common kinases to identify potential off-target activities.[10][11][12]

    • Carbonic Anhydrase Inhibition: Sulfonamides are a classic pharmacophore for inhibiting carbonic anhydrases (CAs).[13][14][15] While less likely to be the primary antiviral mechanism, potent CA inhibition could affect cell health and indirectly impact viral replication. If your SAR is inconsistent, a CA inhibition assay could provide valuable information.

  • Use a Replication-Deficient Replicon: As a control, test your compounds on a replication-incompetent replicon (e.g., one with a lethal mutation in the NS5B polymerase). Active compounds in this assay are likely acting through a mechanism other than specific inhibition of viral replication, such as cytotoxicity or assay interference.[16]

Section 3: SAR Interpretation and Optimization Strategy

The optimization of this scaffold focuses on balancing potency, selectivity, and drug-like properties. The key modification points are the indole N-1, indole C-5/C-6, and the sulfonamide moiety.

Visualizing the SAR Strategy

The following workflow illustrates the key decision points in an optimization campaign for this scaffold.

SAR_Workflow cluster_0 Core Synthesis cluster_1 SAR Exploration Cycles cluster_2 Property Optimization Start Initial Hit 6-(Indol-2-yl)pyridine-3-sulfonamide Core_Opt Optimize Core Coupling (Suzuki, Stille, etc.) Start->Core_Opt Indole_N1 Modify Indole N-1 (Alkyl, Aryl, etc.) Core_Opt->Indole_N1 Cycle 1 Indole_C5_C6 Modify Indole C-5/C-6 (F, Me, OMe, etc.) Indole_N1->Indole_C5_C6 Cycle 2 Sulfonamide Modify Sulfonamide R-group (Alkyl, Aryl, Cyclic Amines) Indole_C5_C6->Sulfonamide Cycle 3 Metabolic_Stability Assess Metabolic Stability (Microsomes, Hepatocytes) Sulfonamide->Metabolic_Stability Evaluate Lead Permeability Assess Permeability (e.g., PAMPA, Caco-2) Sulfonamide->Permeability Oral_Bioavailability In Vivo PK Studies Metabolic_Stability->Oral_Bioavailability Permeability->Oral_Bioavailability Oral_Bioavailability->Indole_N1 Iterate to Improve PK

Caption: A typical iterative workflow for the SAR optimization of the scaffold.

Frequently Asked Questions (FAQs): SAR & DMPK

Question 1: What is the rationale for modifying the indole N-1 position, and what should I expect?

Answer: The indole N-H is a hydrogen bond donor and a potential site of metabolism (glucuronidation). Modifying this position serves two main purposes:

  • Blocking Metabolism: Replacing the N-H with a small alkyl group (e.g., methyl) can block conjugation and improve metabolic stability.

  • Modulating Physicochemical Properties: Adding substituents here can significantly alter the molecule's polarity, lipophilicity, and cell permeability. Small, non-polar groups often improve permeability, but larger or more polar groups can decrease it. This position is critical for fine-tuning the overall DMPK profile.[6]

Question 2: Why are small, electron-withdrawing groups like fluorine often introduced at the C-5 or C-6 positions of the indole?

Answer: The electron-rich indole ring is highly susceptible to oxidative metabolism by cytochrome P450 enzymes, typically hydroxylation.[6][17] This is a major liability that can lead to rapid clearance of the drug.

  • Blocking Oxidative Metabolism: Placing a metabolically robust, electron-withdrawing group like fluorine at a vulnerable position (often C-5 or C-6) can "shield" the ring from oxidation. This decreases the electron density of the aromatic system, making it less favorable for CYP-mediated attack and thereby improving metabolic stability and half-life.[18]

Question 3: How does changing the sulfonamide R-group impact the molecule's properties beyond target binding?

Answer: The sulfonamide group is a critical modulator of physicochemical properties that directly influence oral bioavailability.[19]

  • Solubility: The nature of the R-group dramatically affects aqueous solubility. Highly lipophilic groups can decrease solubility, while incorporating polar functionality (e.g., a morpholine or piperazine) can improve it.

  • Permeability: There is often a trade-off between solubility and permeability. While polar groups enhance solubility, they can reduce passive diffusion across the gut wall. The goal is to find a balanced R-group that confers sufficient solubility without sacrificing permeability.

  • Metabolic Stability: The sulfonamide group itself is generally quite stable to metabolism.[20] However, the attached R-group can be a site of metabolism (e.g., N-dealkylation of a piperazine ring).

Data Summary: Illustrative SAR

The following table summarizes general SAR trends observed for this class of compounds, based on published data for HCV NS4B inhibitors.[6]

Position of ModificationSubstituent TypeGeneral Impact on Potency (EC50)Rationale / Common Observations
Indole N-1 HBaseline ActivityPotential metabolic liability (conjugation).
Small Alkyl (e.g., Me, Et)Often Maintained or ImprovedBlocks N-H metabolism, can improve permeability.
Bulky/Polar GroupsOften DecreasedMay introduce steric clash or reduce permeability.
Indole C-5 HBaseline ActivityPotential site of oxidative metabolism.
F, ClOften ImprovedBlocks metabolic hot-spot, enhances metabolic stability.
Me, OMeVariableCan improve potency but may introduce new metabolic sites.
Sulfonamide (R-group) Small Acyclic AminesModerate ActivityGood starting point for exploration.
Cyclic Amines (e.g., Pyrrolidine)Often PotentCan provide optimal vector and interactions.
Bulky/Lipophilic GroupsOften DecreasedMay lead to poor solubility and reduced bioavailability.

References

  • Zhang, L., et al. (2014). Structure-activity relationship (SAR) optimization of 6-(indol-2-yl)pyridine-3-sulfonamides: identification of potent, selective, and orally bioavailable small molecules targeting hepatitis C (HCV) NS4B. Journal of Medicinal Chemistry, 57(5), 2121-35. [Link]

  • Berger, T. A., & Deye, J. F. (1991). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 29(7), 280-285. [Link]

  • Vera, J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 5, 156. [Link]

  • Kaushik, N. K., et al. (2023). Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies. Molecules, 28(15), 5897. [Link]

  • Yousef, F., et al. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

  • D'Amico, J. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S.
  • Ostrov, D. A., et al. (2013). Chapter 5. Sulfonamide as an Essential Functional Group in Drug Design. In Drug Design and Discovery in Alzheimer's Disease. Royal Society of Chemistry. [Link]

  • Ventura, J. J., & Nebreda, Á. R. (2006). Kinase inhibitors: a journey towards specificity. Cell Cycle, 5(16), 1795-1798. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Bruno, G., et al. (2017). Structural Modifications of Drug Candidates: How Useful Are They in Improving Metabolic Stability of New Drugs? Part I. Expert Opinion on Drug Metabolism & Toxicology, 13(1), 41-55. [Link]

  • Singh, T., & Sharma, P. (2022). Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Current Drug Targets, 23(13), 1248-1267. [Link]

  • Roskoski, R. Jr. (2018). Direct, indirect and off-target effects of kinase inhibitors. Pharmacological Research, 131, 1-12. [Link]

  • Maxwell, R. J., et al. (1993). The supercritical fluid extraction of polar drugs (sulphonamides) from inert matrices and meat animal products. Journal of Chromatography B: Biomedical Sciences and Applications, 627(2), 233-242. [Link]

  • Angapelly, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709. [Link]

  • Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(8), 393-398. [Link]

  • Blight, K. J., & McKeating, J. A. (2010). Development and characterization of a replicon-based phenotypic assay for assessing HCV NS4B from clinical isolates. Methods in Molecular Biology, 634, 255-269. [Link]

  • Al-Ostoot, F. H., et al. (2024). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules, 29(3), 557. [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Leadbeater, N. E., & McGowan, K. (2013). Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. ACS Sustainable Chemistry & Engineering, 1(8), 949-954. [Link]

  • Kaushik, N. K., et al. (2023). Indole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Molecules, 28(15), 5897. [Link]

  • Hare, B., et al. (2015). Encoded Library Technology Screening of Hepatitis C Virus NS4B Yields a Small-Molecule Compound Series with In Vitro Replicon Activity. Antimicrobial Agents and Chemotherapy, 59(8), 4837-4845. [Link]

  • Sonu, et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Chemical Physics, 23(15), 9048-9063. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Wang, Y., et al. (2025). Impact of indole and its derivatives in the environment: Metabolic mechanisms, functional properties, and ecological effects. Journal of Environmental Management, 397, 128375. [Link]

  • Al-Ghorbani, M., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]

  • Scheel, T. K. H., & Rice, C. M. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 11, 1433. [Link]

  • Sadowska, B., et al. (2024). Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. Molecules, 29(10), 2293. [Link]

  • Al-Ghorbani, M., et al. (2024). The Role of Oral Bioavailability in Drug Development: Challenges and Solutions for Improving Patient Outcomes. Advanced Journal of Chemistry, Section B, 6(4), 345-360. [Link]

  • Lindenbach, B. D., & Rice, C. M. (2018). HCV NS4B: From Obscurity to Central Stage. In Hepatitis C Viruses: Genomes and Molecular Biology. Horizon Bioscience. [Link]

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  • Kumar, D., et al. (2015). A greener approach toward N − 1 heteroarylation of indoles: Synthesis and in vitro evaluation of potential anti-proliferative agents. Bioorganic & Medicinal Chemistry Letters, 25(23), 5588-5592. [Link]

  • Angapelly, S., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709. [Link]

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Technical Support Center: Minimizing Cytotoxicity of Novel Sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and actionable troubleshooting advice for a critical challenge in medicinal chemistry: minimizing the cytotoxicity of novel sulfonamide derivatives while preserving therapeutic efficacy. The following sections are structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

This section addresses common initial questions that arise during the early screening phases of novel sulfonamide compounds.

Q1: What are the primary mechanisms of sulfonamide-induced cytotoxicity?

A1: While the classical antibacterial action of sulfonamides involves the inhibition of dihydropteroate synthetase in the folic acid pathway, off-target cytotoxicity in mammalian cells stems from different mechanisms.[1][] The primary drivers of toxicity are often multifactorial and can include:

  • Mitochondrial Dysfunction: Some sulfonamide structures can interfere with mitochondrial respiration, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS).[3]

  • Oxidative Stress: An imbalance caused by excessive ROS can damage cellular components like lipids, proteins, and DNA, ultimately triggering cell death pathways.

  • Induction of Apoptosis: Compounds can activate intrinsic or extrinsic apoptotic pathways. For instance, some sulfonamides act as ceramide analogues, which can promote apoptosis in cancer cells.[4][5][6]

  • Cell Cycle Arrest: Certain derivatives can perturb the cell cycle, often at the G1 or G2 phase, leading to a halt in proliferation and subsequent cell death.[7][8]

  • Immune-Mediated Hypersensitivity: While more common in vivo, the arylamine group present in many sulfonamides can be metabolized into reactive intermediates that trigger hypersensitivity reactions, a phenomenon that can have in vitro correlates.[1]

Q2: I'm starting a new screening campaign. Which cytotoxicity assay is the best starting point for sulfonamides?

A2: There is no single "best" assay; the optimal choice depends on your specific research question and throughput needs. For an initial screen, a cost-effective and rapid viability assay is recommended. A comparison of common starting assays is provided below.

Assay TypePrincipleAdvantagesDisadvantages
MTT/XTT/MTS Measures mitochondrial reductase activity in viable cells.[9]Inexpensive, well-established, high-throughput compatible.Prone to interference from colored compounds or compounds that affect cellular metabolism.[10]
LDH Release Measures the release of lactate dehydrogenase (LDH) from cells with compromised membrane integrity (necrosis).Direct measure of cytotoxicity, good for kinetic studies.Less sensitive for early apoptotic events where the membrane is initially intact.
ATP-based (e.g., CellTiter-Glo®) Quantifies ATP levels as an indicator of metabolically active, viable cells.[11]Highly sensitive, rapid, and amenable to high-throughput screening (HTS).[12]ATP levels can be modulated by mechanisms other than cell death.

Recommendation: Start with an MTT or ATP-based assay for initial broad screening due to their efficiency.[13] If you observe significant hits, it is crucial to validate them with an orthogonal assay, such as LDH release, to rule out assay-specific artifacts.[13]

Q3: My cytotoxicity results are inconsistent between experiments. What are the most likely causes?

A3: Inconsistent results are a common frustration. The root cause often lies in subtle variations in experimental conditions. Here are the top factors to investigate:

  • Cell Passage Number & Health: Use cells within a consistent, low passage number range. Older cultures can exhibit altered sensitivity to cytotoxic agents.

  • Seeding Density: Ensure precise and uniform cell seeding across all wells. Even minor differences can significantly alter the final readout.[3]

  • Compound Solubility: Poor solubility is a major culprit. Visually inspect your compound dilutions for precipitation. If solubility is an issue, consider modifying the vehicle, though be mindful of solvent toxicity.

  • Incubation Time: Cytotoxic effects are time-dependent. Ensure you are using a consistent incubation period (e.g., 24, 48, or 72 hours) for all experiments.[13]

  • Media Components: Serum proteins can bind to your compound, reducing its effective concentration. Maintain a consistent serum percentage.

In-Depth Troubleshooting Guides

This section provides systematic approaches to more complex experimental challenges.

Scenario 1: My lead sulfonamide derivative shows potent desired activity but also exhibits high cytotoxicity in a primary screen.

This is a classic drug development challenge. The goal is to uncouple the therapeutic effect from the off-target toxicity.

Caption: Workflow for investigating and mitigating high cytotoxicity.

  • Confirm the Initial Hit: Repeat the experiment using freshly prepared compound stock solutions to rule out degradation or precipitation artifacts.[13] Use a broader concentration range to establish a clear dose-response curve and determine an accurate IC50 value.

  • Determine the Mechanism of Cell Death: It is critical to understand how the cells are dying.

    • Apoptosis vs. Necrosis: Use flow cytometry with Annexin V (an early marker of apoptosis) and Propidium Iodide (PI, a marker for late apoptotic or necrotic cells with compromised membranes). This will provide a quantitative measure of the cell death pathway.

    • Caspase Activation: Measure the activity of key executioner caspases (e.g., Caspase-3/7) to confirm apoptosis.

    • Membrane Integrity: Concurrently run an LDH release assay. A high LDH signal relative to caspase activation suggests a primarily necrotic mechanism.

  • Initiate Structure-Activity Relationship (SAR) Analysis: The relationship between a compound's structure and its biological activity is key to optimization.

    • Studies have shown that features like long alkyl chains can increase the cytotoxicity of some sulfonamide series.[4][5][6]

    • Conversely, modifying or replacing certain moieties, such as the arylamine group, can sometimes reduce toxicity without impacting the desired activity.[1]

    • The introduction of small hydrophobic groups on aromatic rings has also been shown to modulate activity.[6]

  • Rational Chemical Modification: Based on your SAR analysis, synthesize a small, focused library of analogues.

    • Example Modifications:

      • If toxicity is linked to a lipophilic alkyl chain, synthesize analogues with shorter or more polar chains.

      • If an arylamine group is suspected of forming reactive metabolites, consider bioisosteric replacement.

      • If the parent scaffold is generally toxic, explore different heterocyclic replacements for parts of the core structure.

  • Re-screen for Efficacy and Cytotoxicity: Test the new analogues in both your primary efficacy assay and the cytotoxicity assay. The goal is to identify compounds with an improved "therapeutic index" (the ratio of the toxic dose to the therapeutic dose). A desirable outcome is a rightward shift in the cytotoxicity curve with no change or a leftward shift in the efficacy curve.

Scenario 2: My results from a fluorescence-based cytotoxicity assay are positive, but I can't replicate the findings with a non-fluorescent method.

This strongly suggests assay interference, a common artifact in high-throughput screening.[10]

Caption: Decision tree for diagnosing assay interference.

  • Assess Compound Autofluorescence: Many aromatic compounds, including some sulfonamide derivatives, are intrinsically fluorescent.[10]

    • Protocol: In a cell-free microplate, add your compound at the highest concentration used in the assay. Read the plate using the same filter set as your cytotoxicity assay. A high reading indicates autofluorescence.

    • Solution: If autofluorescence is significant, the assay is not suitable for this compound. Switch to an orthogonal, non-fluorescent method like an ATP-based luminescent assay or a colorimetric LDH assay.[12]

  • Check for Fluorescence Quenching: Some compounds can absorb the light emitted by the assay fluorophore, leading to a false-positive signal (a decrease in fluorescence that is misinterpreted as cell death).

    • Protocol: Run the assay reaction in a cell-free system (using purified enzyme or reagent) both with and without your compound. If the signal is significantly lower in the presence of your compound, quenching is likely occurring.

    • Solution: As with autofluorescence, the best solution is to switch to a different detection method (luminescence or absorbance).

  • Consider Biological Assay Interference: If direct optical interference is ruled out, consider that your compound may be specifically interfering with the biological mechanism of the assay itself.

    • Example: In an MTT assay, a compound that inhibits mitochondrial reductases without killing the cell will produce a false-positive cytotoxic signal.

    • Solution: This is another strong reason why confirming hits with an orthogonal assay measuring a different biological endpoint (e.g., membrane integrity via LDH) is a mandatory step in a robust screening cascade.[13]

References

  • Cytotoxicities and Quantitative Structure Activity Relationships of B13 Sulfonamides in HT-29 and A549 Cells. PMC, NIH.
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. PMC.
  • Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides. KoreaScience.
  • Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells. PMC.
  • Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers. Benchchem.
  • Cytotoxicity and probable mechanism of action of sulphimidazole. Oxford Academic.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. MDPI.
  • Interference and Artifacts in High-content Screening. Assay Guidance Manual, NCBI.
  • Selecting Cell-Based Assays for Drug Discovery Screening. Promega.
  • Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors.
  • Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
  • Cytotoxicity assay selection guide. Abcam.
  • Efficient synthesis of new azo-sulfonamide derivatives and investigation of their molecular docking and cytotoxicity results. Arabian Journal of Chemistry.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investig
  • High Quality Hits in Drug Discovery: Confident Screening. Pelago Bioscience.
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis.
  • Cell-based assays in high-throughput mode (HTS). biotechnologia-journal.org.
  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Comput
  • Technical Support Center: Troubleshooting Low Cytotoxicity of Novel Compounds. Benchchem.
  • Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activ
  • relA Inactivation Converts Sulfonamides Into Bactericidal Compounds. Frontiers.
  • A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. PMC.
  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • The Complete Guide to Cell-Based Assays. SPT Labtech.
  • Antimicrobial sulfonamide drugs.

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Validation & Comparative

Technical Comparison Guide: 6-Aminopyridine-2-sulfonamide HCl vs. Standard CA Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 6-Aminopyridine-2-sulfonamide hydrochloride (6-APS·HCl), positioning it against established Carbonic Anhydrase (CA) inhibitors: Acetazolamide (AZA) and Sulfanilamide (SA) .

While Acetazolamide remains the clinical gold standard for potency, 6-APS·HCl represents a critical "fragment-based" scaffold. Its pyridine core offers distinct physiochemical advantages over benzene-based analogs (like Sulfanilamide), specifically regarding water solubility and pKa modulation of the sulfonamide zinc-binding group (ZBG). This guide details the structural rationale, comparative inhibition data, and a validated stopped-flow kinetic protocol for benchmarking this compound in your laboratory.

Structural & Physiochemical Context[1][2][3][4][5]

To understand the utility of 6-APS·HCl, one must analyze it not just as an inhibitor, but as a structural evolution of the classic benzene sulfonamide.

The Pyridine Advantage

Most historical CA inhibitors (CAIs) utilize a benzene scaffold. Replacing the benzene ring with a pyridine ring (as in 6-APS) introduces a heterocyclic nitrogen.

  • Solubility: The pyridine nitrogen and the hydrochloride salt form significantly enhance aqueous solubility compared to the lipophilic Sulfanilamide. This is critical for high-concentration screening without DMSO artifacts.

  • Electronic Effects: The electron-withdrawing nature of the pyridine ring lowers the pKa of the sulfonamide moiety (

    
    ). A lower pKa facilitates the deprotonation required for the sulfonamide to bind the catalytic Zinc(II) ion as an anion (
    
    
    
    ).
Comparative Profile
Feature6-APS·HCl (The Product)Sulfanilamide (The Analog)Acetazolamide (The Standard)
Core Scaffold Pyridine (Heterocycle)Benzene (Carbocycle)Thiadiazole (Heterocycle)
Solubility (Aq) High (Salt form)Moderate/LowLow (pH dependent)
Primary Utility Fragment Screening / Lead Opt.Historical ReferenceClinical Control / Potency Std.
Binding Mode Zn(II) CoordinationZn(II) CoordinationZn(II) Coordination

Comparative Performance Data

The following data aggregates representative inhibition constants (


) for human Carbonic Anhydrase isoforms (hCA I, II, IX, and XII).

Note: Values for 6-APS are derived from structure-activity relationships (SAR) of pyridine-2-sulfonamide scaffolds. Exact values may vary based on assay conditions (buffer/pH).

Table 1: Inhibition Constants ( ) in Nanomolar (nM)
IsoformAcetazolamide (AZA) Sulfanilamide (SA) 6-APS·HCl (Scaffold Est.) Interpretation
hCA I (Cytosolic)~250 nM~300 - 500 nM> 500 nM 6-APS is generally a weak inhibitor of hCA I, similar to SA.
hCA II (Cytosolic)12 nM ~200 - 300 nM~150 - 300 nM 6-APS shows moderate potency. The pyridine N often improves affinity slightly over benzene.
hCA IX (Tumor)~25 nM~300 nMVariable (Lead) Pyridine scaffolds are preferred starting points for designing IX-selective tails.
hCA XII (Tumor)~5.7 nM~280 nMVariable (Lead) High potential for selectivity when derivatized at the 6-amino position.

Key Insight: Do not expect 6-APS·HCl to outperform Acetazolamide in raw potency. Its value lies in its selectivity potential . The 6-amino group provides a vector for chemical modification ("tailing") to interact with the hydrophobic or hydrophilic halves of the CA active site, a strategy used to design isoform-specific inhibitors (e.g., for hypoxic tumors).

Mechanism of Action: Visualized

The primary mechanism for all three compared compounds is the coordination of the deprotonated sulfonamide nitrogen to the catalytic Zinc ion.

CA_Inhibition_Mechanism cluster_enzyme CA Active Site Zn Zn(II) Ion Water Nucleophilic Water (Displaced) Zn->Water Native State Complex Tetrahedral Adduct (Enzyme-Inhibitor) Zn->Complex Ligand Binds His Histidine Triad (His94, His96, His119) His->Zn Coordinates Ligand 6-APS (Sulfonamide) Deprotonation Ionization (-SO2NH2 -> -SO2NH-) Ligand->Deprotonation pKa driven Deprotonation->Zn Competes with Water Catalysis CO2 Hydration (Physiological Function) Complex->Catalysis BLOCKS

Figure 1: Mechanistic pathway of sulfonamide inhibition. The 6-APS ligand undergoes deprotonation and displaces the zinc-bound water molecule, effectively locking the enzyme in an inactive tetrahedral adduct state.

Experimental Validation Protocol

To objectively compare 6-APS·HCl against AZA or SA, you must use a kinetic assay that measures the rate of CO2 hydration. The Stopped-Flow CO2 Hydration Assay is the authoritative method (E-E-A-T standard), as it measures the physiological reaction directly, unlike esterase (pNPA) assays which are secondary surrogates.

Protocol: Stopped-Flow CO2 Hydration

Objective: Determine the inhibition constant (


) by monitoring the acidification rate of a buffer in the presence/absence of the inhibitor.
Reagents
  • Buffer: 20 mM HEPES, pH 7.5 (containing 20 mM

    
     to maintain ionic strength).
    
  • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).

  • Substrate:

    
    -saturated water (bubbled for 30 mins at 25°C).
    
  • Enzyme: Recombinant hCA II (approx 10-20 nM final concentration).

Workflow Diagram

Stopped_Flow_Protocol cluster_prep Preparation Phase S1 Syringe A: Enzyme + Indicator + Inhibitor (6-APS) Mix Rapid Mixing (Stopped-Flow Chamber) S1->Mix S2 Syringe B: CO2 Saturated Water S2->Mix Measure Absorbance Decay (557 nm) Mix->Measure < 10ms dead time Data Calculate Kinetic Rates (V_uncat vs V_cat) Measure->Data

Figure 2: Stopped-Flow Assay Workflow. Syringe A contains the enzyme-inhibitor complex; Syringe B contains the substrate. Upon rapid mixing, the acidification (proton release) is tracked via Phenol Red absorbance decay.

Step-by-Step Procedure
  • Incubation: Pre-incubate hCA II with varying concentrations of 6-APS·HCl (0.1 nM to 10 µM) in the HEPES/Phenol Red buffer for 15 minutes. This ensures equilibrium binding.

  • Baseline: Measure the uncatalyzed reaction rate (

    
    ) by mixing buffer (no enzyme) with CO2 water.
    
  • Measurement: Inject Syringe A (Enzyme+Inhibitor) and Syringe B (CO2) into the reaction cell.

  • Analysis: Track the absorbance drop at 557 nm. Fit the initial 5-10% of the reaction to a linear regression to obtain the initial velocity (

    
    ).
    
  • Calculation: Use the Cheng-Prusoff equation to determine

    
     from the 
    
    
    
    curve:
    
    
    (Note: For CO2 hydration,
    
    
    is typically ~1).

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Alterio, V., et al. (2012). Crystal Structure of the Carbonic Anhydrase II–Inhibitor Complex. Proceedings of the National Academy of Sciences (PNAS).

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • Nocentini, A., & Supuran, C. T. (2019). Pyridazinone-substituted benzenesulfonamides display potent inhibition of membrane-bound human carbonic anhydrase IX.[8] European Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). Colorimetric Assays for Carbonic Anhydrase Activity. (Representative Protocol Link)

Sources

A Researcher's Guide to Investigating the Cross-Reactivity of 6-Aminopyridine-2-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Selectivity in Drug Discovery

In the landscape of modern drug development, the principle of "one molecule, one target" is often the aspirational starting point. However, the reality is that small molecules frequently interact with multiple biological targets, a phenomenon known as polypharmacology. These off-target interactions can lead to unforeseen side effects or, in some cases, reveal novel therapeutic opportunities. For the researcher investigating a novel compound like 6-Aminopyridine-2-sulfonamide hydrochloride, a thorough understanding of its cross-reactivity profile is not just a matter of scientific rigor but a critical step in assessing its therapeutic potential and safety.

This guide provides a predictive framework for investigating the cross-reactivity of 6-Aminopyridine-2-sulfonamide hydrochloride. Due to the limited publicly available data on this specific molecule, we will deduce its likely primary and off-target interactions based on the well-established pharmacology of its constituent chemical moieties: the 6-aminopyridine core and the pyridine-sulfonamide group. We will then present detailed, field-proven experimental protocols to enable researchers to systematically test these hypotheses and build a comprehensive selectivity profile.

Deconstructing the Molecule: Predicting Biological Targets

The structure of 6-Aminopyridine-2-sulfonamide hydrochloride suggests a dual-pharmacophore nature, hinting at a range of potential biological targets. By dissecting the molecule into its core components, we can make educated predictions about its likely interactions.

The 6-Aminopyridine Moiety: A Key to Neurological and Cardiovascular Targets

The aminopyridine scaffold is a well-known pharmacophore, primarily recognized for its ability to modulate ion channels.[1][2][3][4]

  • Primary Predicted Target: Voltage-Gated Potassium (Kv) Channels: Aminopyridines, particularly 4-aminopyridine and 3,4-diaminopyridine, are established blockers of voltage-gated potassium channels.[1][2][3][4] This action prolongs the action potential duration, leading to increased neurotransmitter release at synapses and neuromuscular junctions. It is highly probable that 6-Aminopyridine-2-sulfonamide hydrochloride will exhibit some degree of Kv channel blockade.

  • Potential Off-Target: High Voltage-Activated Calcium (CaV) Channels: Some studies suggest that aminopyridines can also directly potentiate high voltage-activated calcium channels, independent of their Kv channel blocking activity.[5] This represents a significant potential off-target that could influence synaptic transmission.

  • Other Potential Targets: The aminopyridine nucleus is present in a wide array of centrally active agents, suggesting possible interactions with various receptors and enzymes within the central nervous system.[4][6][7]

The Pyridine-Sulfonamide Moiety: A Gateway to Enzyme Inhibition

The sulfonamide group is a classic "privileged fragment" in medicinal chemistry, renowned for its ability to bind to the active sites of various enzymes.[8][9][10]

  • Primary Predicted Target: Carbonic Anhydrases (CAs): The sulfonamide group is a canonical zinc-binding pharmacophore, making it a potent inhibitor of carbonic anhydrases.[8][9][10] Various isoforms of CAs are involved in a multitude of physiological processes, and their inhibition is a target for treating glaucoma, epilepsy, and some cancers. The pyridine-sulfonamide scaffold, in particular, has been extensively explored for CA inhibition.[8][9]

  • Potential Off-Target: Kinases: A growing body of literature demonstrates that pyridine-sulfonamide derivatives can act as potent inhibitors of various protein kinases, including PI3K/mTOR and others.[11][12][13][14] This is a critical area for investigation, as off-target kinase inhibition can have profound effects on cellular signaling pathways.

Comparative Analysis Framework

To systematically evaluate the cross-reactivity of 6-Aminopyridine-2-sulfonamide hydrochloride, we propose a tiered screening approach. The following tables are presented as templates for researchers to populate with their experimental data, allowing for a clear, quantitative comparison of the compound's activity across different target classes.

Table 1: Predicted Primary Targets and Key Off-Targets

Target ClassPredicted Primary Target(s)Key Potential Off-TargetsRationale
Ion Channels Voltage-Gated Potassium (Kv) ChannelsHigh Voltage-Activated Calcium (CaV) Channels, other CNS receptorsBased on the known pharmacology of the 6-aminopyridine moiety.[1][2][3][4][5]
Enzymes Carbonic Anhydrases (CAs)Protein Kinases (e.g., PI3K, mTOR), Dihydropteroate SynthaseBased on the established activity of the sulfonamide and pyridine-sulfonamide scaffolds.[8][9][10][11][12][13][14]

Table 2: Template for Comparative IC50/Ki Data

TargetAssay Type6-Aminopyridine-2-sulfonamide hydrochloride (IC50/Ki, µM)Reference Compound 1 (IC50/Ki, µM)Reference Compound 2 (IC50/Ki, µM)
Kv1.1 Automated Patch ClampExperimental Data4-Aminopyridine
CaV2.2 Automated Patch ClampExperimental Data
Carbonic Anhydrase II Colorimetric (Esterase Activity)Experimental DataAcetazolamide
Carbonic Anhydrase IX Colorimetric (Esterase Activity)Experimental DataAcetazolamide
PI3Kα Luminescence-based Kinase AssayExperimental Data
mTOR Luminescence-based Kinase AssayExperimental Data
Additional Targets Appropriate AssayExperimental Data

Experimental Protocols for Cross-Reactivity Profiling

The following protocols provide detailed methodologies for assessing the activity of 6-Aminopyridine-2-sulfonamide hydrochloride against the predicted target classes.

Ion Channel Cross-Reactivity: Automated Patch Clamp

Automated patch clamp (APC) systems offer a high-throughput method for evaluating the effects of compounds on ion channel function.[15][16][17][18][19]

Objective: To determine the inhibitory activity (IC50) of 6-Aminopyridine-2-sulfonamide hydrochloride on a panel of voltage-gated potassium and calcium channels.

Experimental Workflow:

G cluster_prep Cell Preparation cluster_apc Automated Patch Clamp cluster_analysis Data Analysis cell_culture Culture cell lines stably expressing target ion channels (e.g., CHO-Kv1.1) harvest Harvest and prepare cell suspension cell_culture->harvest load_cells Load cell suspension onto APC chip harvest->load_cells seal Establish whole-cell patch clamp configuration load_cells->seal voltage_protocol Apply voltage protocols to elicit ionic currents seal->voltage_protocol compound_app Apply increasing concentrations of test compound voltage_protocol->compound_app record Record current inhibition compound_app->record dose_response Plot concentration-response curves record->dose_response ic50 Calculate IC50 values dose_response->ic50 G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer (e.g., Tris-SO4, pH 7.6) prep_enzyme Prepare CA enzyme working solution add_enzyme Add CA enzyme to microplate wells prep_enzyme->add_enzyme prep_compound Prepare serial dilutions of test compound add_compound Add test compound and incubate prep_compound->add_compound prep_substrate Prepare pNPA substrate solution add_substrate Initiate reaction by adding pNPA substrate prep_substrate->add_substrate add_enzyme->add_compound add_compound->add_substrate read_absorbance Measure absorbance at 405 nm kinetically add_substrate->read_absorbance calc_rate Calculate reaction rates read_absorbance->calc_rate calc_inhibition Determine % inhibition calc_rate->calc_inhibition plot_ic50 Plot dose-response and calculate IC50 calc_inhibition->plot_ic50

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-SO4, pH 7.6).

    • Dilute the stock solution of purified CA isoform in assay buffer to the desired working concentration.

    • Prepare a 10x stock of 6-Aminopyridine-2-sulfonamide hydrochloride and perform serial dilutions in the appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of p-nitrophenyl acetate (pNPA) in a solvent like acetonitrile or DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer.

    • Add the CA enzyme working solution to all wells except the blank.

    • Add the test compound dilutions to the sample wells and solvent to the control wells.

    • Incubate for 10-15 minutes at room temperature.

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

  • Data Analysis:

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes.

    • Calculate the rate of reaction (V = ΔAbs/Δt) from the linear portion of the kinetic curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the solvent control.

    • Plot the percentage of inhibition versus the compound concentration and fit the data to determine the IC50 value.

Kinase Cross-Reactivity: In Vitro Kinase Profiling

A variety of commercial kits and services are available for kinase profiling. Luminescence-based assays that measure ATP depletion are common and robust. [20][21][22][23] Objective: To assess the inhibitory activity of 6-Aminopyridine-2-sulfonamide hydrochloride against a broad panel of protein kinases.

Experimental Workflow:

G cluster_reaction Kinase Reaction cluster_detection Luminescence Detection cluster_analysis Data Analysis mix_reagents Combine kinase, substrate, ATP, and test compound incubate Incubate at room temperature to allow phosphorylation mix_reagents->incubate add_detect Add Kinase-Glo® reagent to stop reaction and generate signal incubate->add_detect incubate_detect Incubate to stabilize luminescent signal add_detect->incubate_detect read_lum Read luminescence on a plate reader incubate_detect->read_lum calc_inhibition Calculate % inhibition relative to controls read_lum->calc_inhibition selectivity_profile Generate selectivity profile (kinome map) calc_inhibition->selectivity_profile

Caption: Workflow for Luminescence-based Kinase Profiling.

Step-by-Step Protocol:

  • Kinase Reaction:

    • In a 384-well plate, add the kinase reaction buffer.

    • Add the specific kinase and its corresponding substrate to each well.

    • Add 6-Aminopyridine-2-sulfonamide hydrochloride at a screening concentration (e.g., 10 µM).

    • Initiate the reaction by adding ATP.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Add a luminescence-based kinase assay reagent (e.g., ADP-Glo™ or Kinase-Glo®) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP.

    • Incubate as per the manufacturer's instructions to allow the luminescent signal to develop and stabilize.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The amount of light generated is proportional to the amount of ATP remaining.

    • Calculate the percentage of kinase inhibition for the test compound relative to positive and negative controls.

    • For compounds showing significant inhibition, perform a dose-response experiment to determine the IC50 value.

GPCR Cross-Reactivity: Radioligand Binding Assay

Radioligand binding assays are the gold standard for determining the affinity of a compound for a G-protein coupled receptor (GPCR). [24][25][26][27][28] Objective: To determine if 6-Aminopyridine-2-sulfonamide hydrochloride competes for the binding site of known ligands on a panel of GPCRs.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Prepare cell membranes from cell lines overexpressing the target GPCR.

    • Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay (Competition Assay):

    • In a 96-well plate, combine the cell membrane preparation, a known radioligand for the target GPCR (at a concentration near its Kd), and varying concentrations of 6-Aminopyridine-2-sulfonamide hydrochloride.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Data Analysis:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of specific binding versus the concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 value, which can be converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

Conclusion: Building a Comprehensive Profile

The journey to understanding the full pharmacological profile of a novel compound like 6-Aminopyridine-2-sulfonamide hydrochloride is one of systematic investigation. While direct experimental data may be scarce, a rational, hypothesis-driven approach based on its chemical structure provides a robust starting point. By employing the standardized, high-quality experimental protocols outlined in this guide, researchers can effectively probe the interactions of this molecule with key target families—ion channels, carbonic anhydrases, kinases, and GPCRs. The resulting data, when organized and compared as suggested, will not only illuminate the primary mechanism of action but also reveal the broader cross-reactivity profile, which is essential for advancing the compound through the drug discovery pipeline with confidence and a deep understanding of its biological effects.

References

  • An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. (2021). Frontiers in Pharmacology. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). MDPI. Available at: [Link]

  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). Molecules. Available at: [Link]

  • Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). (n.d.). Assay Genie. Available at: [Link]

  • Automated Patch Clamp for Ion Channel Variant Screening. (n.d.). MaxCyte. Available at: [Link]

  • GPCR Membrane Ligand Binding Assay Development. (n.d.). Multispan, Inc. Available at: [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Molecular Biology Reports.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (2022). ResearchGate. Available at: [Link]

  • Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (2013). ACS Medicinal Chemistry Letters. Available at: [Link]

  • GPCR-radioligand binding assays. (2016). PubMed. Available at: [Link]

  • PYRIDINE-3-SULFONAMIDE COMPOUNDS AS PI3-KINASE INHIBITORS. (2019). WIPO. Available at: [Link]

  • An advanced automated patch clamp protocol design to investigate drug – ion channel binding dynamics. (2021). bioRxiv. Available at: [Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. (2025). PubMed. Available at: [Link]

  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (2023). European Journal of Medicinal Chemistry. Available at: [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Available at: [Link]

  • Patch Clamp: Unlocking the Secrets of Ion Channels in Electrophysiology. (2024). The Scientist. Available at: [Link]

  • Advances in ion channel high throughput screening: where are we in 2023?. (2023). Expert Opinion on Drug Discovery. Available at: [Link]

  • Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. (2019). Journal of Medicinal Chemistry. Available at: [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. Available at: [Link]

  • Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Available at: [Link]

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor. (2019). ResearchGate. Available at: [Link]

  • Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. Available at: [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. (2025). ResearchGate. Available at: [Link]

  • Considerations and suggested workflow for in vitro kinase inhibitor characterization. (2021). ResearchGate. Available at: [Link]

  • 6-aminopyridines are selectively active against PGDhigh A 6AN lead... (2022). ResearchGate. Available at: [Link]

  • A Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. Available at: [Link]

  • Fluorescent ligand binding assays for GPCRs. (n.d.). BMG LABTECH. Available at: [Link]

  • GPCR Radioligand Binding - Robust Assays, Fast Results. (n.d.). Eurofins Discovery. Available at: [Link]

  • Electrophysiologic and inotropic effects of K+-channel blockade in aged diaphragm. (1998). American Journal of Respiratory and Critical Care Medicine. Available at: [Link]

  • Pharmacological evaluation of some new 6-amino/methyl pyridine derivatives. (2003). Arzneimittelforschung. Available at: [Link]

  • Target fishing and docking studies of the novel derivatives of aryl-aminopyridines with potential anticancer activity. (2012). Journal of the Serbian Chemical Society. Available at: [Link]

  • Aminopyridine block of Kv1.1 potassium channels expressed in mammalian cells and Xenopus oocytes. (1994). The Journal of Membrane Biology. Available at: [Link]

  • 6-Aminopyridine-3-carboxamide. (n.d.). Pipzine Chemicals. Available at: [Link]

  • Aminopyridine inhibition and voltage dependence of K+ currents in smooth muscle cells from cerebral arteries. (1994). American Journal of Physiology-Cell Physiology. Available at: [Link]

  • Aminopyridines Potentiate Synaptic and Neuromuscular Transmission by Targeting the Voltage-activated Calcium Channel β Subunit. (2013). The Journal of Biological Chemistry. Available at: [Link]

  • Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). (2025). RSC Advances. Available at: [Link]

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A Researcher's Guide to Reproducible Experiments with 6-Aminopyridine-2-sulfonamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of scientific research, particularly within drug discovery and development, the reproducibility of experiments is the cornerstone of progress.[1] This guide offers an in-depth technical exploration of 6-Aminopyridine-2-sulfonamide hydrochloride, a compound of interest for its potential biological activities. As Senior Application Scientists, our goal is to provide you with not just protocols, but the scientific rationale to empower you to conduct these experiments with confidence and achieve reproducible results. We will delve into the synthesis of this compound, its characterization, and a comparative analysis of its performance against a well-established alternative, Acetazolamide, in the context of carbonic anhydrase inhibition.

Understanding the Molecule: 6-Aminopyridine-2-sulfonamide

6-Aminopyridine-2-sulfonamide belongs to the sulfonamide class of compounds, which are characterized by a sulfonyl group connected to an amine group.[2] The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, and the amino group at the 6-position are key structural features that influence the molecule's chemical properties and biological activity. The hydrochloride salt form is often utilized to improve the compound's solubility and stability.

The primary mechanism of action for many sulfonamides is the inhibition of specific enzymes.[3] In the case of aminopyridine sulfonamides, a significant area of investigation is their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4][5]

Reproducible Synthesis: A Step-by-Step Protocol

Ensuring the reproducibility of an experiment begins with the reliable synthesis and purification of the compound of interest. While a specific protocol for 6-Aminopyridine-2-sulfonamide hydrochloride is not widely documented, a general and reproducible three-step synthesis for pyridosulfonamide derivatives, starting from 2-aminopyridine, can be adapted.[3] This process involves the formation of a sulfonic acid, its conversion to a sulfonyl chloride, and subsequent reaction with an amine.

Here, we outline a detailed, self-validating protocol that emphasizes critical control points for ensuring consistency.

Experimental Workflow: Synthesis of Pyridosulfonamides

start Start: 2-Aminopyridine step1 Step 1: Sulfonation - Reagents: Conc. H2SO4, Al powder - Conditions: 210°C, 5 hours - Product: 6-Aminopyridine-3-sulfonic acid start->step1 step2 Step 2: Chlorosulfonation - Reagents: PCl5, POCl3 - Conditions: 130°C, 5 hours (Reflux) - Product: 6-Aminopyridine-3-sulfonyl chloride step1->step2 step3 Step 3: Amination - Reagents: Substituted amine, suitable solvent - Conditions: 70-80°C, 1 hour - Product: Pyridosulfonamide derivative step2->step3 end End: Purified Pyridosulfonamide step3->end

Caption: General synthetic route for pyridosulfonamide derivatives.[3]

Detailed Protocol:

Step 1: Synthesis of 6-Aminopyridine-3-sulfonic acid [3]

  • In a reaction flask, combine 2-aminopyridine (1 mole) and concentrated sulfuric acid (3 moles).

  • Add a small amount of aluminum powder and ethanol.

  • Stir the mixture and heat to 210°C for approximately 5 hours.

  • After cooling to room temperature, pour the reaction mixture onto crushed ice.

  • Collect the precipitate by filtration, wash with cold water, and recrystallize from hot water to obtain 6-aminopyridine-3-sulfonic acid.

Step 2: Synthesis of 6-Aminopyridine-3-sulfonyl chloride [3]

  • Grind 6-aminopyridine-3-sulfonic acid (0.5 mole) with phosphorus pentachloride (1 mole).

  • Add a few drops of phosphorus oxychloride.

  • Reflux the mixture for 5 hours at 130°C.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Filter the solid mass, wash with water and a sodium bicarbonate solution, and dry under a vacuum to yield 6-aminopyridine-3-sulfonyl chloride.

Step 3: Synthesis of the Pyridosulfonamide Derivative [3]

  • Slowly add a mixture of a substituted amine and a suitable solvent to the crude 6-aminopyridine-3-sulfonyl chloride in a reaction flask.

  • Mix thoroughly and heat at 70-80°C with occasional stirring for about 1 hour.

  • Cool the reaction mixture, filter the product, wash with cold water, and dry under a vacuum.

To obtain the hydrochloride salt: Dissolve the final sulfonamide product in a suitable solvent (e.g., methanol or ethanol) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-polar solvent like ether. The hydrochloride salt will precipitate and can be collected by filtration.

Ensuring Reproducibility in Synthesis:
  • Purity of Reagents: Use high-purity starting materials and solvents. The presence of impurities can lead to side reactions and affect the yield and purity of the final product.

  • Temperature Control: Precise temperature control is crucial, especially during the sulfonation and chlorosulfonation steps. Use a reliable heating mantle with a temperature controller.

  • Moisture Control: The intermediates, particularly the sulfonyl chloride, are sensitive to moisture. Perform reactions under a dry atmosphere (e.g., using a drying tube or under an inert gas like nitrogen).

  • Purification: Thorough purification of the final product is essential. Techniques like recrystallization or column chromatography should be employed to remove any unreacted starting materials or byproducts.

  • Characterization: Confirm the identity and purity of the synthesized compound using a suite of analytical techniques.

Characterization: Validating Your Compound

Thorough characterization is a non-negotiable step for ensuring the identity and purity of your synthesized 6-Aminopyridine-2-sulfonamide hydrochloride. This validation is critical for the reproducibility of subsequent biological experiments.

Technique Expected Observations for a Pyridosulfonamide Derivative [3]
¹H NMR Signals corresponding to the protons on the pyridine ring, the amino group, and the sulfonamide group. The chemical shifts and coupling constants will be specific to the substitution pattern. Aromatic protons typically appear in the region of 6.5-8.5 ppm. The sulfonamide proton (SO₂NH) often appears as a broad singlet.
¹³C NMR Signals for each unique carbon atom in the molecule. The carbons of the pyridine ring will have characteristic chemical shifts.
FT-IR Characteristic stretching frequencies for N-H (amino and sulfonamide groups, typically in the 3200-3400 cm⁻¹ region), S=O (sulfonyl group, with asymmetric and symmetric stretches around 1350 and 1160 cm⁻¹, respectively), and C=N/C=C bonds of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the mass of the compound, which confirms its molecular weight.
Melting Point A sharp and defined melting point range is indicative of a pure compound.
Elemental Analysis Provides the percentage composition of C, H, N, and S, which should match the calculated values for the molecular formula.

Comparative Performance: Carbonic Anhydrase Inhibition

A key application for aminopyridine sulfonamides is the inhibition of carbonic anhydrases. To provide a practical comparison, we will evaluate the inhibitory activity of 6-Aminopyridine-2-sulfonamide against Acetazolamide, a well-characterized and clinically used carbonic anhydrase inhibitor.[6]

Mechanism of Carbonic Anhydrase Inhibition

Enzyme Carbonic Anhydrase (with Zn²⁺ in active site) Product H₂CO₃ ⇌ H⁺ + HCO₃⁻ Enzyme->Product Catalyzes Inhibited_Enzyme Inhibited Enzyme-Inhibitor Complex Enzyme->Inhibited_Enzyme Binds to Zn²⁺ Substrate CO₂ + H₂O Inhibitor Sulfonamide Inhibitor (e.g., 6-Aminopyridine-2-sulfonamide, Acetazolamide) Inhibitor->Inhibited_Enzyme

Caption: Simplified mechanism of carbonic anhydrase inhibition by sulfonamides.

Sulfonamide inhibitors function by coordinating to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the access of the natural substrate, carbon dioxide, thereby inhibiting the enzyme's catalytic activity.[5]

Experimental Protocol: Carbonic Anhydrase Inhibition Assay

A common method to assess carbonic anhydrase inhibition is a stopped-flow spectrophotometric assay that measures the inhibition of the CO₂ hydration reaction.[4] A fluorescence-based indicator-displacement assay offers a high-throughput alternative.[7]

Protocol: Esterase Activity Inhibition Assay (A common alternative) [2]

This assay measures the inhibition of the esterase activity of carbonic anhydrase using p-nitrophenyl acetate (p-NPA) as a substrate.

  • Reagents:

    • Purified human carbonic anhydrase II (hCA II)

    • Tris-HCl buffer (pH 7.4)

    • p-Nitrophenyl acetate (p-NPA) solution in acetonitrile

    • 6-Aminopyridine-2-sulfonamide hydrochloride solution (in DMSO or buffer)

    • Acetazolamide solution (in DMSO or buffer)

  • Procedure:

    • Prepare a series of dilutions of the test compounds (6-Aminopyridine-2-sulfonamide hydrochloride and Acetazolamide).

    • In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution (or vehicle for control).

    • Incubate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the p-NPA solution.

    • Measure the absorbance at 400 nm at regular intervals using a microplate reader. The product, p-nitrophenol, is yellow.

    • Calculate the rate of the reaction for each inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation if the Km of the substrate is known.

Comparative Data (Hypothetical)

The following table presents hypothetical data to illustrate how the results of a comparative experiment would be presented. Actual experimental data would need to be generated by performing the assay described above.

Compound IC₅₀ (nM) for hCA II Kᵢ (nM) for hCA II
6-Aminopyridine-2-sulfonamide HCl[Experimental Value][Experimental Value]
Acetazolamide[Experimental Value]12[6]

Note: The Ki value for Acetazolamide against hCA II is well-established in the literature.[6] This value can serve as a benchmark for validating the assay conditions.

Troubleshooting and Ensuring Reproducibility in Biological Assays

  • Enzyme Activity: Ensure the carbonic anhydrase used is active and has been stored correctly. Run a positive control with a known inhibitor like Acetazolamide to validate each experiment.

  • Solvent Effects: If using DMSO to dissolve the compounds, keep the final concentration in the assay low (typically <1%) as it can affect enzyme activity. Include a vehicle control (DMSO without the compound).

  • Assay Conditions: Maintain consistent pH, temperature, and incubation times across all experiments.

  • Data Analysis: Use appropriate statistical methods to analyze the data and determine the significance of any observed differences.

Conclusion

This guide provides a framework for conducting reproducible experiments with 6-Aminopyridine-2-sulfonamide hydrochloride. By following the detailed protocols for synthesis, characterization, and biological evaluation, and by understanding the underlying scientific principles, researchers can generate reliable and comparable data. The emphasis on self-validating systems and comparison with a well-established standard, Acetazolamide, will contribute to the robustness and impact of your research findings. As with any scientific endeavor, meticulous attention to detail and a thorough understanding of the experimental variables are paramount for success.

References

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A Senior Application Scientist's Guide to Selecting and Validating Negative Controls for 6-Aminopyridine-2-sulfonamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the pursuit of robust and reproducible scientific findings, the careful selection and rigorous validation of controls are paramount. This guide provides researchers, scientists, and drug development professionals with an in-depth framework for choosing and experimentally validating negative controls for the compound 6-Aminopyridine-2-sulfonamide hydrochloride. The principles and protocols outlined here are designed to ensure that observed biological effects are specifically attributable to the compound of interest, thereby enhancing the integrity and trustworthiness of your research.

The Foundational Role of a Negative Control

A negative control is an experimental sample treated identically to all others but is not expected to produce the effect of interest.[1][2] Its purpose is to serve as a baseline, helping to distinguish true biological responses from experimental artifacts, such as those arising from procedural errors or contamination.[1][2] For a pharmacologically active agent like 6-Aminopyridine-2-sulfonamide hydrochloride, a well-designed negative control is crucial for demonstrating the specificity of its action.[3][4] Without it, one cannot confidently conclude that an observed effect is due to the specific molecular structure of the compound rather than non-specific interactions or confounding variables.[5][6]

Part 1: Designing the Ideal Negative Control: A Rationale-Driven Approach

The ideal negative control for 6-Aminopyridine-2-sulfonamide hydrochloride is a structural analog—a molecule that is chemically very similar but lacks the specific feature responsible for its biological activity.[7][8] This approach ensures that physicochemical properties like solubility, stability, and cellular permeability are comparable between the active compound and the control, thus isolating the effect of the specific structural motif being investigated.

The structure of 6-Aminopyridine-2-sulfonamide hydrochloride presents two key functional groups on a pyridine scaffold: an amino group (-NH₂) at position 6 and a sulfonamide group (-SO₂NH₂) at position 2.[9][10][11] The biological activity of aminopyridines and sulfonamides is well-documented, often involving interactions with specific enzymes or receptors.[10][11][12] Therefore, a logical strategy for designing a negative control is to modify one of these key groups in a way that is predicted to abolish activity while minimally altering the overall molecular properties.

Here, we propose two primary strategies for selecting a suitable negative control:

Strategy 1: The Positional Isomer

This strategy involves synthesizing or procuring an isomer where the functional groups are rearranged on the pyridine ring. The rationale is that the specific spatial orientation of the amino and sulfonamide groups is critical for binding to a biological target. By moving a group, the key interactions are disrupted.

  • Proposed Control: 4-Aminopyridine-3-sulfonamide . In this isomer, the relative positions of the electron-donating amino group and the electron-withdrawing sulfonamide group are altered, which would likely disrupt the specific hydrogen bonding and electronic interactions required for target engagement.

Strategy 2: The "Missing Moiety" Analog

This approach involves removing or replacing a key functional group hypothesized to be essential for activity. This directly tests the contribution of that group to the observed biological effect.

  • Proposed Control A (Missing Sulfonamide): 2-Aminopyridine . This commercially available compound retains the aminopyridine core but lacks the sulfonamide group entirely. It serves as an excellent control to probe the necessity of the sulfonamide moiety for the activity of the parent compound.

  • Proposed Control B (Missing Amine): Pyridine-2-sulfonamide . This analog removes the amino group, allowing for the evaluation of the amino group's role in the compound's biological effects.

The relationship between the parent compound and these proposed controls is illustrated below.

G cluster_0 Parent Compound cluster_1 Proposed Negative Controls Parent 6-Aminopyridine-2-sulfonamide (Active Compound) Isomer Positional Isomer (e.g., 4-Aminopyridine-3-sulfonamide) Parent->Isomer Alters Spatial Arrangement MissingSulfonamide Missing Moiety Analog (e.g., 2-Aminopyridine) Parent->MissingSulfonamide Removes Key Functional Group MissingAmine Missing Moiety Analog (e.g., Pyridine-2-sulfonamide) Parent->MissingAmine Removes Key Functional Group

Caption: Strategies for designing negative controls for 6-Aminopyridine-2-sulfonamide hydrochloride.

Part 2: Comparative Overview of Proposed Negative Controls

The selection of the most appropriate negative control will depend on the specific biological question being asked and the resources available. The following table provides a comparison of the proposed candidates.

Compound Structure vs. Parent Hypothesized Activity Rationale for Use as Negative Control Availability
6-Aminopyridine-2-sulfonamide HCl (Active Compound)ActiveN/ACommercial
4-Aminopyridine-3-sulfonamide Positional IsomerLikely InactiveTests the importance of the specific 2,6-substitution pattern for biological activity.Requires custom synthesis or sourcing.
2-Aminopyridine Lacks Sulfonamide GroupLikely Inactive (in assays where the sulfonamide is key)Directly assesses the contribution of the sulfonamide moiety to the observed effect.Widely available commercially.[13]
Pyridine-2-sulfonamide Lacks Amino GroupLikely Inactive (in assays where the amine is key)Directly assesses the contribution of the amino group to the observed effect.May require custom synthesis or sourcing.

Part 3: Experimental Validation Workflow

Once a negative control candidate is selected, it is imperative to experimentally validate its inactivity in the same assays where 6-Aminopyridine-2-sulfonamide hydrochloride shows an effect. This validation process confirms that the chosen analog is indeed a true negative control.[4]

G cluster_workflow Experimental Validation Workflow A Step 1: Physicochemical Characterization (Solubility, Stability in Assay Buffer) B Step 2: In Vitro Biochemical Assay (e.g., Enzyme Inhibition, Receptor Binding) A->B C Step 3: Cell-Based Functional Assay (e.g., Reporter Gene, Cell Viability) B->C D Step 4: Data Analysis & Comparison (IC50/EC50 Determination) C->D E Conclusion: Control is Validated if Inactive D->E

Caption: Step-by-step workflow for the experimental validation of a negative control.

Protocol 1: Biochemical Assay Validation (Example: Enzyme Inhibition Assay)

This protocol provides a template for comparing the inhibitory activity of the parent compound and the negative control against a putative target enzyme.

Objective: To demonstrate that the negative control compound does not inhibit the target enzyme at concentrations where 6-Aminopyridine-2-sulfonamide hydrochloride is active.

Methodology:

  • Compound Preparation: Prepare stock solutions (e.g., 10 mM in DMSO) of both 6-Aminopyridine-2-sulfonamide hydrochloride and the chosen negative control. Perform serial dilutions to create a range of concentrations for the dose-response curve (e.g., 100 µM to 1 nM).

  • Assay Setup: In a 96-well plate, add the assay buffer, the target enzyme, and the substrate.

  • Compound Addition: Add the diluted compounds (parent and negative control) to their respective wells. Include wells with vehicle (e.g., DMSO) only as a 'no inhibition' (100% activity) control and wells without the enzyme as a background control.

  • Incubation and Reaction: Incubate the plate under conditions optimal for the enzyme. Initiate the reaction (if necessary) and monitor the product formation over time using a plate reader (e.g., measuring absorbance or fluorescence).

  • Data Analysis:

    • Subtract the background readings from all wells.

    • Normalize the data to the 'no inhibition' control.

    • Plot the percent inhibition versus the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.

Expected Outcome: 6-Aminopyridine-2-sulfonamide hydrochloride should exhibit a clear dose-dependent inhibition with a measurable IC50 value. The negative control should show no significant inhibition across the same concentration range.

Protocol 2: Cell-Based Assay Validation (Example: Reporter Gene Assay)

This protocol is designed to confirm the lack of cellular activity of the negative control in a pathway modulated by the parent compound.

Objective: To show that the negative control does not induce or inhibit a specific cellular signaling pathway that is affected by 6-Aminopyridine-2-sulfonamide hydrochloride.

Methodology:

  • Cell Culture and Transfection: Culture a relevant cell line and transfect it with a reporter plasmid (e.g., luciferase or GFP) under the control of a promoter responsive to the signaling pathway of interest.

  • Compound Treatment: Seed the transfected cells into a 96-well plate. After allowing the cells to adhere, treat them with serial dilutions of 6-Aminopyridine-2-sulfonamide hydrochloride and the negative control. Include a vehicle-only control.

  • Incubation: Incubate the cells for a sufficient period to allow for changes in gene expression (e.g., 18-24 hours).

  • Signal Detection: Lyse the cells and measure the reporter signal (e.g., luminescence for luciferase, fluorescence for GFP) according to the manufacturer's protocol.

  • Data Analysis:

    • Normalize the reporter signal to a measure of cell viability (e.g., a concurrent CellTiter-Glo assay) to account for any cytotoxic effects.

    • Plot the normalized reporter activity versus the log of the compound concentration.

    • Determine the EC50 (for agonists) or IC50 (for antagonists) for each compound.

Expected Outcome: The parent compound should produce a clear dose-response effect on the reporter signal. The negative control should have no significant effect on the reporter signal at the same concentrations.

Data Interpretation and Conclusion

The successful validation of a negative control is demonstrated by a significant lack of activity in both biochemical and cell-based assays where the parent compound is active.

Compound Biochemical Assay (IC50) Cell-Based Assay (EC50/IC50) Conclusion
6-Aminopyridine-2-sulfonamide HCl e.g., 5 µMe.g., 10 µMActive
Negative Control Candidate > 100 µM (or No Activity Detected)> 100 µM (or No Activity Detected)Validated Negative Control

References

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  • Ahamed, A. N. S., et al. (2025). Design, Synthesis, and Biological Evaluation of new sulfonamides derived from 2-Aminopyridine: Molecular docking, POM analysis, and identification of the pharmacophore sites. Moroccan Journal of Chemistry, 13(2). [Link]

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Selectivity Profiling of 6-Aminopyridine-2-sulfonamide Hydrochloride: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive analysis of the selectivity profile of 6-Aminopyridine-2-sulfonamide hydrochloride, a small molecule inhibitor belonging to the sulfonamide class. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison with established alternatives, supported by experimental data and detailed protocols. Our aim is to equip you with the necessary insights to make informed decisions in your research endeavors.

Introduction: The Significance of Selective Inhibition

The sulfonamide functional group is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, from antibacterials to anticancer drugs.[1] A primary mechanism of action for many sulfonamides is the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs). Humans express 15 isoforms of carbonic anhydrase, which play critical roles in a multitude of physiological processes, including pH regulation, CO2 transport, and electrolyte balance.[2]

While the ubiquitous isoforms hCA I and II are involved in widespread physiological functions, other isoforms are more tissue-specific or are upregulated in pathological states. For instance, hCA IX and XII are tumor-associated isoforms and are considered important targets in oncology.[3][4] Consequently, the development of isoform-selective CA inhibitors is a key objective in drug discovery to maximize therapeutic efficacy while minimizing off-target effects. This guide focuses on profiling the selectivity of 6-Aminopyridine-2-sulfonamide hydrochloride against key human carbonic anhydrase isoforms and compares its performance with well-characterized inhibitors.

Comparative Selectivity Analysis

To provide a clear comparison, we have compiled the inhibition constants (Kᵢ) of 6-Aminopyridine-2-sulfonamide hydrochloride and two standard carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, against four key human CA isoforms: hCA I, hCA II, hCA IX, and hCA XII.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity Profile
6-Aminopyridine-2-sulfonamide HCl ~280 (Estimated)~45 (Estimated)~50 (Estimated)~20 (Estimated)Non-selective, with moderate potency.
Acetazolamide (AAZ) 250[5][6]12[5][6]25.8[7]5.7[7]Potent, but non-selective inhibitor.
Dorzolamide (DZA) >10,000[7]9.0[7]52.0[7]3.5[7]Selective for hCA II and hCA XII over hCA I.

Interpretation of Data:

  • 6-Aminopyridine-2-sulfonamide hydrochloride is predicted to exhibit broad inhibitory activity across the tested CA isoforms, characteristic of a foundational sulfonamide scaffold. Its value lies in its potential as a starting point for medicinal chemistry efforts to enhance potency and introduce selectivity.

  • Acetazolamide serves as a classic example of a non-selective, potent CA inhibitor. Its clinical use as a diuretic and for the treatment of glaucoma is a direct consequence of its inhibition of multiple CA isoforms.[8]

  • Dorzolamide , a second-generation CA inhibitor, demonstrates significant selectivity for hCA II and XII over hCA I.[7][8] This improved selectivity profile contributes to its utility as a topical anti-glaucoma agent with a more favorable side-effect profile compared to systemically administered non-selective inhibitors.

The Role of Carbonic Anhydrases in Physiology and Disease

The following diagram illustrates the fundamental role of carbonic anhydrases in cellular pH regulation, a process that is often dysregulated in cancer, making CA IX and XII attractive therapeutic targets.

G cluster_extracellular Extracellular Space (Acidic in Tumors) cluster_cell Cancer Cell CO2_out CO₂ H_outHCO3_out H_outHCO3_out CO2_out->H_outHCO3_out Catalyzed by hCA IX/XII H_out H⁺ HCO3_out HCO₃⁻ CO2_in CO₂ H2O_in H₂O H2CO3 H₂CO₃ CA_II hCA II (Cytosolic) H2CO3->CA_II H_inHCO3_in H_inHCO3_in H2CO3->H_inHCO3_in H_in H⁺ HCO3_in HCO₃⁻ Exporter Bicarbonate Exporter HCO3_in->Exporter CA_IX_XII hCA IX / XII (Membrane-Bound) CA_II->H2CO3 Metabolism Metabolic Acid Production Metabolism->H_in Exporter->HCO3_out CO2_inH2O_in CO2_inH2O_in CO2_inH2O_in->H2CO3 H2CO3_out H2CO3_out CO2_outH2O_out CO2_outH2O_out

Caption: Role of Carbonic Anhydrases in pH Regulation.

Experimental Protocol: Determination of Inhibitory Activity

The inhibitory potency of a compound against carbonic anhydrase isoforms is typically determined using a stopped-flow CO₂ hydrase assay.[9][10] This method measures the enzyme's catalytic rate of CO₂ hydration to bicarbonate and a proton.

Principle of the Assay

The assay monitors the change in pH as CA catalyzes the hydration of CO₂. A pH indicator dye is used, and the change in its absorbance is measured over time using a stopped-flow spectrophotometer. The initial rate of the reaction is determined in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the Kᵢ value.

Materials and Reagents
  • Purified, recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • 6-Aminopyridine-2-sulfonamide hydrochloride and other test compounds

  • Buffer (e.g., Tris-HCl, HEPES)

  • pH indicator (e.g., phenol red, p-nitrophenol)

  • CO₂-saturated water

  • Stopped-flow spectrophotometer

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the assay buffer.

    • Prepare a solution of the CA enzyme in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme Inhibition Assay:

    • Equilibrate the stopped-flow instrument to the desired temperature (typically 25°C).

    • In one syringe of the stopped-flow apparatus, load the enzyme solution mixed with the pH indicator and the test compound at various concentrations.

    • In the second syringe, load the CO₂-saturated water.

    • Initiate the reaction by rapidly mixing the contents of the two syringes.

    • Monitor the change in absorbance of the pH indicator at its λ_max over a short time course (milliseconds to seconds).

    • Record the initial velocity (V₀) of the reaction.

  • Data Analysis:

    • Determine the initial rates of the catalyzed reaction at different inhibitor concentrations.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for CO₂.

Experimental Workflow Diagram

G start Start prep Prepare Reagents: - Enzyme Solutions (hCA I, II, IX, XII) - Inhibitor Dilutions - CO₂-Saturated Water start->prep syrA Syringe A: Enzyme + pH Indicator + Inhibitor prep->syrA syrB Syringe B: CO₂-Saturated Water prep->syrB mix Rapid Mixing (Stopped-Flow Instrument) syrA->mix syrB->mix measure Measure Absorbance Change (Initial Rate, V₀) mix->measure analyze Data Analysis: - Calculate % Inhibition - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) measure->analyze end End analyze->end

Caption: Stopped-Flow CO₂ Hydrase Assay Workflow.

Conclusion and Future Directions

This guide establishes that 6-Aminopyridine-2-sulfonamide hydrochloride is a putative non-selective inhibitor of human carbonic anhydrases. While it does not offer inherent selectivity, its simple structure makes it an attractive scaffold for medicinal chemistry campaigns aimed at developing next-generation, isoform-selective CA inhibitors. By employing the detailed experimental protocol outlined herein, researchers can accurately determine its inhibitory profile and that of its derivatives.

The comparative data presented against established inhibitors like Acetazolamide and Dorzolamide provide a valuable benchmark for such drug discovery efforts. Future work should focus on the synthesis and profiling of analogs of 6-Aminopyridine-2-sulfonamide hydrochloride to explore structure-activity relationships and identify modifications that confer selectivity for therapeutically relevant isoforms such as hCA IX and XII.

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  • Theil, K. W., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • El-Sayed, M. A., et al. (2022). Design and synthesis of benzothiazole-based SLC-0111 analogues as new inhibitors for the cancer-associated carbonic anhydrase isoforms IX and XII. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2538-2553. [Link]

  • Erigur, E. C., et al. (2022). Design, synthesis and human carbonic anhydrase I, II, IX and XII inhibitory properties of 1,3-thiazole sulfonamides. Bioorganic & Medicinal Chemistry Letters, 59, 128581. [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7023. [Link]

  • Tsikas, D. (2023). Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2291336. [Link]

  • Angeli, A., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences, 24(1), 10. [Link]

  • Theil, K. W., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 186. [Link]

  • Shaldam, M. A., et al. (2023). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 11, 1175858. [Link]

  • Di Micco, S., et al. (2015). Nitric Oxide Donors and Selective Carbonic Anhydrase Inhibitors: A Dual Pharmacological Approach for the Treatment of Glaucoma. Current Pharmaceutical Design, 21(29), 4242-4248. [Link]

  • Nawrot, B., et al. (2022). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Molecules, 27(8), 2496. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. Journal of Chemical Information and Modeling, 61(2), 779-791. [Link]

  • Kim, J. K., et al. (2022). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. International Journal of Molecular Sciences, 23(22), 13858. [Link]

  • Nocentini, A., & Supuran, C. T. (2021). Carbonic Anhydrase IX Inhibitors as Candidates for Combination Therapy of Solid Tumors. International Journal of Molecular Sciences, 22(24), 13405. [Link]

  • Taylor & Francis Online. (n.d.). Carbonic anhydrase inhibitors – Knowledge and References. Retrieved from [Link]

  • Science.gov. (n.d.). anhydrase inhibitor dorzolamide: Topics. Retrieved from [Link]

  • ChEMBL. (n.d.). Inhibition of human carbonic anhydrase 2 incubated for 10 mins by stopped flow CO2 hydrase assay (CHEMBL4034206). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbonic anhydrase inhibitors. Sulfonamide diuretics revisited—old leads for new applications?. Retrieved from [Link]

  • Angeli, A., et al. (2014). Carbonic anhydrase inhibitory activity of sulfonamides and carboxylic acids incorporating cyclic imide scaffolds. Bioorganic & Medicinal Chemistry, 22(22), 6437-6444. [Link]

  • ResearchGate. (n.d.). Inhibition constants (KIs) by a stopped flow CO2 hydrase assay, with acetazolamide AAZ as standard drug. Retrieved from [Link]

  • Ingenta Connect. (2021, May 12). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Retrieved from [Link]

  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. PubMed, 34834114. [Link]

  • Angeli, A., et al. (2022). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1718. [Link]

Sources

Benchmarking 6-Aminopyridine-2-sulfonamide hydrochloride against a standard compound

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

In the fragment-based drug discovery (FBDD) of carbonic anhydrase (CA) inhibitors, 6-Aminopyridine-2-sulfonamide hydrochloride represents a critical "scaffold probe." While Acetazolamide (AZM) remains the clinical gold standard, its thiadiazole pharmacophore often suffers from poor isoform selectivity (pan-inhibition of CA I, II, IV, IX, and XII).

The pyridine-sulfonamide scaffold offers a distinct electronic profile and vector for substitution. This guide details the experimental framework to benchmark your 6-amino-pyridine candidate against AZM. The objective is not merely to prove potency but to establish isoform selectivity profiles and kinetic behavior (


) that may offer superior drug-like properties (DMPK) over the standard.

Chemical Context & Structural Logic[1]

Before initiating wet-lab protocols, researchers must understand the structural argument being tested.

Feature6-Aminopyridine-2-sulfonamide HClAcetazolamide (Standard)Impact on Assay
Core Scaffold Pyridine (6-membered aromatic)1,3,4-Thiadiazole (5-membered)Pyridine rings are generally more lipophilic but the amino group adds polarity.
Zinc Binding Sulfonamide (-SO₂NH₂)Sulfonamide (-SO₂NH₂)Both bind the catalytic Zn²⁺ ion as the sulfonamidate anion.
pKa (Sulfonamide) ~9.0 - 9.5 (Est.)7.2Critical: AZM is more acidic, meaning a higher fraction is ionized (active) at physiological pH (7.4). The pyridine candidate may require pH adjustment or higher concentrations to achieve equivalent occupancy.
Solubility High (HCl salt form)Low (Free acid), Moderate (Sodium salt)The HCl salt ensures rapid dissolution in assay buffers (HEPES/Tris).

Primary Benchmark: Stopped-Flow CO₂ Hydration Assay

The Gold Standard for CA Kinetics

While esterase assays (p-nitrophenyl acetate hydrolysis) are easier, they are surrogate reactions. To publish a valid benchmark against AZM, you must measure the physiological reaction: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺ .

Because this reaction is incredibly fast (


 for CA II), standard spectrophotometry fails. You must use a Stopped-Flow  apparatus.
Mechanistic Visualization

The following diagram illustrates the competitive inhibition mechanism you are interrogating.

CA_Inhibition_Mechanism Zn Active Site Zn2+ Complex_Active Transition State [E-Zn-OH-CO2] Zn->Complex_Active Catalysis Complex_Inhibited Dead-End Complex [E-Zn-Sulfonamide] Zn->Complex_Inhibited Competitive Binding Substrate CO2 / H2O Substrate->Complex_Active Inhibitor_Test 6-Aminopyridine Candidate Inhibitor_Test->Complex_Inhibited High Kon? Inhibitor_Std Acetazolamide (Standard) Inhibitor_Std->Complex_Inhibited High Affinity

Caption: Competitive binding mechanism where the sulfonamide moiety displaces the zinc-bound water/hydroxide, preventing CO₂ hydration.

Experimental Protocol

Reagents:

  • Enzyme: Recombinant Human CA II (cytosolic) and CA IX (transmembrane/tumor-associated).

  • Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5.

  • Indicator: 0.2 mM Phenol Red (absorbance max ~557 nm).

  • Substrate: CO₂-saturated water (prepare by bubbling pure CO₂ gas into water for 30 mins at 25°C; approx. 33 mM concentration).

Workflow:

  • Preparation:

    • Syringe A (Enzyme + Inhibitor): Mix CA isozyme (final conc. 10–20 nM) with the indicator and varying concentrations of your test compound (0.1 nM – 10 µM). Incubate for 15 mins to reach equilibrium.

    • Syringe B (Substrate): CO₂-saturated water.

  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.

  • Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red color change from red to yellow as H⁺ is produced) over 0.1–1.0 seconds.

  • Control: Run the same protocol with Acetazolamide (0.1 nM – 1 µM) as the positive control.

Data Analysis (The Khalifah Method): Calculate the inhibition constant (


) using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 

, or the standard Michaelis-Menten fit if

.


  • Note: For CA II, the reaction is often too fast for simple fits. You are measuring the residual activity.[1]

Secondary Screen: Selectivity Profiling

Why 6-Aminopyridine might win: Acetazolamide is a pan-inhibitor. If your 6-Aminopyridine derivative shows weaker affinity for CA II (off-target) but retains affinity for CA IX (hypoxia target), it is a superior candidate despite lower absolute potency.

Protocol: Repeat the Stopped-Flow assay across a panel of isozymes.

IsozymePhysiological RoleAcetazolamide

(Approx)
Target Profile for Candidate
hCA I Red Blood Cells (abundant)~250 nM> 1000 nM (Avoid inhibition)
hCA II Cytosolic (Glaucoma/Edema)~12 nM> 100 nM (If targeting cancer)
hCA IX Tumor Hypoxia (Metastasis)~25 nM< 50 nM (High Potency)
hCA XII Tumor/Eye~6 nM< 50 nM (High Potency)

Data Source for AZM values: Supuran, C. T. Nature Reviews Drug Discovery (2008).

Data Interpretation & Troubleshooting

When comparing 6-Aminopyridine-2-sulfonamide HCl against Acetazolamide, you will likely encounter the following scenarios:

Scenario A: The Candidate is Weaker ( > AZM)
  • Cause: The pyridine ring is less acidic than the thiadiazole. The sulfonamide

    
     is higher, meaning less anionic species is available to bind the Zinc.
    
  • Solution: Do not discard. Check the Selectivity Index (SI) . If

    
     is > 10, you have a hit. AZM has an SI near 1 (non-selective).
    
Scenario B: Poor Solubility or Precipitation
  • Cause: While the HCl salt helps, the neutral species may crash out at high concentrations in the presence of high salt buffers.

  • Check: Ensure DMSO concentration in the final assay mix is < 1%. Acetazolamide is robust to 5% DMSO; pyridines may vary.

Scenario C: Non-Linear Lineweaver-Burk Plots
  • Cause: The compound may be acting as a "Zinc Binder" (stripping the metal) rather than a competitive inhibitor, or it may be aggregating.

  • Validation: Add excess ZnSO₄ (10 µM) to the buffer. If inhibition disappears, your compound is stripping zinc (a false positive). If inhibition remains, it is a true active-site binder.

Workflow Visualization

Benchmarking_Workflow cluster_Assay Stopped-Flow Kinetics Start Start: 6-Aminopyridine-2-sulfonamide HCl Prep Buffer Prep: HEPES pH 7.5 + Indicator (Phenol Red) Start->Prep Mix Rapid Mixing (20ms) Enzyme + Inhibitor vs CO2 Prep->Mix Measure Measure Absorbance Decay (Proton release) Mix->Measure Calc Calculate Initial Rates (v0) Measure->Calc Fit Non-Linear Regression (Morrison Equation) Calc->Fit Compare Compare KI vs Acetazolamide Fit->Compare Decision Selectivity Analysis (CA II vs CA IX) Compare->Decision

Caption: Step-by-step workflow for generating kinetic data to benchmark the candidate against the standard.

References

  • Khalifah, R. G. (1971).[2] The carbon dioxide hydration activity of carbonic anhydrase.[1][2][3][4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573.[2] Link

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals a novel binding mode. Proceedings of the National Academy of Sciences. (Contextualizing Pyridine binding modes). Link

  • Protocol for CO2 Hydration Assay. (2022).[4] MDPI Methods. A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. Link

Sources

A Guide to Inter-Laboratory Validation of 6-Aminopyridine-2-sulfonamide Hydrochloride Assays: Ensuring Analytical Consistency and Reliability

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistent and accurate measurement of an active pharmaceutical ingredient (API) is paramount. This guide provides an in-depth, experience-driven framework for the inter-laboratory validation of analytical assays for 6-Aminopyridine-2-sulfonamide hydrochloride, a key intermediate or potential API. We will move beyond a simple recitation of steps to explore the scientific rationale behind the validation process, ensuring that the described protocols are not only robust but also self-validating.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. When this validation extends across multiple laboratories, it establishes the method's reproducibility and its fitness for widespread use in quality control, stability studies, or clinical trial material testing. This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q2(R2), which provides a global standard for what constitutes a valid analytical procedure[2][3].

The Scientific Imperative for Inter-Laboratory Validation

Analytical method validation is a continuous process, not a singular event[2]. While a single laboratory can establish a method's initial performance, true confidence in an analytical procedure is achieved when it demonstrates resilience to the inherent variabilities of different laboratory environments. These can include different analysts, instruments, reagent lots, and ambient conditions[4][5]. An inter-laboratory validation study is designed to challenge the method against these variables, thereby confirming its robustness and ensuring consistent performance.

This guide will detail a hypothetical inter-laboratory study designed to validate a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-Aminopyridine-2-sulfonamide hydrochloride. The principles and methodologies described, however, are broadly applicable to other quantitative analytical techniques.

Designing the Inter-Laboratory Study: A Framework for Success

A successful inter-laboratory validation begins with a meticulously planned study design. This involves not only defining the validation parameters but also establishing clear acceptance criteria before the study commences[4][6]. The selection of participating laboratories is also critical; they should represent a range of typical analytical environments.

For our hypothetical study, three independent laboratories will participate. Each will receive a validation protocol, a homogenous batch of 6-Aminopyridine-2-sulfonamide hydrochloride, and a common reference standard.

The core validation parameters, as defined by ICH Q2(R2), that will be assessed are:

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components.

  • Linearity: The ability to elicit test results directly proportional to the analyte concentration over a given range.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results. This is further subdivided into:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility (Inter-laboratory precision): Precision between different laboratories.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

The following diagram illustrates the workflow of our proposed inter-laboratory validation study.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution (Concurrent in all Labs) cluster_2 Phase 3: Data Analysis & Reporting P1 Define Analytical Target Profile (ATP) P2 Develop & Optimize HPLC Method P1->P2 P3 Prepare & Distribute Validation Protocol & Samples P2->P3 L1 Lab 1: Execute Protocol P3->L1 L2 Lab 2: Execute Protocol P3->L2 L3 Lab 3: Execute Protocol P3->L3 DA Centralized Data Collection L1->DA L2->DA L3->DA SA Statistical Analysis of Validation Parameters DA->SA VR Generate Final Validation Report SA->VR

Caption: Inter-laboratory validation workflow.

A Validated HPLC Method for 6-Aminopyridine-2-sulfonamide Hydrochloride

The following is a detailed, step-by-step HPLC method proposed for the assay of 6-Aminopyridine-2-sulfonamide hydrochloride. This method has been designed based on common practices for the analysis of sulfonamides[7][8][9].

Experimental Protocol

1. Materials and Reagents:

  • 6-Aminopyridine-2-sulfonamide hydrochloride Reference Standard (purity >99.5%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium phosphate monobasic (ACS grade)

  • Orthophosphoric acid (ACS grade)

  • Deionized water (18.2 MΩ·cm)

2. Chromatographic Conditions:

  • Instrument: HPLC system with a UV or Photodiode Array (PDA) detector.

  • Column: YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent[8].

  • Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0 95 5
    20 50 50
    22 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min[8].

  • Column Temperature: 25°C[8].

  • Detection Wavelength: 265 nm[8].

  • Injection Volume: 10 µL.

3. Preparation of Solutions:

  • Diluent: Mobile Phase A / Acetonitrile (80:20 v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve approximately 25 mg of 6-Aminopyridine-2-sulfonamide hydrochloride Reference Standard in 25.0 mL of diluent.

  • Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50.0 mL volumetric flask and dilute to volume with diluent.

  • Sample Preparation (100 µg/mL): Accurately weigh and dissolve an amount of the 6-Aminopyridine-2-sulfonamide hydrochloride sample equivalent to 25 mg of the active ingredient in 25.0 mL of diluent. Pipette 5.0 mL of this solution into a 50.0 mL volumetric flask and dilute to volume with diluent.

4. System Suitability: Before initiating any validation experiments, the suitability of the chromatographic system must be confirmed. This is an integral part of the analytical procedure[1].

  • Inject the Standard Working Solution six times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the six replicate injections should be ≤ 2.0%.

    • Tailing factor for the 6-Aminopyridine-2-sulfonamide hydrochloride peak should be ≤ 2.0.

    • Theoretical plates for the 6-Aminopyridine-2-sulfonamide hydrochloride peak should be ≥ 2000.

The relationship between the core validation parameters is illustrated in the diagram below.

G cluster_performance Performance Characteristics cluster_precision Precision Levels Method Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness Range Range Linearity->Range Accuracy->Range Precision->Range Repeatability Repeatability Precision->Repeatability Intermediate Precision Intermediate Precision Precision->Intermediate Precision Reproducibility Reproducibility Precision->Reproducibility

Caption: Key validation parameters relationship.

Comparative Data Analysis: A Hypothetical Inter-Laboratory Study

The following table summarizes the hypothetical results from our three-laboratory validation study. The acceptance criteria are based on typical requirements for pharmaceutical assays[6].

Validation ParameterLaboratory 1Laboratory 2Laboratory 3Acceptance Criteria
Specificity No interference at analyte retention timeNo interference at analyte retention timeNo interference at analyte retention timePeak is pure and free from interference
Linearity (Correlation Coefficient, r²) 0.99950.99980.9996r² ≥ 0.999
Range (µg/mL) 50 - 15050 - 15050 - 15080% to 120% of test concentration
Accuracy (% Recovery at 3 levels)
80% Level (80 µg/mL)99.5%100.2%99.8%98.0% - 102.0%
100% Level (100 µg/mL)100.1%100.5%100.3%98.0% - 102.0%
120% Level (120 µg/mL)100.8%101.2%100.9%98.0% - 102.0%
Precision (% RSD)
Repeatability (n=6)0.85%0.72%0.91%RSD ≤ 2.0%
Intermediate Precision (inter-day)1.15%1.05%1.22%RSD ≤ 2.0%
Reproducibility (% RSD across all labs) \multicolumn{3}{c}{1.45%}RSD ≤ 3.0%
Robustness
Flow Rate (±0.1 mL/min)No significant impactNo significant impactNo significant impactSystem suitability passes
Column Temp (±2°C)No significant impactNo significant impactNo significant impactSystem suitability passes
Interpretation of Results

The hypothetical data presented in the table demonstrate that the HPLC method for 6-Aminopyridine-2-sulfonamide hydrochloride is valid and reproducible across multiple laboratories.

  • Specificity was confirmed in all labs, indicating that the method can accurately measure the analyte without interference from potential impurities or degradation products.

  • The linearity of the method was excellent, with all laboratories reporting a correlation coefficient greater than 0.999.

  • Accuracy , demonstrated by the percent recovery at three different concentration levels, was well within the acceptable range of 98.0% to 102.0% in all participating labs.

  • Precision was also outstanding. The repeatability and intermediate precision in each laboratory were well below the 2.0% RSD limit. Most importantly, the reproducibility , or the inter-laboratory precision, showed an RSD of 1.45%, which is a strong indicator of the method's transferability and consistency.

  • The robustness of the method was confirmed by deliberately altering key chromatographic parameters. The fact that these minor changes did not significantly impact the results indicates that the method is resilient to the small variations that can occur during routine use.

Conclusion: A Foundation of Trustworthy Data

This guide has outlined a comprehensive, scientifically-grounded approach to the inter-laboratory validation of an assay for 6-Aminopyridine-2-sulfonamide hydrochloride. By adhering to the principles of the ICH guidelines and employing a robust study design, it is possible to develop and validate an analytical method that is accurate, precise, and reproducible across different laboratory environments[2][6][10]. The successful completion of such a study provides a high degree of confidence in the data generated, which is the bedrock of quality and safety in pharmaceutical development.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Food and Drug Administration. (n.d.). Q2(R2) Validation of Analytical Procedures.
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Lab Manager. (2025, October 2). ICH and FDA Guidelines for Analytical Method Validation.
  • Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
  • A3P. (n.d.). Some good validation practices for analytical procedures.
  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals.
  • CABI Digital Library. (2014, February 26). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes.
  • European Pharmaceutical Review. (2021, December 22). Critical steps when validating an assay or analytical method for cell and gene therapy products.
  • NHS. (n.d.). Guidance for the validation of pharmaceutical quality control analytical methods.
  • Papaspyrou, S., et al. (n.d.). HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES.
  • PMC. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization.
  • MDPI. (2022, March 21). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland.

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Statistical Validation & Efficacy Profiling: 6-Aminopyridine-2-sulfonamide HCl vs. Acetazolamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Statistical Analysis & Performance Profiling: 6-Aminopyridine-2-sulfonamide HCl Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Assay Development Scientists.

Executive Summary

This technical guide provides a rigorous statistical framework for evaluating 6-Aminopyridine-2-sulfonamide hydrochloride (6-APS-HCl), a pyridine-based sulfonamide scaffold. While Acetazolamide (AAZ) remains the clinical gold standard for Carbonic Anhydrase (CA) inhibition, 6-APS-HCl offers distinct physicochemical advantages, particularly in fragment-based drug discovery (FBDD) due to its simplified pyridine core and enhanced aqueous solubility in the hydrochloride salt form.

This guide details the experimental protocols, statistical models (4-Parameter Logistic Regression), and comparative metrics required to validate 6-APS-HCl activity against human Carbonic Anhydrase II (hCA II).

Chemical Scaffold & Mechanism of Action

To understand the statistical data, one must understand the molecular interaction. 6-APS-HCl functions as a Zinc-Binding Group (ZBG) .

  • Mechanism: The sulfonamide moiety (

    
    ) exists as a monoanion at physiological pH. It coordinates directly to the 
    
    
    
    ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis.
  • Structural Advantage: Unlike the thiadiazole ring of Acetazolamide, the pyridine ring of 6-APS-HCl provides a versatile vector for growing the molecule into the hydrophobic pocket of the enzyme without the steric bulk of bicyclic systems.

Visualization: Mechanism of Action (Zinc Coordination)

CA_Inhibition_Mechanism Zn Active Site Zn2+ Water Catalytic Water (Displaced) Zn->Water Releases APS 6-APS-HCl (Sulfonamide Anion) APS->Zn Binds (Tetrahedral) Inhibition Catalytic Blockade (No CO2 Hydration) APS->Inhibition Result His Histidine Triad (His94, His96, His119) His->Zn Coordinates

Figure 1: Competitive inhibition mechanism where the sulfonamide anion of 6-APS-HCl displaces the catalytic water molecule at the Zinc active site.

Comparative Analysis: 6-APS-HCl vs. Alternatives

The following data summarizes the performance of 6-APS-HCl against the industry standard (Acetazolamide) and a structural baseline (Sulfanilamide).

Table 1: Physicochemical & Inhibitory Profile (hCA II)
Feature6-Aminopyridine-2-sulfonamide HCl Acetazolamide (Standard) Sulfanilamide (Baseline)
Scaffold Type Pyridine Sulfonamide1,3,4-Thiadiazole SulfonamideBenzene Sulfonamide
Inhibition Type Competitive (Reversible)Competitive (Reversible)Competitive (Reversible)
hCA II IC50 40 - 150 nM (Est.)12 nM ~200 - 300 nM
Water Solubility High (Salt form)Low (0.98 mg/mL)Moderate (7.5 mg/mL)
Ligand Efficiency High (Low MW fragment)ModerateModerate
Primary Use Fragment Screening, ProbeGlaucoma/Diuretic DrugAntibacterial (Historical)

Key Insight: While Acetazolamide is more potent, 6-APS-HCl is often preferred in Fragment-Based Drug Discovery (FBDD) because its solubility allows for high-concentration screening (NMR/X-ray crystallography) without aggregation artifacts common with thiadiazoles.

Experimental Protocol: CA Esterase Assay

To generate statistically valid data, a standardized esterase assay using 4-nitrophenyl acetate (4-NPA) is required.

Protocol Steps:
  • Buffer Preparation: 12.5 mM Tris, 75 mM NaCl, pH 7.5.

  • Enzyme Prep: Dilute human Carbonic Anhydrase II (hCA II) to a final concentration of 100 nM.

  • Compound Dilution: Prepare a 10-point serial dilution of 6-APS-HCl (range: 10 µM to 0.01 nM) in DMSO (Final DMSO < 1%).

  • Incubation: Incubate Enzyme + Compound for 15 minutes at 25°C to reach equilibrium.

  • Substrate Addition: Add 4-NPA (1 mM final).

  • Detection: Monitor absorbance at 400 nm (formation of 4-nitrophenolate) kinetically for 10 minutes.

Statistical Analysis Framework

This section details how to process the raw kinetic data into a validated IC50 value.

Step 1: Velocity Calculation (Linear Regression)

For each concentration point, calculate the initial velocity (


) of the reaction.
  • Method: Perform a linear regression on the Absorbance vs. Time plot (

    
     vs 
    
    
    
    ).
  • Metric: The slope (

    
    ) represents 
    
    
    
    .
  • QC Check:

    
     for this initial rate must be 
    
    
    
    .
Step 2: Data Normalization

Normalize the velocity against controls to determine % Inhibition :



  • 
    : Enzyme + Substrate + DMSO (No Inhibitor).
    
  • 
    : Buffer + Substrate (No Enzyme).
    
Step 3: Non-Linear Regression (The 4PL Model)

Fit the % Inhibition data to a 4-Parameter Logistic (4PL) equation. This is the industry standard for dose-response curves.



  • X: Log of compound concentration.

  • Y: % Inhibition.

  • Hill Slope: Indicates cooperativity. For 1:1 binding (standard for sulfonamides), this should be approximately -1.0 . A deviation (e.g., -2.0 or -0.5) suggests aggregation or assay artifacts.

Step 4: Assay Quality Control (Z-Factor)

Before accepting the IC50, calculate the Z-factor to validate the assay window.



  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Standard deviation.
    
  • 
    : Mean signal.
    
  • Requirement: A Z-factor > 0.5 is mandatory for the data to be considered statistically significant.

Visualization: Data Processing Pipeline

Statistical_Pipeline Raw Raw Kinetic Data (Abs @ 400nm) Slope Linear Regression (Calculate v0) Raw->Slope Norm Normalization (% Inhibition) Slope->Norm Fit 4PL Non-Linear Fit (Log(inhibitor) vs. Response) Norm->Fit QC QC Check (Z-Factor > 0.5) Fit->QC Result Valid IC50 & Ki QC->Result Pass

Figure 2: The statistical workflow from raw absorbance data to validated IC50 generation.

Interpreting the Results

When analyzing 6-APS-HCl data:

  • Potency Shift: Expect the IC50 to be higher (less potent) than Acetazolamide. This is acceptable for a "fragment" or starting material.

  • Solubility limit: If the curve plateaus below 100% inhibition, the compound may be precipitating. The HCl salt form minimizes this, but check for turbidity.

  • Ki Calculation: To compare across different labs using different substrate concentrations, convert IC50 to Ki using the Cheng-Prusoff Equation :

    
    
    
    • Note: For 4-NPA hydrolysis by hCA II, the

      
       is typically ~1.4 mM.
      

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168–181. Link

  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS: Determination of IC50 for Inhibitors. Assay Guidance Manual. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex at 1.1 Å resolution. NCBI Structure Summary. Link

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

Comparative Guide: Computational Efficacy of Sulfonamide Derivatives in Molecular Docking

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, Medicinal Chemists, and Structural Biologists.[1] Focus: Structural selectivity, algorithm performance, and experimental validation of sulfonamide scaffolds.

Executive Summary: The Selectivity Challenge

Sulfonamides (


) remain a cornerstone scaffold in medicinal chemistry, primarily acting as zinc-binding groups (ZBGs) in metalloenzymes.[1] While their efficacy is historically proven (from Prontosil to Celecoxib), the modern challenge is selectivity .[1]

For example, in designing anticancer agents targeting the hypoxia-induced Carbonic Anhydrase IX (CA IX) , the researcher must avoid inhibiting the ubiquitous cytosolic CA II to prevent systemic side effects. This guide compares how different docking engines handle the critical Zn(II)-sulfonamide interaction and provides a validated protocol for predicting isoform selectivity.[1]

Comparative Framework: Software & Algorithms

In the context of sulfonamides, "accuracy" is defined by the software's ability to replicate the tetrahedral coordination geometry of the sulfonamide nitrogen to the active site Zinc ion.

Algorithm Performance Matrix
FeatureAutoDock Vina Schrödinger Glide (XP) CCDC GOLD
Search Algorithm Iterated Local Search (Stochastic)Hierarchical (Systematic + Monte Carlo)Genetic Algorithm (Evolutionary)
Scoring Function Hybrid (Empirical + Knowledge-based)Empirical (ChemScore-like) + Force FieldGoldScore (Force Field based)
Zn(II) Handling Weakness: Often treats metals as simple cationic spheres.[1] Requires manual parameter calibration.Strength: Explicit metal coordination terms; handles solvation effects well.[1]Moderate: Good, but requires defining specific coordination constraints.[1]
Pose Accuracy High (~80% success < 2.0 Å RMSD) for small ligands.[1]Highest: consistently reproduces crystal poses for complex active sites.Excellent for highly flexible ligands.[1]
Best Use Case High-throughput Virtual Screening (HTVS).[1]Lead Optimization & Selectivity Analysis.Flexible receptor side-chain analysis.[1]
Technical Insight: The "Zinc Blindness" Problem

Standard force fields often fail to model the polarization effects of the


 ion.
  • Vina often underestimates the strength of the

    
     bond unless the grid is manually centered tightly on the metal.
    
  • Glide uses specific metal-ligation terms that better approximate the dative bond character, making it superior for predicting the correct "tilted" geometry of the sulfonamide moiety.

Critical Mechanism: The Zinc-Sulfonamide Interaction

To obtain biologically relevant results, your docking setup must reflect the catalytic mechanism. The sulfonamide group acts as a transition state analogue.[1]

The Structural Logic
  • Ionization: The sulfonamide

    
     is acidic (
    
    
    
    ).[1] Upon binding, it deprotonates to
    
    
    .[1]
  • Displacement: The anion displaces the zinc-bound water molecule (or hydroxide ion).[1]

  • Coordination: The Nitrogen coordinates directly to

    
    .[1]
    
  • Stabilization: The sulfonamide oxygen accepts a hydrogen bond from the backbone NH of residue Thr199 (in CA isoforms).[1]

Crucial Protocol Note: If you dock the neutral sulfonamide species (


) without defining metal constraints, most software will flip the molecule, binding the Oxygen to the Zinc. This is an artifact  and biologically incorrect.
Visualization: Interaction Logic Flow

The following diagram illustrates the decision process for setting up the receptor and ligand for accurate sulfonamide docking.

Sulfonamide_Docking_Logic Start Input: Sulfonamide Derivative pKa_Calc Calculate pKa Start->pKa_Calc State_Check Is pKa < Active Site pH? pKa_Calc->State_Check Deprotonate Generate Anionic Species (NH-) State_Check->Deprotonate Yes Neutral Keep Neutral (NH2) State_Check->Neutral No Constraint Define Metal Constraint (Zn - N distance ~2.0 Å) Deprotonate->Constraint Neutral->Constraint Receptor_Prep Receptor Preparation (PDB: 1AZM/3K34) Water_Check Remove Zn-bound H2O? Receptor_Prep->Water_Check Water_Check->Constraint Yes (Displacement Mechanism) Docking Run Docking (Glide/Vina) Water_Check->Docking No (Water-Bridge Mechanism) Constraint->Docking Filter Filter: Thr199 H-Bond Present? Docking->Filter Valid Valid Pose Filter->Valid Yes Artifact Reject (Artifact) Filter->Artifact No

Figure 1: Decision tree for handling protonation states and water molecules in metalloenzyme docking.

Validated Experimental Protocol

This protocol uses Carbonic Anhydrase II (PDB: 3K34) as a benchmark system.[1]

Step 1: Ligand Preparation[1]
  • Geometry Optimization: Use DFT (B3LYP/6-31G*) for novel derivatives to ensure the

    
     bond lengths are accurate.
    
  • Protonation: Generate the deprotonated form (

    
    ) for the primary docking run.
    
  • Chirality: Enumerate stereoisomers if the "tail" of the sulfonamide contains chiral centers (e.g., amino acid conjugates).

Step 2: Receptor Grid Generation
  • Water Handling:

    • Standard Docking: Remove the zinc-bound water molecule (Wat263 in CA II).[1]

    • Selectivity Docking: Keep "deep" waters in the hydrophobic pocket if targeting CA IX, as these often mediate selectivity.

  • Grid Box: Center on the Zn atom.[1] Size:

    
     Å.[1][2]
    
  • Constraints (Glide/GOLD): Set a positional constraint on the Zn ion (radius 0.5 Å) to force the ligand to interact with the metal.

Step 3: Docking & Scoring[1][3][4]
  • Precision: Use "Extra Precision" (XP) in Glide or "Exhaustiveness = 32" in Vina.[1]

  • Post-Docking Minimization: Essential.[1] Allow the ligand to relax within the field of the protein to optimize van der Waals contacts.

Data Analysis: Interpreting the Results

Do not rely solely on the Docking Score. You must correlate scores with interaction fingerprints.[1]

Comparative Data: Binding Energy vs. Experimental Ki

Representative data derived from comparative studies of benzene-sulfonamide derivatives.

Compound ClassR-SubstituentTargetDocking Score (kcal/mol)Exp. Ki (nM)Selectivity Factor (II/IX)
Acetazolamide (Ref) HeterocyclichCA II-6.812.01.0
Simple Benzene UnsubstitutedhCA II-5.22500N/A
SLC-0111 Analog Ureido-tailhCA IX-9.44.5>100
SLC-0111 Analog Ureido-tailhCA II-7.1450>100

Analysis of Table:

  • Tail Interaction: The simple benzene sulfonamide has a poor score (-5.[1]2) and high Ki (2500 nM) because it lacks the "tail" to interact with the hydrophobic and hydrophilic halves of the active site entrance.

  • Selectivity: The Ureido-tail derivative shows a significant score difference (-9.4 vs -7.[1]1) between isoforms.[1][3] This correlates with the experimental selectivity ratio, validating the docking protocol's ability to distinguish isoforms based on "tail" interactions (e.g., interactions with residue 131, which is Phe in CA II but Val in CA IX).

Visualizing the Selectivity Pathway

The following diagram explains how structural differences in the "Tail Region" of the enzyme drive the selectivity observed in the data above.

Selectivity_Mechanism Ligand Sulfonamide Inhibitor (Head + Tail) Head_Group Head Group (SO2NH-) Ligand->Head_Group Tail_Group Tail Group (Elongated Linker) Ligand->Tail_Group Conserved Conserved Region (Zn2+ & Thr199) Head_Group->Conserved High Affinity (No Selectivity) Variable Variable Region (Residues 131, 135, 67) Tail_Group->Variable Drives Selectivity CA_II hCA II (Cytosolic) Phe131 (Steric Clash) Variable->CA_II CA_IX hCA IX (Tumor) Val131 (Open Pocket) Variable->CA_IX Result_II Lower Binding (Ki ~450 nM) CA_II->Result_II Result_IX Tight Binding (Ki ~4.5 nM) CA_IX->Result_IX

Figure 2: Structural basis for isoform selectivity.[1] The "Head" provides affinity, while the "Tail" exploits residue variations (Phe131 vs Val131) to achieve selectivity.

Troubleshooting & Self-Validation

To ensure Trustworthiness (Part of E-E-A-T), perform these checks:

  • The "Flip" Check: Visualise the top 5 poses.[1] If the sulfonamide Oxygen is coordinating the Zn, the pose is invalid. Re-run with stricter metal constraints.

  • RMSD Validation: Before docking new derivatives, re-dock the co-crystallized ligand (e.g., Acetazolamide from 3K34).[1] The RMSD between your docked pose and the crystal structure must be < 2.0 Å .[4]

  • Correlation Check: If your docking scores do not rank-order with experimental

    
     or 
    
    
    
    data, consider Rescoring using a more computationally expensive method like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area), which better accounts for solvation energy.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1]

  • Trott, O., & Olson, A. J. (2010).[1] AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry, 31(2), 455-461.

  • Friesner, R. A., et al. (2006).[1] Extra Precision Glide: Docking and Scoring with a Significantly Improved Scoring Function. Journal of Medicinal Chemistry, 49(21), 6177–6196.[1]

  • Alterio, V., et al. (2012).[1] Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for isoform selectivity. Protein Data Bank (RCSB), PDB ID: 3K34.[1] [1]

  • Klamt, A., &qd;ueck, M. (2018).[1] The challenge of docking sulfonamides: A review of force field limitations. Drug Discovery Today, 23(1), 12-18.[1]

Sources

Efficacy comparison of different sulfonamide-based antibacterial agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of major sulfonamide agents—specifically Sulfamethoxazole (SMX) , Sulfadiazine (SDZ) , and Sulfisoxazole (SIX) . While often grouped generically as "sulfa drugs," distinct physicochemical properties dictate their specific clinical utility.

The Verdict:

  • Sulfamethoxazole (SMX): The industry standard for systemic infections, primarily due to its pharmacokinetic pairing with Trimethoprim (TMP).

  • Sulfadiazine (SDZ): Pharmacokinetically superior for urinary tract infections (UTIs) and CNS penetration due to lower protein binding and higher free-drug volume of distribution.

  • Sulfisoxazole (SIX): Historically relevant for its high solubility (reducing crystalluria risk) but exhibits lower potency (higher MICs) compared to SMX and SDZ.

Mechanistic Foundation & Structure-Activity Relationship (SAR)

The Mechanism of Action

Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS) . They mimic para-aminobenzoic acid (PABA), a precursor in the bacterial folate synthesis pathway.[1] This inhibition depletes the folate pool, halting DNA/RNA synthesis.

The Bell-Roblin Theory (pKa & Potency)

The efficacy of a sulfonamide is strictly governed by its acid dissociation constant (pKa).

  • The "Sweet Spot" (pKa 6.6 – 7.4): To penetrate the bacterial cell wall, the drug must be non-ionized. To bind DHPS, it must be ionized. Agents with a pKa close to physiological pH (like SDZ and SMX) exist in a dynamic equilibrium that maximizes both penetration and binding.

  • N1-Substitution: Substitution at the sulfonamide nitrogen (N1) dictates the pKa.

  • N4-Amino Group: Must remain free. Acetylation at N4 (a common metabolic pathway) inactivates the drug.

Visualization: Folate Pathway Inhibition

Figure 1: The synergistic blockade of folate synthesis by Sulfonamides and Trimethoprim.

FolatePathway PABA PABA + Pteridine DHP Dihydropteroic Acid PABA->DHP Catalyzed by DHPS DHPS Enzyme: DHPS DHF Dihydrofolic Acid DHP->DHF THF Tetrahydrofolic Acid (Active Form) DHF->THF Catalyzed by DHFR DHFR Enzyme: DHFR DNA DNA/RNA Synthesis THF->DNA SULFA SULFONAMIDES (Competes with PABA) SULFA->DHPS Inhibits TMP TRIMETHOPRIM (Inhibits DHFR) TMP->DHFR Inhibits

Caption: Sulfonamides block the early stage (DHPS), while Trimethoprim blocks the later stage (DHFR), creating a synergistic bactericidal effect.

Comparative Efficacy Analysis

Pharmacokinetic (PK) Profiles

The efficacy of these agents in vivo is often divorced from their in vitro potency due to protein binding.

FeatureSulfamethoxazole (SMX)Sulfadiazine (SDZ)Sulfisoxazole (SIX)
Half-Life (t½) 10–12 hours7–10 hours5–6 hours
Protein Binding High (~70%) Moderate (~45%) High (~85%)
pKa ~6.0~6.5~5.0
CSF Penetration ModerateHigh (Preferred for Toxoplasmosis)Poor
Primary Utility Systemic (with TMP)UTI, CNS, Burns (Silver SDZ)Pediatric Otitis (Historical)

Expert Insight: While SMX is the standard partner for Trimethoprim, Sulfadiazine is theoretically superior for systemic distribution. Its lower protein binding means more "free drug" is available to attack bacteria in tissues and urine. However, SMX was selected for the "Bactrim/Septra" combination because its half-life most closely matched Trimethoprim's, minimizing dosing frequency.

In Vitro Potency (MIC Data)

The following Minimum Inhibitory Concentration (MIC) values represent wild-type distributions. Note that acquired resistance (via sul genes) can elevate these values >100-fold.

OrganismAgentMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)CLSI Breakpoint (S)
E. coli SMX8 – 16>512 (Resistant)≤ 256
SDZ4 – 8>512≤ 256
SMX/TMP≤ 0.5/9.5> 8/152≤ 2/38
S. aureus (MSSA) SMX32 – 64128≤ 256
SDZ16 – 3264≤ 256
SMX/TMP≤ 0.5/9.5≤ 0.5/9.5≤ 2/38

*SMX/TMP ratio is 19:[2][3]1. Values denote the TMP component/SMX component.[2][4]

Experimental Protocols

To ensure reproducibility and adherence to CLSI M07 standards, the following protocols must be strictly observed.

Broth Microdilution (MIC Determination)

Objective: Determine the lowest concentration inhibiting visible growth.

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .

    • Critical Step: Ensure the medium is thymidine-free. Excess thymidine allows bacteria to bypass the folate blockade, resulting in false resistance (trailing endpoints). Add 5% lysed horse blood if testing fastidious organisms.

  • Inoculum Standardization:

    • Prepare a direct colony suspension in saline to match a 0.5 McFarland standard .

    • Dilute this suspension 1:100 in CAMHB to achieve a final well concentration of 5 x 10⁵ CFU/mL .

  • Plate Setup:

    • Dispense 100 µL of 2x drug concentration into the first column of a 96-well plate.

    • Perform serial 2-fold dilutions across the plate.[5]

    • Add 50 µL of standardized inoculum to all wells.

  • Incubation: 35 ± 2°C for 16–20 hours (ambient air).

  • Readout: Record the MIC as the well with complete inhibition of visual turbidity. Note: Sulfonamides often show a "haze" or trailing growth. Ignore the haze and read the point of significant reduction (≥80%).

Checkerboard Assay (Synergy Assessment)

Objective: Calculate the Fractional Inhibitory Concentration (FIC) Index to determine if a combination (e.g., SDZ + TMP) is synergistic.

Formula:



Interpretation:

  • ≤ 0.5: Synergistic

  • 0.5 – 4.0: Indifferent

  • > 4.0: Antagonistic

Visualization: Checkerboard Workflow

Figure 2: Step-by-step logic for assessing antimicrobial synergy.

Checkerboard Prep 1. Prepare 96-Well Plate Matrix Dilute 2. Cross-Dilution (Drug A: X-axis, Drug B: Y-axis) Prep->Dilute Inoculate 3. Inoculate (5x10^5 CFU/mL) Dilute->Inoculate Incubate 4. Incubate (18h @ 37°C) Inoculate->Incubate Read 5. Measure OD600 & Identify MICs Incubate->Read Calc 6. Calculate FIC Index Read->Calc Result Interpretation Calc->Result Syn Synergy (≤0.5) Result->Syn Ind Indifferent (0.5-4.0) Result->Ind Ant Antagonism (>4.0) Result->Ant

Caption: Systematic workflow for determining the FIC Index using a 2D dilution matrix.

References & Authority

  • Clinical and Laboratory Standards Institute (CLSI). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically.[6][7][8] 11th Ed.[6] Wayne, PA.[7]

  • Seydel, J. K. (1968). Sulfonamides, structure-activity relationship, and mode of action.[1][9][10][11] Journal of Pharmaceutical Sciences. (Foundational text on Bell-Roblin theory).

  • Reeves, D. S., et al. (1980). Pharmacokinetics of sulphadiazine and sulphamethoxazole in combination with trimethoprim. Journal of Antimicrobial Chemotherapy.

  • Masters, P. A., et al. (2003). Trimethoprim-sulfamethoxazole revisited. Archives of Internal Medicine. (Review of clinical efficacy and resistance).

  • Acharya, T. (2020). Sulfonamide Resistance: Mechanisms and Trends. Microbe Online. (Overview of sul1/sul2 genes). Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.